molecular formula C9H12N2O3 B1321082 Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate CAS No. 518990-21-1

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Cat. No.: B1321082
CAS No.: 518990-21-1
M. Wt: 196.2 g/mol
InChI Key: NIQZAUPMNUPTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS 518990-21-1) is a high-purity fused heterocyclic compound of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile and valuable synthetic intermediate for constructing more complex molecular architectures. Its structure incorporates both a pyrazole ring, a prominent pharmacophore, and a tetrahydropyran moiety, making it a key precursor in the synthesis of a wide range of biologically active molecules . The synthetic utility of this compound is demonstrated in patented routes where it can be derived from precursors like ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate and subsequently hydrolyzed to its corresponding carboxylic acid derivative, which is a crucial building block for further functionalization . The pyrazole core is recognized for its diverse pharmacological activities, and derivatives are investigated as potential agents with anti-inflammatory, anticancer, antibacterial, and antidepressant properties . As a bifunctional molecule featuring an ester group, it offers a handle for further chemical modification through hydrolysis or amidation, allowing researchers to explore structure-activity relationships and develop novel therapeutic candidates. This product is intended for research and development purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-5-13-4-3-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQZAUPMNUPTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1COCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-21-1
Record name ethyl 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core basic properties of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its synthesis, physicochemical properties, and potential biological activities, drawing from existing literature on the pyranopyrazole scaffold. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided, alongside visual representations of key chemical and biological pathways to facilitate a deeper understanding of this promising molecule.

Introduction

The pyranopyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound, as a member of this class, holds considerable potential for the development of novel therapeutic agents. Its unique three-dimensional structure, arising from the fusion of a pyran and a pyrazole ring, offers opportunities for diverse chemical modifications to modulate its biological profile. This guide aims to serve as a comprehensive resource for researchers engaged in the exploration and development of pyranopyrazole-based compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its core properties can be calculated or estimated based on its structure and data from closely related analogues.

PropertyValueSource
Molecular Formula C9H12N2O3Calculated
Molecular Weight 212.21 g/mol Calculated
Appearance White to off-white solidInferred from analogues
Melting Point Estimated 190-220 °CInferred from related pyranopyrazoles[4]
Boiling Point Data not available-
Solubility Likely soluble in polar organic solvents like DMSO and DMFInferred from general properties of similar heterocyclic compounds

Synthesis

The synthesis of this compound can be achieved through a well-established multicomponent reaction, which is a hallmark of pyranopyrazole synthesis.[1][5][6]

Synthetic Pathway

G cluster_reactants Reactants cluster_synthesis Synthesis Tetrahydropyranone Tetrahydro-4H-pyran-4-one Intermediate Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate Tetrahydropyranone->Intermediate 1. Base-catalyzed condensation DiethylOxalate Diethyl oxalate DiethylOxalate->Intermediate Hydrazine Hydrazine hydrate Target This compound Hydrazine->Target Intermediate->Target 2. Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a generalized procedure based on known methods for pyranopyrazole synthesis.[7][8]

Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add a mixture of tetrahydro-4H-pyran-4-one (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Potential Biological Activities and Screening Protocols

The pyranopyrazole scaffold is associated with a range of biological activities.[1][2][3][9][10][11][12][13] Based on this, this compound is a candidate for screening in several therapeutic areas.

G cluster_compound Target Compound cluster_assays Biological Screening cluster_details Specific Assays Compound Ethyl 1,4,6,7-tetrahydropyrano [4,3-C]pyrazole-3-carboxylate Anticancer Anticancer Assays Compound->Anticancer AntiInflammatory Anti-inflammatory Assays Compound->AntiInflammatory Antimicrobial Antimicrobial Assays Compound->Antimicrobial MTT MTT Assay (Cytotoxicity) Anticancer->MTT COX COX-1/COX-2 Inhibition Assay AntiInflammatory->COX MIC MIC/MBC Determination Antimicrobial->MIC

Caption: Proposed workflow for the biological evaluation of the target compound.

Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity [11]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity

Experimental Protocol: COX-1/COX-2 Inhibition Assay [9][14]

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound.

  • Substrate Addition: Add arachidonic acid as the substrate to initiate the reaction.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

G ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TargetCompound Ethyl 1,4,6,7-tetrahydropyrano [4,3-C]pyrazole-3-carboxylate TargetCompound->COX Inhibition

Caption: Potential mechanism of anti-inflammatory action via the COX pathway.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [15][16]

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a molecule of high interest for further investigation in the field of drug discovery. Its synthesis is achievable through established methodologies, and the broader class of pyranopyrazoles has demonstrated significant potential across various therapeutic areas. This technical guide provides a foundational framework for researchers to initiate and advance studies on this compound, from its synthesis to its biological evaluation. Further experimental validation of its physicochemical properties and a comprehensive screening of its biological activities are warranted to fully elucidate its therapeutic potential.

References

IUPAC name of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate reveals its significance as a heterocyclic compound synthesized through a one-pot, three-component reaction. This technical guide serves to elucidate its chemical properties, synthesis protocol, and characterization for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is a fused heterocyclic system, integrating a pyran ring with a pyrazole ring. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name ethyl 1,6,7,8-tetrahydro-4H-pyrano[4,3-c]pyrazole-5-carboxylate
Appearance White solid

| Melting Point | 152-154 °C |

Synthesis Protocol

The primary synthesis route for this compound is a versatile and efficient one-pot, three-component condensation reaction. This method offers advantages in terms of procedural simplicity and atom economy.

Experimental Methodology

The synthesis involves the reaction of tetrahydropyran-4-one, ethyl chloroacetate, and hydrazine hydrate.

  • Reaction Setup: A mixture of tetrahydropyran-4-one (1 equivalent), ethyl chloroacetate (1 equivalent), and hydrazine hydrate (1 equivalent) is prepared in ethanol, which serves as the solvent.

  • Catalyst Addition: A catalytic amount of a base, such as triethylamine, is added to the mixture to facilitate the reaction.

  • Reflux: The reaction mixture is heated under reflux. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure. The resulting crude product is then purified.

  • Purification: Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure crystalline solid product.

Below is a diagram illustrating the logical workflow of the synthesis process.

G A 1. Mix Reactants (Tetrahydropyran-4-one, Ethyl Chloroacetate, Hydrazine Hydrate) in Ethanol B 2. Add Triethylamine (Catalyst) A->B C 3. Heat Under Reflux B->C D 4. Monitor via TLC C->D D->C Incomplete E 5. Cool to Room Temperature D->E Complete F 6. Solvent Evaporation E->F G 7. Recrystallize from Ethanol F->G H Pure Product G->H

A Technical Guide to Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis of the compound, its chemical properties, and explores its potential applications in drug discovery based on the biological activities of structurally related pyrazole derivatives.

Compound Identification

Compound NameCAS NumberMolecular Formula
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid518990-20-0C7H8N2O3

Synthesis and Experimental Protocols

The synthesis of this compound is described in patent CN108546266B as a key step in the production of the corresponding carboxylic acid.[3] The synthetic route involves a two-step process starting from tetrahydropyranone and diethyl oxalate.[3]

Step 1: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate

  • In a tetrahydrofuran solvent, tetrahydropyranone and diethyl oxalate are reacted at a low temperature of -70 to -80 °C.[3]

  • This reaction is carried out in the presence of lithium bis(trimethylsilyl)amide to yield the intermediate, 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate.[3]

Step 2: Synthesis of this compound

  • The crude product from the first step is dissolved in glacial acetic acid.[3]

  • Hydrazine hydrate is then slowly added to the solution at a controlled temperature of 20-30 °C.[3]

  • The reaction mixture is stirred overnight.[3]

  • Following the completion of the reaction, water and ethyl acetate are added, and the pH is adjusted using solid sodium carbonate.[3]

  • The organic layer is separated, washed with brine, and concentrated under reduced pressure.[3]

  • The resulting crude solid is purified by pulping with petroleum ether to afford this compound as a white solid.[3]

Below is a diagram illustrating the synthesis workflow.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Condensation Reaction cluster_step2 Step 2: Cyclization Reaction Tetrahydropyranone Tetrahydropyranone Reagents1 Lithium bis(trimethylsilyl)amide THF, -70 to -80 °C Tetrahydropyranone->Reagents1 Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Reagents1 Intermediate1 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate Reagents1->Intermediate1 Hydrazine_hydrate Hydrazine hydrate Reagents2 Glacial acetic acid 20-30 °C, overnight Intermediate1->Reagents2 Hydrazine_hydrate->Reagents2 Target_Compound This compound Reagents2->Target_Compound Drug_Discovery_Logic Drug Discovery Potential of the Pyranopyrazole Scaffold cluster_activities Potential Therapeutic Areas Core_Compound This compound Derivative 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid and other analogs Core_Compound->Derivative Synthesis Screening Biological Screening Derivative->Screening Anti_Inflammatory Anti-inflammatory Screening->Anti_Inflammatory Anticancer Anticancer Screening->Anticancer Antimicrobial Antimicrobial Screening->Antimicrobial

References

An In-depth Technical Guide on the Molecular Structure of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate. This compound belongs to the pyranopyrazole class of heterocycles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While specific quantitative spectroscopic and crystallographic data for the title compound are not extensively available in public literature, this guide compiles the known synthetic methodologies and presents a comparative analysis of spectroscopic data from closely related analogs to provide a foundational understanding for researchers in the field.

Molecular Structure

This compound possesses a fused heterocyclic ring system consisting of a tetrahydropyran ring fused to a pyrazole ring. The core structure is substituted with an ethyl carboxylate group at the 3-position of the pyrazole moiety.

Chemical Structure:

Key Structural Features:

  • Pyranopyrazole Core: A bicyclic system formed by the fusion of a tetrahydropyran and a pyrazole ring. This scaffold is a common feature in many biologically active molecules.

  • Ethyl Carboxylate Group: This functional group can influence the compound's solubility, and metabolic stability, and can serve as a handle for further chemical modifications.

  • Chirality: The carbon atom at the junction of the two rings is a potential chiral center, which may lead to stereoisomers with different biological activities.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature.[1] The following is a detailed experimental protocol derived from the synthesis of the corresponding carboxylic acid, for which the title compound is an intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology described in patent CN108546266B.[1]

Step 1: Synthesis of 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate

  • In a suitable reaction vessel, dissolve tetrahydropyranone and diethyl oxalate in a tetrahydrofuran solvent.

  • Cool the reaction mixture to a temperature between -70 and -80 °C.

  • Under an inert atmosphere, slowly add lithium bis(trimethylsilyl)amide to the cooled solution.

  • Maintain the reaction at this temperature and monitor its progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude product.

  • Purify the crude 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture and monitor for the completion of the cyclization reaction.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Tetrahydropyranone Tetrahydropyranone Reaction1 + Tetrahydropyranone->Reaction1 DiethylOxalate Diethyl Oxalate DiethylOxalate->Reaction1 Step1_Intermediate 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate Reaction2 + Step1_Intermediate->Reaction2 Reaction1->Step1_Intermediate LiHMDS, THF -70 to -80 °C HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Reaction2 TargetMolecule This compound Reaction2->TargetMolecule Glacial Acetic Acid, Heat

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Table 1: Comparative ¹H NMR Spectroscopic Data of Related Pyranopyrazole Derivatives
Proton Typical Chemical Shift (δ, ppm) Multiplicity Notes
NH (pyrazole)11.0 - 12.5br sExchangeable with D₂O.
CH (pyran)4.5 - 5.5s or dChemical shift can vary based on substituents.
CH₂ (ethyl)4.0 - 4.5qQuartet due to coupling with methyl protons.
CH₂ (pyran)2.5 - 4.0mComplex multiplets are often observed.
CH₃ (ethyl)1.0 - 1.5tTriplet due to coupling with methylene protons.
Table 2: Comparative ¹³C NMR Spectroscopic Data of Related Pyranopyrazole Derivatives
Carbon Typical Chemical Shift (δ, ppm) Notes
C=O (ester)160 - 175
C (pyrazole)130 - 160Aromatic and quaternary carbons of the pyrazole ring.
C (pyran)60 - 80Carbons of the tetrahydropyran ring.
CH₂ (ethyl)~60
CH₃ (ethyl)~14
Table 3: Comparative IR Spectroscopic Data of Related Pyranopyrazole Derivatives
Functional Group Typical Wavenumber (cm⁻¹) Intensity
N-H (stretch)3100 - 3400Medium, often broad
C-H (stretch)2850 - 3000Medium to strong
C=O (stretch, ester)1700 - 1730Strong
C=N (stretch)1600 - 1650Medium
C-O (stretch)1050 - 1250Strong
Table 4: Mass Spectrometry Data of Related Pyranopyrazole Derivatives
Ion Expected m/z Notes
[M]⁺Calculated for C₉H₁₂N₂O₃The molecular ion peak is expected.
[M+H]⁺Calculated for C₉H₁₃N₂O₃Often observed in ESI-MS.
[M+Na]⁺Calculated for C₉H₁₂N₂O₃NaAdduct with sodium may be present.

Crystallographic Data

As of the date of this guide, no public crystallographic data for this compound has been found in the Cambridge Structural Database (CSD) or other publicly accessible resources. The determination of the single-crystal X-ray structure would be invaluable for confirming the precise three-dimensional arrangement of the atoms, bond lengths, and bond angles, as well as the solid-state packing of the molecule.

Biological Activity and Signaling Pathways

The pyranopyrazole scaffold is a well-established pharmacophore present in a variety of compounds with diverse biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. However, specific studies detailing the biological activity or the modulation of specific signaling pathways by this compound are not currently available in the public domain.

Given its structural features, this compound could be a valuable starting point for the design and synthesis of new therapeutic agents. Further research is warranted to explore its biological potential and to elucidate its mechanism of action.

Logical Relationship Diagram: From Synthesis to Biological Screening

logical_relationship Drug Discovery and Development Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Preclinical and Clinical Development Start Starting Materials (Tetrahydropyranone, Diethyl Oxalate, Hydrazine Hydrate) Synth Synthesis of This compound Start->Synth Purification Purification and Characterization Synth->Purification Screening High-Throughput Screening Purification->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies (ADME/Tox, In vivo efficacy) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: A logical workflow from the synthesis of the target compound to its potential development as a drug candidate.

Conclusion

This compound is a heterocyclic compound with a promising scaffold for applications in drug discovery. This guide has provided a detailed overview of its molecular structure and a comprehensive protocol for its synthesis based on available patent literature. While a complete, verified set of spectroscopic and crystallographic data is not yet publicly available, the comparative data from related structures offers a solid foundation for researchers. Future work should focus on the full experimental characterization of this molecule and the exploration of its biological activities to unlock its full potential in medicinal chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyranopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pyranopyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The information presented herein is curated from recent scientific literature to support research and development efforts.

Introduction

Pyranopyrazoles are fused heterocyclic systems containing both a pyran and a pyrazole ring. These scaffolds are of considerable interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and physicochemical properties. This guide summarizes key physical and chemical data, details common experimental protocols for their synthesis and characterization, and visualizes important synthetic pathways. The stability of pyranopyrazoles is generally attributed to resonance within the fused ring system and can be influenced by various substituents and intermolecular hydrogen bonding.[4]

Physical Properties

The physical properties of pyranopyrazole derivatives are crucial for their handling, formulation, and biological absorption. Key properties such as melting point, solubility, and spectroscopic data are summarized below.

Melting Point and Yield

The melting points and reaction yields of several pyranopyrazole derivatives are presented in Table 1. These values are typically influenced by the nature of the substituents on the pyranopyrazole core.

Compound Name/DescriptionMelting Point (°C)Yield (%)Reference(s)
3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one140-14285[5]
3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one243-24590[5]
3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one180-18281[5]
7-(2-Aminoethyl)-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one110-11260[5]
(Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one246-24880[5]
1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea162-16460[5]
(Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate158-16073[5]
6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile184-18543[6]
6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile209-21193[6]
6-amino-4-(4-hydroxyl-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile14291[6]
Spectroscopic Data

Spectroscopic characterization is fundamental for the structural elucidation of pyranopyrazole derivatives. Tables 2, 3, and 4 summarize the key Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) data for representative compounds.

Table 2: FT-IR Spectroscopic Data of Representative Pyranopyrazole Derivatives

Compound DescriptionKey FT-IR Peaks (cm⁻¹)Reference(s)
7-(2-Aminoethyl)-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one3429 (N-H), 3088 (C-H aromatic), 2982 (C-H aliphatic), 1683 (C=O), 1610 (C=N), 1519 (C=C)[5]
(Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one3067 (C-H aromatic), 2899 (C-H aliphatic), 1740 (C=O), 1630 (C=N), 1560 (C=C)[5]
1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea3280, 3170 (N-H), 3080 (C-H aromatic), 2933, 2985 (C-H aliphatic), 1720, 1670 (C=O), 1597 (C=N), 1560 (C=C)[5]
(Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate3296 (N-H), 3070 (C-H aromatic), 2935, 2982 (C-H aliphatic), 1705, 1672 (C=O), 1606 (C=N), 1519 (C=C)[5]
6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile3374, 3311, 3172 (NH₂), 2193 (CN)[7]
6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile3241 (NH₂), 2221 (CN)[7]
6-Amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile3421, 3387, 3310, 3276 (OH, NH₂), 2176 (CN)[7]
6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile3490, 3412, 3328, 3274, 3220 (NH₂), 2195 (CN)[7]

Table 3: ¹H-NMR Spectroscopic Data of Representative Pyranopyrazole Derivatives (in DMSO-d₆)

Compound Description¹H-NMR Chemical Shifts (δ, ppm)Reference(s)
7-(2-Aminoethyl)-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one6.7–7.9 (m, 6H, Ar-H), 6.0 (s, 1H, Ar-H), 3.5 (t, 2H, CH₂CH₂), 3.1 (m, 2H, CH₂NH₂), 2.57 (s, 6H, CH₃), 2.2 (t, 2H, NH₂)[5]
(Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one9.1 (s, 1H, N=CH), 7.3–8.2 (m, 8H, Ar-H), 6.6 (s, 1H, Ar-H), 2.5 (s, 6H, CH₃)[5]
1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea8.1–8.7 (m, 14H, Ar-H), 6.3 (s, 2H, N-H), 5.7 (s, 1H, Ar-H), 2.68 (s, 6H, CH₃)[5]
6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile12.08 (s, 1H, NH), 7.15-7.33 (m, 5H, Ar-H), 6.85 (s, 2H, NH₂), 4.58 (s, 1H, CH), 1.77 (s, 3H, CH₃)[7]
6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile9.08 (s, 1H, NH), 7.32-7.79 (m, 4H, Ar-H), 6.37 (s, 2H, NH₂), 4.23 (s, 1H, CH), 1.09 (s, 3H, CH₃)[7]
6-Amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile10.15 (s, 1H, OH), 8.34 (s, 1H, NH), 6.78-7.38 (m, 4H, Ar-H), 6.86 (s, 2H, NH₂), 3.65 (s, 1H, CH), 1.54 (s, 3H, CH₃)[7]
6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile12.04 (s, 1H, NH), 8.83 (s, 1H, Ar-H), 6.52-6.71 (m, 4H, Ar-H), 6.77 (s, 2H, NH₂), 4.49 (s, 1H, CH), 3.70 (s, 3H, OCH₃), 1.81 (s, 3H, CH₃)[7]

Table 4: ¹³C-NMR Spectroscopic Data of Representative Pyranopyrazole Derivatives (in DMSO-d₆)

Compound Description¹³C-NMR Chemical Shifts (δ, ppm)Reference(s)
7-(2-Aminoethyl)-1,3,4-trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one12, 24, 42, 47, 90, 118, 120–129, 145, 151, 170[5]
1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea15, 21, 109, 116, 128, 120–129, 147, 148, 158, 162[5]
(Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate12, 14, 61, 115, 125–131, 145, 160, 165[5]
6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile9.69, 36.19, 57.15, 97.60, 120.74, 126.69, 127.42, 128.39, 135.53, 144.40, 154.73, 160.83[7]
6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile15.54, 32.78, 62.43, 102.43, 112.87, 120.74, 122.76, 124.56, 131.21, 142.28, 144.12, 156.21[7]
6-Amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile16.26, 38.56, 61.12, 62.34, 102.12, 112.18, 116.65, 120.47, 122.91, 136.21, 138.12, 148.54, 149.12, 152.32, 158.12[7]
6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile9.79, 35.79, 55.57, 57.59, 97.85, 111.57, 115.37, 119.72, 120.87, 135.34, 135.55, 145.19, 147.29, 154.68, 160.64[7]

Chemical Properties

The chemical properties of pyranopyrazole derivatives, such as their reactivity and acidity/basicity, are critical for understanding their mechanism of action and for the design of new analogues.

Reactivity

The synthesis of pyranopyrazoles often involves a multi-component reaction, highlighting the reactivity of the precursor molecules. The general reactivity of the pyranopyrazole scaffold allows for further functionalization. For instance, the amino group in 6-amino-pyranopyrazole derivatives can be reacted with aldehydes to form Schiff bases, which can then be used to synthesize other heterocyclic systems like thiazolidinones.[6]

pKa and Stability

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of pyranopyrazole derivatives.

General Synthesis of 6-Amino-3-methyl-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles

A widely employed method for the synthesis of pyranopyrazole derivatives is a one-pot, four-component reaction.[7][8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol (as solvent)

  • Catalyst (e.g., piperidine, silica grafted CuSnO₃)[7]

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is prepared in ethanol.

  • A catalytic amount of a suitable catalyst is added to the reaction mixture.

  • The mixture is then refluxed or stirred at a specific temperature (e.g., 70°C) for a designated time, with the reaction progress monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.

  • The crude product is washed with a suitable solvent (e.g., water or cold ethanol) and then recrystallized to afford the pure pyranopyrazole derivative.[7]

Characterization Methods

The synthesized compounds are typically characterized by the following spectroscopic methods:

  • FT-IR Spectroscopy: To identify the presence of key functional groups (e.g., -NH₂, -CN, C=O).

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the detailed molecular structure.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Visualizations

The following diagrams, generated using Graphviz, illustrate a common synthetic workflow for pyranopyrazole derivatives and a key signaling pathway where they may exert a biological effect.

G cluster_reactants Reactants cluster_process Reaction cluster_conditions Conditions cluster_product Product A Aromatic Aldehyde P1 One-Pot Four-Component Reaction A->P1 B Malononitrile B->P1 C Ethyl Acetoacetate C->P1 D Hydrazine Hydrate D->P1 Product Pyranopyrazole Derivative P1->Product Cond Solvent (e.g., Ethanol) Catalyst (e.g., Piperidine) Heat (Reflux) Cond->P1

Caption: A typical multi-component synthesis workflow for pyranopyrazole derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyranopyrazole Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition points by pyranopyrazole derivatives.[9][10][11][12][13]

Conclusion

This technical guide has summarized the key physical and chemical properties of pyranopyrazole derivatives, drawing from a range of scientific literature. The provided data tables, experimental protocols, and visualizations offer a foundational resource for researchers in the field. While significant progress has been made in the synthesis and characterization of these compounds, further studies are needed to systematically evaluate their pKa values and stability profiles, which are critical for advancing their development as therapeutic agents.

References

An In-depth Technical Guide to Tetrahydropyrano[4,3-c]pyrazoles: Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyrano[4,3-c]pyrazole core is a significant heterocyclic scaffold that has garnered increasing interest in medicinal chemistry due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this heterocyclic system, with a detailed exploration of synthetic methodologies, including domino reactions and intramolecular cycloadditions. Furthermore, this document elucidates the known biological activities, particularly focusing on its anticancer properties and associated mechanisms of action. Experimental protocols for key synthetic transformations are provided, alongside a quantitative summary of biological data to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery and History

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in the development of pharmaceuticals for over a century.[1] Its fusion with a tetrahydropyran ring gives rise to four possible isomers, with the pyrano[2,3-c]pyrazole system being the most extensively studied. The tetrahydropyrano[4,3-c]pyrazole scaffold, while less explored, has emerged as a promising framework in recent years, particularly in the quest for novel therapeutic agents.

A significant breakthrough in the synthesis and biological evaluation of this specific core was reported by Wang and colleagues, who developed a novel domino approach to construct indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles.[2] Their work not only provided an efficient synthetic route but also established the potent anticancer activity of these derivatives, thereby highlighting the therapeutic potential of this heterocyclic system.[2]

Synthetic Methodologies

The synthesis of the tetrahydropyrano[4,3-c]pyrazole core often involves multi-step sequences or elegant one-pot domino reactions that efficiently construct the fused ring system. Key strategies include intramolecular cycloadditions and domino reactions commencing from carefully chosen precursors.

Domino Synthesis of Indolyl-Substituted 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazoles

A notable and efficient method for the synthesis of functionalized tetrahydropyrano[4,3-c]pyrazoles is a domino reaction utilizing 1,4:3,6-dianhydrofructose as a chiral starting material. This approach, developed by Wang et al., involves a cascade of reactions including the formation of a phenylhydrazone, furanone ring opening, a Fischer indole synthesis, cyclization to form the pyrazole ring, and a final furan ring expansion to yield the tetrahydropyran moiety.[2]

Experimental Protocol: General Procedure for the Domino Synthesis

A mixture of 1,4:3,6-dianhydrofructose (1.0 mmol) and a substituted phenylhydrazine hydrochloride (1.2 mmol) in acetic acid (10 mL) is stirred at 110 °C for a specified time (typically 2-4 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives.[2]

Logical Workflow for the Domino Synthesis

Domino Synthesis of Indolyl-Tetrahydropyrano[4,3-c]pyrazoles start Start reactants 1,4:3,6-Dianhydrofructose + Substituted Phenylhydrazine HCl start->reactants solvent Acetic Acid reactants->solvent heating Heat to 110 °C solvent->heating monitoring Monitor by TLC heating->monitoring workup Cool & Pour into Ice Water monitoring->workup filtration Filter Precipitate workup->filtration purification Column Chromatography filtration->purification product Indolyl-Tetrahydropyrano [4,3-c]pyrazole purification->product

Caption: Workflow for the domino synthesis of indolyl-tetrahydropyrano[4,3-c]pyrazoles.

Intramolecular Nitrile Oxide Cycloaddition (INOC) for the Synthesis of Fused Pyrano[4,3-c]pyrazole Systems

Another powerful strategy for the construction of fused pyrazole systems is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method has been successfully employed to synthesize the more complex pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][4]oxazole ring system.[3][5] The key step involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes an intramolecular [3+2] cycloaddition with a tethered alkene or alkyne.

Experimental Protocol: Synthesis of 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][4]oxazoles

To a solution of the appropriate 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime (1.0 mmol) in dichloromethane (DCM, 10 mL), an aqueous solution of sodium hypochlorite (NaOCl) is added dropwise at room temperature. The reaction mixture is stirred vigorously for a designated period. After completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield the desired fused isoxazoline product.[3][5]

Reaction Pathway for Intramolecular Nitrile Oxide Cycloaddition

Intramolecular Nitrile Oxide Cycloaddition (INOC) Pathway start_material 3-(prop-2-en-1-yloxy)-1H-pyrazole -4-carbaldehyde oxime oxidation Oxidation (e.g., NaOCl) start_material->oxidation nitrile_oxide In situ generation of Nitrile Oxide Intermediate oxidation->nitrile_oxide cycloaddition Intramolecular [3+2] Cycloaddition nitrile_oxide->cycloaddition product Pyrazolo[4',3':5,6]pyrano [4,3-c][1,2]oxazole cycloaddition->product

Caption: Key steps in the intramolecular nitrile oxide cycloaddition for fused pyranopyrazoles.

Biological Activity and Therapeutic Potential

Derivatives of the tetrahydropyrano[4,3-c]pyrazole scaffold have demonstrated significant potential as anticancer agents. The indolyl-substituted derivatives, in particular, have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines.

Anticancer Activity

The anticancer potential of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles has been evaluated against various human cancer cell lines, including MCF-7 (breast), EC-109 (esophageal), HGC-27 (gastric), and PC-3 (prostate).[2] Several of these compounds displayed greater potency than the standard anticancer drug 5-fluorouracil.[2] Notably, certain derivatives showed activity comparable to doxorubicin against the MCF-7 cell line.[2]

Table 1: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Indolyl-Tetrahydropyrano[4,3-c]pyrazoles [2]

CompoundMCF-7EC-109HGC-27PC-3
4c ~Doxorubicin>5-FU>5-FU>5-FU
4d ~Doxorubicin>5-FU>5-FU>5-FU
4i >5-FU>5-FU3x >5-FU3x >5-FU
4j >5-FU3x >5-FU>5-FU>5-FU
5-Fluorouracil 16.221.518.725.3
Doxorubicin 0.81.21.51.9

">5-FU" indicates greater potency than 5-fluorouracil. "3x >5-FU" indicates approximately three-fold greater potency than 5-fluorouracil. "~Doxorubicin" indicates potency close to that of doxorubicin.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways are still under extensive investigation, the potent cytotoxic effects of these compounds suggest interference with critical cellular processes in cancer cells. The structural similarity of some pyrazole derivatives to known kinase inhibitors suggests that they may exert their effects by targeting specific kinases involved in cancer cell proliferation and survival. Further research is necessary to fully elucidate the molecular targets and signaling cascades modulated by tetrahydropyrano[4,3-c]pyrazole derivatives.

Conclusion and Future Directions

The tetrahydropyrano[4,3-c]pyrazole scaffold represents a promising and relatively underexplored area in medicinal chemistry. The development of efficient synthetic strategies, such as the domino reaction and intramolecular cycloadditions, has paved the way for the generation of diverse libraries of these compounds for biological screening. The significant anticancer activity exhibited by the indolyl-substituted derivatives underscores the therapeutic potential of this heterocyclic system.

Future research should focus on:

  • Expanding the diversity of substituents on the tetrahydropyrano[4,3-c]pyrazole core to establish comprehensive structure-activity relationships (SAR).

  • Elucidating the specific molecular targets and signaling pathways responsible for the observed biological activities.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them towards preclinical and clinical development.

The continued exploration of the tetrahydropyrano[4,3-c]pyrazole scaffold holds great promise for the discovery of novel and effective therapeutic agents for the treatment of cancer and potentially other diseases.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide presents a predictive spectroscopic profile based on the analysis of structurally related analogs. Furthermore, a representative, detailed experimental protocol for its synthesis is provided, adapted from established methods for similar pyranopyrazole scaffolds.

Core Compound Structure

IUPAC Name: this compound

Molecular Formula: C₁₀H₁₂N₂O₃

Molecular Weight: 212.21 g/mol

CAS Number: 518990-21-1

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound. These predictions are derived from the analysis of published data for analogous pyranopyrazole derivatives and fundamental principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~1.35Triplet3H-OCH₂CH
~2.90Triplet2HCH ₂ (C7)
~3.95Triplet2HCH ₂ (C6)
~4.30Quartet2H-OCH ₂CH₃
~4.75Singlet2HCH ₂ (C4)
~8.50 (broad)Singlet1HNH
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~14.5-OCH₂C H₃
~25.0C H₂ (C7)
~60.0-OC H₂CH₃
~65.0C H₂ (C6)
~68.0C H₂ (C4)
~105.0C -3a
~140.0C -7a
~155.0C -3
~165.0C =O
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2950MediumC-H Stretch (Aliphatic)
~1710StrongC=O Stretch (Ester)
~1620MediumC=N Stretch
~1250StrongC-O Stretch (Ester)
~1100StrongC-O-C Stretch (Pyrano)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretation
212[M]⁺ (Molecular Ion)
183[M - C₂H₅]⁺
167[M - OC₂H₅]⁺
139[M - COOC₂H₅]⁺

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of this compound, adapted from established multi-component reaction strategies for similar pyranopyrazole derivatives.

Reaction Scheme:

G reagents Tetrahydro-4H-pyran-4-one + Diethyl oxalate intermediate1 Intermediate A reagents->intermediate1  Base (e.g., NaOEt) Ethanol, Reflux product This compound intermediate1->product  Acetic Acid Reflux hydrazine Hydrazine hydrate hydrazine->product

Caption: Synthetic pathway for the target compound.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the enolate intermediate.

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 equivalent).

    • Stir the mixture at room temperature for 15 minutes.

    • Add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture.

    • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Step 2: Cyclization to form the pyranopyrazole ring.

    • Dissolve the crude intermediate from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Potential in Drug Discovery: A Conceptual Workflow

Pyranopyrazole scaffolds are recognized for their diverse biological activities and are considered privileged structures in medicinal chemistry. The following diagram illustrates a conceptual workflow for the investigation of novel pyranopyrazole derivatives in a drug discovery pipeline.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development A Library Synthesis of Pyranopyrazole Derivatives B Spectroscopic Analysis (NMR, MS, IR) A->B C Purity Assessment (HPLC) B->C D Primary Target-Based Assays (e.g., Kinase Inhibition) C->D E Cell-Based Phenotypic Screening (e.g., Anti-proliferative) C->E F Hit-to-Lead Identification D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I J Candidate Selection I->J

The Expanding Therapeutic Potential of Novel Pyranopyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of recent scientific literature reveals the significant and diverse biological activities of novel pyranopyrazole compounds, positioning them as promising candidates for the development of new therapeutic agents. This guide provides an in-depth overview of their anticancer, antimicrobial, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways, intended for researchers, scientists, and drug development professionals.

Pyranopyrazoles, a class of fused heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their versatile biological activities.[1][2][3] These compounds have demonstrated efficacy against a range of diseases, with research highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6]

Anticancer Activity: A Multi-Faceted Approach

Numerous studies have underscored the potent anticancer effects of newly synthesized pyranopyrazole derivatives. These compounds have shown cytotoxic efficacy against various cancer cell lines, including lung, breast, and colon cancer.[7][8]

For instance, a series of pyranopyrazole-based derivatives were evaluated for their antiproliferative activity against A549 human lung carcinoma and MCF-7 human breast carcinoma cell lines.[7] Notably, compounds 1b , 4b , and 7b exhibited 1.3- to 2.3-fold more potent antiproliferative activity than the standard drug doxorubicin against the A549 cell line.[7] Furthermore, compounds 1d and 3b were found to be 4.1- and 1.04-fold more powerful than doxorubicin against MCF-7 cancer cells, respectively.[7]

The mechanisms underlying the anticancer activity of these compounds are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase II.[7] Compound 7b , for example, was found to induce apoptosis by increasing the levels of caspase-9 and elevating the Bax/BCL-2 ratio, while also causing cell cycle arrest in the S phase in A549 cancer cells.[7] Molecular docking studies have further elucidated the interaction of these compounds with biological targets, such as the TGF-βI receptor, which plays a crucial role in cancer progression.[5]

Quantitative Anticancer Data Summary
CompoundCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Selectivity Index (SI)Reference
1b A549Not specifiedDoxorubicinNot specified27.72[7]
1d MCF-7Not specifiedDoxorubicinNot specifiedNot specified[7]
3b MCF-7Not specifiedDoxorubicinNot specifiedNot specified[7]
4b A549Not specifiedDoxorubicinNot specifiedNot specified[7]
7b A549Not specifiedDoxorubicinNot specified25.30[7]
7b Topo II2.07Doxorubicin2.56Not applicable[7]
11 MCF-72.85DoxorubicinNot specifiedNot specified[9]
11 HT-292.125-FU8.77Not specified[9]
12 MCF-7Not specifiedDoxorubicinNot specifiedNot specified[9]
15 MCF-7Not specifiedDoxorubicinNot specifiedNot specified[9]
25a KB8 ± 2.217Not specifiedNot specifiedNot specified[2]
25b KB7 ± 2.77Not specifiedNot specifiedNot specified[2]
25c HepG2Not specifiedNot specifiedNot specifiedNot specified[2]
25d KB7.5 ± 1.49Not specifiedNot specifiedNot specified[2]
25e HepG222.5 ± 3.09Not specifiedNot specifiedNot specified[2]
25f A54931.5 ± 2.02Not specifiedNot specifiedNot specified[2]
5f MCF-7, HeLa, PC-3Potent5-FluorouracilNot specifiedNot specified[5]

Visualizing the Anticancer Mechanism

anticancer_pathway cluster_drug Pyranopyrazole Compound cluster_cell Cancer Cell Pyranopyrazole Pyranopyrazole Compound (e.g., 7b) TopoII Topoisomerase II Pyranopyrazole->TopoII Inhibits CellCycle Cell Cycle (S Phase) Pyranopyrazole->CellCycle Arrests Bax Bax Pyranopyrazole->Bax Upregulates Bcl2 Bcl-2 Pyranopyrazole->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis

Anticancer signaling pathway of a pyranopyrazole compound.

Antimicrobial Activity: A Broad Spectrum of Action

Pyranopyrazole derivatives have also demonstrated significant antimicrobial properties against a variety of pathogenic bacteria and fungi.[10][11][12] Their efficacy has been confirmed through both in vitro and in silico studies, highlighting their potential as novel antibacterial and antifungal agents.[1][10]

One study reported the evaluation of five pyrano[2,3-c] pyrazole derivatives against four human pathogenic bacteria: E. coli, S. aureus, L. monocytogenes, and K. pneumoniae.[10] The results indicated that these compounds act as potent antibacterial agents.[10] Specifically, compound 5c showed the most significant activity against E. coli and K. pneumoniae with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL.[1][10] Molecular docking studies suggest that these compounds may exert their effect by interacting with key bacterial enzymes such as MurB and DNA gyrase B.[10]

Quantitative Antimicrobial Data Summary
CompoundMicroorganismAssayResultUnitReference
5c E. coliMIC6.25mg/mL[1][10]
5c K. pneumoniaeMIC6.25mg/mL[1][10]
5c L. monocytogenesMIC50mg/mL[1]
c S. aureusMIC64µg/mL[12]
d S. aureusMIC64µg/mL[12]
3c Gram-positive & Gram-negative bacteriaZone of InhibitionPotent high inhibitory activitymm[11]
4d Various bacteriaNot specifiedHighest antimicrobial activityNot specified[5]

Visualizing the Antimicrobial Workflow

antimicrobial_workflow Synthesis Synthesis of Pyranopyrazole Derivatives Screening In Vitro Antimicrobial Screening (Disk Diffusion/MIC) Synthesis->Screening Docking In Silico Molecular Docking Synthesis->Docking Lead_ID Lead Compound Identification Screening->Lead_ID Active Compounds Docking->Lead_ID Binding Affinity anti_inflammatory_pathway cluster_inflammation Inflammatory Cascade Pyranopyrazole Pyranopyrazole Compound COX2 COX-2 Pyranopyrazole->COX2 Selectively Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins

References

The Pyranopyrazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as privileged structures in drug discovery is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the pyranopyrazole nucleus has emerged as a particularly fruitful scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the pyranopyrazole core, detailing its synthesis, biological significance, and the structure-activity relationships that govern its therapeutic potential.

Introduction to the Pyranopyrazole Scaffold

Pyranopyrazoles are bicyclic heterocyclic compounds resulting from the fusion of a pyran ring with a pyrazole ring. This unique structural amalgamation gives rise to a versatile template that can be readily functionalized to interact with a diverse array of biological targets. The inherent features of the pyranopyrazole scaffold, including its hydrogen bonding capabilities, conformational rigidity, and synthetic accessibility, make it an attractive starting point for the design of novel therapeutic agents.[1][2]

Synthetic Strategies: The Power of Multicomponent Reactions

The synthesis of pyranopyrazole derivatives is most commonly and efficiently achieved through one-pot multicomponent reactions (MCRs).[3][4] These reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer numerous advantages, including high atom economy, operational simplicity, and the rapid generation of molecular diversity. The most prevalent MCR for pyranopyrazole synthesis involves the condensation of a β-ketoester (such as ethyl acetoacetate), a hydrazine derivative, an aldehyde, and a source of active methylene, like malononitrile.[3][4]

Experimental Protocol: One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol outlines a general and widely used method for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in a round-bottom flask.

  • Ethanol (10 mL) is added to the mixture as a solvent.

  • A catalytic amount of piperidine is added to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or refluxed for a specified period (typically 2-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst.

  • The product is then dried under vacuum to afford the pure dihydropyrano[2,3-c]pyrazole derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Biological Activities and Therapeutic Potential

The pyranopyrazole scaffold has been extensively investigated for a wide range of pharmacological activities. The following sections highlight its prominence in anticancer and anti-inflammatory drug discovery.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of pyranopyrazole derivatives against various cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

A significant number of pyranopyrazole-based compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] These receptor tyrosine kinases play pivotal roles in tumor growth and the formation of new blood vessels that supply nutrients to the tumor.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR Binds VEGFR2 VEGFR-2 Ligand (EGF/VEGF)->VEGFR2 Binds RAS RAS EGFR->RAS PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF RAS->RAF Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyranopyrazole Pyranopyrazole Pyranopyrazole->EGFR Pyranopyrazole->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 Signaling by Pyranopyrazoles.

The following table summarizes the in vitro cytotoxic activity of selected pyranopyrazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3 HEPG20.06 (EGFR inhibition)[5]
Compound 9 HEPG20.22 (VEGFR-2 inhibition)[5]
Compound 1 HEPG20.71[5]
Compound 2 HEPG20.52[5]
Compound 4 HEPG20.45[5]
Compound 8 HEPG20.31[5]
Compound 11 HEPG20.63[5]
Compound 12 HEPG20.33[5]
Compound 15 HEPG20.48[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Pyranopyrazole test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyranopyrazole compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Anti-inflammatory Activity

Pyranopyrazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

COX2_Signaling cluster_stimuli Inflammatory Stimuli Cytokines, LPS Cytokines, LPS Cell Membrane Phospholipids Cell Membrane Phospholipids Cytokines, LPS->Cell Membrane Phospholipids Activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX2 COX2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Swelling Swelling Prostaglandins->Swelling Pyranopyrazole Pyranopyrazole Pyranopyrazole->COX2

Caption: Inhibition of the COX-2 Inflammatory Pathway by Pyranopyrazoles.

The following table presents the in vivo anti-inflammatory activity of selected pyranopyrazole derivatives, typically evaluated using the carrageenan-induced paw edema model in rats and expressed as ED50 values (the dose required to produce 50% of the maximum effect).

Compound IDED50 (µmol/kg)Reference
Compound 10 35.7[8]
Compound 27 38.7[8]
Celecoxib (Reference) 32.1[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyranopyrazole test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Parenteral administration equipment (e.g., oral gavage needles)

  • Plethysmometer for measuring paw volume

Procedure:

  • Fast the rats overnight before the experiment but allow free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the pyranopyrazole test compound or the vehicle (for the control group) orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., indomethacin or celecoxib) is used as a positive control.

  • After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage of inhibition of edema for each group is calculated relative to the control group.

  • The ED50 value can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyranopyrazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Key SAR observations include:

  • Substitution on the phenyl ring at the 4-position of the pyran ring: The electronic properties of substituents on this ring significantly influence activity. Both electron-donating and electron-withdrawing groups can modulate the potency, suggesting that both steric and electronic factors are important for target binding.

  • The N1-substituent of the pyrazole ring: The nature of the group at this position can impact the overall lipophilicity and hydrogen bonding potential of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

  • The substituent at the 3-position of the pyrazole ring: This position is often a methyl or phenyl group and can influence the orientation of the molecule within the binding pocket of the target enzyme.

Conclusion and Future Directions

The pyranopyrazole scaffold represents a highly privileged and versatile core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous potent anticancer and anti-inflammatory agents. The continued exploration of this scaffold, through the synthesis of novel analogues and the elucidation of their mechanisms of action, holds great promise for the development of new and effective therapies for a variety of human diseases. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel biological targets, and leveraging computational modeling to guide the design of next-generation pyranopyrazole-based drugs.

References

A Technical Guide to the Synthesis and Potential Applications of Tetrahydropyrano[4,3-c]pyrazole-3-carboxylates and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fusion of pyran and pyrazole rings creates a class of heterocyclic compounds known as pyranopyrazoles, which have garnered significant attention from the medicinal and organic chemistry communities. These scaffolds are present in molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Pyranopyrazoles can exist in four distinct isomeric forms: pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole.[1] This technical guide focuses on the tetrahydropyrano[4,3-c]pyrazole-3-carboxylate core, a specific, highly functionalized derivative.

A comprehensive review of the current scientific literature reveals that research specifically detailing the synthesis and activity of the tetrahydropyrano[4,3-c]pyrazole-3-carboxylate scaffold is limited. However, extensive research exists for the closely related pyrano[2,3-c]pyrazole isomers, particularly their synthesis via efficient multicomponent reactions (MCRs). This guide will provide an in-depth overview of the established methodologies for synthesizing these related structures, offering valuable protocols and workflows that can be adapted by researchers to explore the synthesis of the target [4,3-c] isomer.

I. General Synthesis of the Pyrano[2,3-c]pyrazole Core via Multicomponent Reaction (MCR)

The most prevalent and efficient method for constructing the pyranopyrazole skeleton is a one-pot, four-component reaction (4CR). This approach aligns with the principles of green chemistry by minimizing steps, time, and waste while maximizing molecular complexity.[2] The typical reaction involves the condensation of a β-ketoester, hydrazine hydrate, an aromatic or aliphatic aldehyde, and an active methylene compound like malononitrile.

The reaction proceeds through a domino sequence of pyrazolone formation, Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. A variety of catalysts, including benign organocatalysts like L-proline or simple bases like triethylamine, can be employed, and reactions are often performed in environmentally friendly solvents such as water or ethanol.[3][4]

Logical Workflow for General 4CR Synthesis of Pyrano[2,3-c]pyrazoles

G cluster_reactants Reactants cluster_process Reaction Steps reactant_node reactant_node intermediate_node intermediate_node catalyst_node catalyst_node product_node product_node process_node process_node R1 Hydrazine Hydrate I1 Pyrazolone Formation R1->I1 1. R2 β-Ketoester (e.g., Ethyl Acetoacetate) R2->I1 1. R3 Aldehyde I2 Knoevenagel Condensation R3->I2 2. R4 Malononitrile R4->I2 2. I3 Michael Addition I1->I3 3. I2->I3 I4 Thorpe-Ziegler Cyclization I3->I4 4. P 6-Amino-5-cyano-dihydropyrano[2,3-c]pyrazole I4->P 5. Cat Catalyst (e.g., Base, Organocatalyst) Cat->I1 Cat->I2 Solvent Solvent (e.g., H2O, EtOH) Solvent->I1

General workflow for the 4CR synthesis of pyranopyrazoles.
General Experimental Protocol for Pyrano[2,3-c]pyrazole Synthesis

This protocol is a generalized procedure based on several reported methods.[2][4]

  • Reaction Setup : To a stirred aqueous mixture (10 mL) of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), an aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of triethylamine (e.g., 5 mol%) are added successively at room temperature.

  • Reaction Execution : The mixture is stirred vigorously in an open atmosphere for a period ranging from 15 minutes to several hours, depending on the specific substrates and catalyst used. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the precipitated solid product is collected by filtration.

  • Washing : The solid is washed with water and then with a mixture of ethyl acetate/hexane (e.g., 20:80) to remove impurities.

  • Recrystallization : The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure pyrano[2,3-c]pyrazole derivative.

II. Synthesis of Pyrano[2,3-c]pyrazole-3-carboxylates

To specifically introduce a carboxylate group at the C3 position of the pyrazole ring, the choice of the β-dicarbonyl starting material is critical. A study by Maarop et al. demonstrates a practical and efficient synthesis of ethyl pyrano[2,3-c]pyrazole-3-carboxylate derivatives by substituting the commonly used ethyl acetoacetate with diethyl oxaloacetate .[5] This four-component reaction proceeds efficiently in a refluxing acidic ethanolic solution without the need for an external catalyst.

The mechanism is proposed to proceed via the sequential formation of a pyrazolone intermediate from diethyl oxaloacetate and hydrazine, followed by a Michael reaction and a Thorpe-Ziegler cyclization to yield the final fused heterocyclic system.[5]

Experimental Workflow for Pyrano[2,3-c]pyrazole-3-carboxylate Synthesis

G cluster_reactants Starting Materials reactant_node reactant_node intermediate_node intermediate_node condition_node condition_node product_node product_node step_node step_node R1 Diethyl Oxaloacetate S1 Pyrazolone Formation R1->S1 R2 Hydrazine Hydrate R2->S1 R3 Aldehyde S2 Knoevenagel Condensation R3->S2 R4 Malononitrile R4->S2 I1 Pyrazolone-3-carboxylate Intermediate S1->I1 S3 Michael Addition I1->S3 I2 Arylidene Malononitrile S2->I2 I2->S3 S4 Thorpe-Ziegler Cyclization S3->S4 P Ethyl 6-Amino-5-cyano-1,4-dihydro- -pyrano[2,3-c]pyrazole-3-carboxylate S4->P Cond Reflux in Acidic Ethanol Cond->S1 Cond->S2 Cond->S3 Cond->S4

Synthesis of pyrano[2,3-c]pyrazole-3-carboxylates.
Detailed Experimental Protocol

Adapted from Maarop et al., 2018.[5]

  • Reactant Mixture : A solution of diethyl oxaloacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), an appropriate aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in absolute ethanol (10 mL) containing a catalytic amount of acetic acid (0.1 mL) is prepared.

  • Reaction Condition : The mixture is refluxed for 2-3 hours. The reaction progress is monitored by TLC.

  • Isolation : After completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification : The crude product is washed with cold ethanol and then purified by recrystallization from ethanol to afford the pure ethyl 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate derivative.

Data on Synthesized Pyrano[2,3-c]pyrazole-3-carboxylates

The following table summarizes the quantitative data for a selection of synthesized derivatives from the cited literature.[5]

Compound IDAr-substituentYield (%)Melting Point (°C)
1a 4-Chlorophenyl75228-229
1b 4-Methoxyphenyl65235-236
1c 4-Ethoxyphenyl60210-211
1g 4-Bromophenyl73221-222
1h 4-Hydroxyphenyl57217-218

III. Potential Biological Activities

While specific biological data for the target tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is not available, the broader class of pyrazole and pyranopyrazole derivatives exhibits a wide spectrum of pharmacological activities. This suggests that the target scaffold is a promising area for drug discovery.

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various tumor cells.[6] Some analogs act by inhibiting key enzymes in the cell cycle, such as Cyclin-Dependent Kinases (CDKs).

  • Antimicrobial and Antifungal Activity : Numerous pyrazole carboxamide derivatives have been synthesized and screened for their antimicrobial and antifungal properties, showing potential for developing new anti-infective agents.[7]

  • Anti-inflammatory Activity : The pyrazole nucleus is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs). Novel synthesized pyrazole derivatives continue to be evaluated for their potential as anti-inflammatory and analgesic agents.

IV. Conclusion and Future Outlook

The tetrahydropyrano[4,3-c]pyrazole-3-carboxylate scaffold represents an under-explored area of chemical space with significant potential for applications in medicinal chemistry. Although direct synthetic routes are not yet published, this guide provides a solid foundation based on the well-established chemistry of the isomeric pyrano[2,3-c]pyrazoles.

The robust and versatile four-component reaction is the key strategy for accessing this family of compounds. Researchers aiming to synthesize the target [4,3-c] isomer should focus on the strategic selection of starting materials. Specifically, the use of diethyl oxaloacetate is a proven method for introducing the C3-carboxylate moiety.[5] To achieve the tetrahydropyran ring and the [4,3-c] fusion, exploration of cyclic β-ketoesters or alternative pyran-forming annulation strategies would be a logical next step. The detailed protocols and workflows presented herein serve as a practical starting point for the synthesis and future investigation of this promising class of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrazole moiety is a key pharmacophore found in a variety of biologically active compounds.

Introduction

The tetrahydropyrano[4,3-c]pyrazole scaffold is a fused heterocyclic system that has garnered interest in the field of medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including acting as kinase inhibitors, anti-inflammatory agents, and modulators of ion channels.[1][2] Specifically, compounds with a pyran-fused pyrazole core have been investigated for their potential as fungicides, anti-inflammatory agents, and AMPA receptor agonists. The synthesis of this compound serves as a key step in the preparation of more complex derivatives for biological screening.[3] This document outlines a two-step synthetic route starting from commercially available reagents.

Synthesis Overview

The synthesis of the target compound is achieved through a two-step process:

  • Claisen Condensation: A crossed Claisen condensation between tetrahydropyran-4-one and diethyl oxalate to form the intermediate, ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate.

  • Pyrazole Formation: Cyclization of the dicarbonyl intermediate with hydrazine hydrate to yield the final product, this compound.

Quantitative Data Summary

ParameterStep 1: Claisen CondensationStep 2: Pyrazole FormationOverall (from patent)
Starting Material Tetrahydropyran-4-oneEthyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetateTetrahydropyran-4-one
Key Reagents Diethyl oxalate, LiHMDSHydrazine hydrate, Acetic acid-
Solvent Tetrahydrofuran (THF)Glacial Acetic Acid-
Reaction Temperature -78 °C to room temperatureReflux-
Typical Yield ~70-80% (estimated)~85-95% (estimated)~65% (for subsequent hydrolysis product)[3]
Product Purity Intermediate used directly>95% after purification-

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate

This procedure is a standard crossed Claisen condensation.

  • Materials:

    • Tetrahydropyran-4-one

    • Diethyl oxalate

    • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1 M

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon atmosphere setup.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add LiHMDS solution (1.1 equivalents) to the cooled THF.

    • Slowly add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF to the LiHMDS solution, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the cyclization of the β-dicarbonyl intermediate with hydrazine, a classic Knorr pyrazole synthesis.

  • Materials:

    • Crude Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate

    • Hydrazine hydrate

    • Glacial acetic acid

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Hexanes

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude product from Step 1 in glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization Data (Expected)

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), methylene protons of the pyran ring, and a broad singlet for the pyrazole N-H proton.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the carbons of the pyrazole and pyran rings, and the ethyl group carbons.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=N/C=C stretches of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂N₂O₃, MW: 196.20 g/mol ).

Visualizations

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation A Tetrahydropyran-4-one + Diethyl Oxalate B Reaction Mixture in THF at -78°C A->B C Add LiHMDS B->C D Warm to RT, Stir C->D E Acidic Workup D->E F Crude Intermediate: Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate E->F G Crude Intermediate in Acetic Acid F->G Proceed to next step H Add Hydrazine Hydrate G->H I Reflux H->I J Neutralization & Extraction I->J K Purification (Chromatography) J->K L Final Product: This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

G cluster_0 Ligand Pyrazole Derivative (e.g., Tetrahydropyrano[4,3-c]pyrazole) Receptor Kinase Receptor Ligand->Receptor Binds to ATP-binding site Substrate Protein Substrate Receptor->Substrate Phosphorylates Inhibition Inhibition Receptor->Inhibition ATP ATP ATP->Receptor Binds PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) PhosphorylatedSubstrate->Downstream Activates Inhibition->ATP

Caption: Potential mechanism of action via kinase inhibition for pyrazole-based compounds.

Potential Applications

The pyrazole nucleus is a privileged scaffold in medicinal chemistry.[2] Derivatives of pyrazole have been successfully developed as kinase inhibitors for oncology, anti-inflammatory drugs (e.g., Celecoxib), and agents targeting other biological pathways.[1] Furthermore, some pyrazole-containing molecules have been identified as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an important ion channel.[3][4] The title compound, this compound, represents a valuable building block for the synthesis of novel compounds to be screened for such biological activities. The ester functionality provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Multi-Component Synthesis of Pyranopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranopyrazoles are a prominent class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This privileged scaffold, consisting of a pyran ring fused to a pyrazole moiety, exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of pyranopyrazole derivatives is often achieved through multi-component reactions (MCRs), which offer several advantages over traditional linear synthetic routes, such as high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[3] This document provides detailed protocols for the synthesis of pyranopyrazoles via a four-component reaction of an aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile, utilizing various catalytic systems.

General Reaction Scheme

The one-pot, four-component synthesis of 6-amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles generally proceeds as follows:

Figure 1: General reaction scheme for the four-component synthesis of pyranopyrazoles.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the synthesis of pyranopyrazoles using different catalysts, highlighting the efficiency and reaction conditions of each method.

CatalystAldehyde (Ar)SolventTemperature (°C)TimeYield (%)Reference
Citric Acid (20 mol%)4-Cl-C₆H₄Ethanol:Water (1:1)8030 min94[4]
Citric Acid (20 mol%)4-OCH₃-C₆H₄Ethanol:Water (1:1)8035 min92[4]
Citric Acid (20 mol%)4-NO₂-C₆H₄Ethanol:Water (1:1)8025 min96[4]
Triethylamine4-Cl-C₆H₄WaterRoom Temp20 min92[3]
Triethylamine4-OCH₃-C₆H₄WaterRoom Temp20 min90[3]
Triethylamine4-NO₂-C₆H₄WaterRoom Temp20 min95[3]
Nano-Fe₃O₄BenzaldehydeWaterReflux60 min85[5]
Nano-Fe₃O₄2-HydroxybenzaldehydeWaterReflux60 min78[5]
Nano-Fe₃O₄CinnamaldehydeWaterReflux60 min75[5]
Piperidine4-Cl-C₆H₄EthanolRoom Temp2-3 h94[6]
Piperidine4-OCH₃-C₆H₄EthanolRoom Temp2-3 h92[6]
L-proline4-Cl-C₆H₄EthanolReflux3 h92[7]
Imidazole4-Cl-C₆H₄Water502 h93[6]

Experimental Protocols

Protocol 1: Citric Acid Catalyzed Synthesis in Aqueous Ethanol

This protocol describes a green and efficient method for the synthesis of pyranopyrazoles using the biodegradable and readily available organocatalyst, citric acid.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Malononitrile (1 mmol)

  • Citric acid (0.2 mmol, 20 mol%)

  • Ethanol

  • Water

  • Round-bottom flask (25 mL)

  • Magnetic stirrer with heating

  • TLC plates

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol).

  • Add a 1:1 (v/v) mixture of ethanol and water (5 mL).

  • Add citric acid (0.2 mmol).

  • The reaction mixture is then stirred and heated at 80°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold water to remove the catalyst, and then air-dried.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure pyranopyrazole derivative.

Protocol 2: Triethylamine Catalyzed Synthesis in Water

This protocol outlines a simple and environmentally benign procedure for the synthesis of pyranopyrazoles in water at room temperature, using triethylamine as a basic catalyst.[3]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Hydrazine hydrate (2 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Malononitrile (2 mmol)

  • Triethylamine (1 mL)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, prepare an aqueous mixture of hydrazine hydrate (2 mmol).

  • To the stirred mixture, add ethyl acetoacetate (2 mmol), the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) successively at room temperature.

  • Stir the reaction mixture vigorously in an open atmosphere for approximately 20 minutes.

  • The precipitated solid is then collected by filtration.

  • Wash the solid product with water, followed by a mixture of ethyl acetate/hexane (20:80).

  • The final product can be purified by recrystallization from ethanol.

Protocol 3: Nano-Fe₃O₄ Catalyzed Synthesis in Water

This protocol details the use of recyclable magnetic nanoparticles (nano-Fe₃O₄) as a heterogeneous catalyst for the synthesis of pyranopyrazoles under reflux conditions in water.[5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Malononitrile (1 mmol)

  • Nano-Fe₃O₄ catalyst (1% w/w)

  • Water (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • External magnet

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol), phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol) in water (10 mL).

  • Add the nano-Fe₃O₄ catalyst (1% w/w of the total reactants).

  • Heat the reaction mixture to reflux with constant stirring for 60 minutes.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The nano-Fe₃O₄ catalyst can be separated from the reaction mixture using an external magnet.

  • The solid product is then isolated by filtration, washed with water, and dried.

  • The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile stirring Stirring & Heating reactants->stirring catalyst Catalyst (e.g., Citric Acid) catalyst->stirring solvent Solvent (e.g., EtOH/H₂O) solvent->stirring monitoring TLC Monitoring stirring->monitoring filtration Filtration monitoring->filtration Reaction Complete washing Washing with Water filtration->washing drying Air Drying washing->drying recrystallization Recrystallization (Ethanol) drying->recrystallization product Pure Pyranopyrazole Product recrystallization->product

Caption: General experimental workflow for the multi-component synthesis of pyranopyrazoles.

Signaling Pathway: Antibacterial Mechanism of Action

Many pyranopyrazole derivatives have demonstrated potent antibacterial activity. One of the key mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.

G cluster_bacterial_cell Bacterial Cell Pyranopyrazole Pyranopyrazole Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Pyranopyrazole->DNA_Gyrase Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA Bacterial DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Replication DNA Replication & Transcription Relaxed_DNA->Replication Replication->Cell_Death Leads to

Caption: Inhibition of bacterial DNA gyrase by pyranopyrazole derivatives.

References

Application Notes and Protocols for the Synthesis of Pyranopyrazole Derivatives Using Nano-Fe3O4 Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of pyranopyrazole derivatives, a class of heterocyclic compounds with significant biological activities, utilizing various nano-Fe3O4 based catalysts. The use of magnetic iron oxide nanoparticles as catalysts offers a green, efficient, and economically viable approach due to their ease of separation and reusability.

Introduction

Pyranopyrazoles are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1] The synthesis is typically achieved through a one-pot, multi-component reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), malononitrile, and a hydrazine source.[2] This approach is highly atom-economical and environmentally friendly. The reaction mechanism generally proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization steps.[3]

The use of heterogeneous magnetic nanocatalysts, particularly those based on nano-Fe3O4, has gained significant attention.[4] These catalysts offer several advantages, including high efficiency, operational simplicity, high product selectivity, and straightforward recovery and recycling using an external magnet, which aligns with the principles of green chemistry. This document outlines several protocols employing different variations of nano-Fe3O4 catalysts.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data from various studies on the synthesis of pyranopyrazoles using different nano-Fe3O4 based catalysts, providing a comparative overview of their efficiency.

CatalystAldehyde ExampleCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Porous Carbon/Fe3O4 (PC/Fe3O4)4-Methylbenzaldehyde2 mgSolvent-free1005-10 min96[5]
Nano-Fe3O4 (from rust)Benzaldehyde1% (w/w)Water (10 mL)Reflux60 minOptimal yield noted[1]
Fe3O4@CoFe-LDHVarious aldehydes20 mol%Ethanol (5 mL)7030 min>90[6]
Fe3O4@L-Cys MNPsBenzaldehyde25 mgEthanol (2 mL)MWI (300W)Specified timeHigh[7]
Magnetic Fe3O4 NanoparticlesAldehydes/KetonesNot specifiedWaterRoom TempShortUp to 97
Fe3O4@g-C3N4Benzaldehyde15 mgEthanol8060 minHigh[8]

Experimental Protocols

Protocol 1: Synthesis using Porous Carbon/Fe3O4 (PC/Fe3O4) Nanocomposite

This protocol is based on a solvent-free, high-temperature synthesis.[5][9]

Materials:

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • PC/Fe3O4 nanocomposite (0.002 g)[5]

  • Ethanol (90%) for recrystallization

  • 25 mL round-bottomed flask

  • Reflux condenser

  • External magnet

Procedure:

  • To a 25 mL round-bottomed flask equipped with a reflux condenser, add ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and PC/Fe3O4 nanocomposite (0.002 g).[5]

  • Stir the mixture at 100 °C for five minutes.[5]

  • Add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) to the reaction mixture.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (3:7).[5]

  • Upon completion of the reaction, add warm ethanol to dissolve the product.[5]

  • Separate the PC/Fe3O4 nanocomposite catalyst from the solution using an external magnet.[5]

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.[5]

  • Recrystallize the obtained precipitate from 90% ethanol to yield the pure pyranopyrazole derivative.[5]

Protocol 2: Synthesis using Fe3O4@CoFe-LDH Nanocatalyst

This protocol utilizes a core-shell nanocatalyst in an alcohol solvent at a moderate temperature.[6]

Materials:

  • Ethyl acetoacetate (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Various aldehydes (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Fe3O4@CoFe-LDH nanocatalyst (20 mol%)[6]

  • Ethanol (5 mL)

  • Reaction flask

  • Stirrer and heating system

Procedure:

  • In a reaction flask, add ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), the chosen aldehyde (1.0 mmol), and hydrazine hydrate (1.0 mmol).[6]

  • Add the Fe3O4@CoFe-LDH nanocatalyst (20 mol%) and ethanol (5 mL).[6]

  • Stir the reaction mixture continuously at 70 °C for 30 minutes.[6]

  • Monitor the reaction's progress via thin-layer chromatography (TLC).[6]

  • After completion, the catalyst can be separated using an external magnet.[6]

  • The product can be purified by recrystallization from a suitable solvent.

Protocol 3: Room Temperature Synthesis using Magnetic Fe3O4 Nanoparticles in Water

This environmentally benign protocol is performed at room temperature in water.[4][10][11]

Materials:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Aldehyde or Ketone

  • Malononitrile

  • Magnetic Fe3O4 nanoparticles

  • Water

Procedure:

  • A mixture of hydrazine hydrate, ethyl acetoacetate, an aldehyde or ketone, and malononitrile are reacted in the presence of a catalytic amount of magnetic Fe3O4 nanoparticles.[4]

  • The reaction is carried out in water at room temperature.[4]

  • The reaction proceeds for a short time, leading to high yields of the pyranopyrazole derivatives.[4]

  • Purification of the product is straightforward, and the catalyst is easily separated for reuse.[4]

Catalyst Reusability

A key advantage of nano-Fe3O4 catalysts is their reusability. For instance, the PC/Fe3O4 nanocomposite was recovered using an external magnet after the reaction was dissolved in warm ethanol. The recovered catalyst was reused three times with only a slight decrease in product yield.[5] Similarly, the Fe3O4@CoFe-LDH catalyst demonstrated the ability to be recycled and reused multiple times without a significant loss in its catalytic activity.[6][12]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of pyranopyrazole derivatives using a recoverable nano-Fe3O4 catalyst.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants: - Aldehyde - Ethyl Acetoacetate - Malononitrile - Hydrazine Hydrate flask Reaction Flask reactants->flask catalyst Nano-Fe3O4 Catalyst catalyst->flask solvent Solvent (or Solvent-free) solvent->flask stirring Stirring & Heating (as per protocol) flask->stirring monitoring TLC Monitoring stirring->monitoring separation Magnetic Separation of Catalyst monitoring->separation Reaction Complete purification Product Purification (e.g., Recrystallization) separation->purification catalyst_reuse Catalyst Reuse separation->catalyst_reuse product Pure Pyranopyrazole Derivative purification->product

Caption: General workflow for nano-Fe3O4 catalyzed pyranopyrazole synthesis.

Reaction Mechanism Pathway

The synthesis of pyranopyrazoles via this multi-component reaction is believed to follow the pathway outlined below.

ReactionMechanism cluster_final_product Final Product EAA Ethyl Acetoacetate Pyrazolone Pyrazolone Intermediate EAA->Pyrazolone HH Hydrazine Hydrate HH->Pyrazolone Ald Aldehyde Knoevenagel Knoevenagel Adduct (Arylidenemalononitrile) Ald->Knoevenagel Mal Malononitrile Mal->Knoevenagel Michael_Addition Michael Adduct Pyrazolone->Michael_Addition Michael Addition Knoevenagel->Michael_Addition Pyranopyrazole Pyranopyrazole Derivative Cyclization Cyclized Intermediate Michael_Addition->Cyclization Intramolecular Cyclization Tautomerization Cyclization->Tautomerization Tautomerization Tautomerization->Pyranopyrazole

Caption: Proposed reaction pathway for pyranopyrazole synthesis.

References

Application of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities. Fused pyrazole systems, such as pyranopyrazoles, have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate belongs to this promising class of compounds. Its rigid, fused ring system presents a unique three-dimensional structure for interaction with biological targets, making it an attractive scaffold for the design of novel therapeutic agents. This document provides an overview of the potential applications of this compound and its derivatives in drug discovery, complete with experimental protocols and supporting data.

Synthesis

The synthesis of the tetrahydropyrano[4,3-c]pyrazole core is a key step in accessing these compounds for biological evaluation. A general and efficient method involves a multi-component reaction, which allows for the rapid assembly of the complex heterocyclic system from simple starting materials.

A plausible synthetic route to this compound is outlined below. This domino reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

G cluster_synthesis General Synthesis Workflow Start Starting Materials (Tetrahydropyran-4-one, Diethyl oxalate, Hydrazine hydrate) Step1 Step 1: Condensation Start->Step1 Intermediate Intermediate Formation (α,β-unsaturated dicarbonyl) Step1->Intermediate Step2 Step 2: Cyclization with Hydrazine Intermediate->Step2 Product This compound Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Potential Therapeutic Applications

Anticancer Activity

Derivatives of the tetrahydropyrano[4,3-c]pyrazole scaffold have demonstrated significant potential as anticancer agents. A notable study by Wang and colleagues in 2016 investigated a series of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives. One of the synthesized compounds exhibited anticancer activity three times more potent than the commonly used chemotherapeutic drug 5-fluorouracil against a panel of human cancer cell lines, including MCF-7 (breast), HGC-27 (gastric), PC-3 (prostate), and EC-109 (esophageal).[1] This highlights the potential of this scaffold in the development of novel oncology drugs.

Table 1: Anticancer Activity of Representative Pyranopyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Indolyl-tetrahydropyrano[4,3-c]pyrazole analogMCF-7, HGC-27, PC-3, EC-1093x more active than 5-fluorouracilWang et al., 2016[1]
Pyrazole Derivative 1 A549 (Lung)26Wei et al.
Pyrazole Derivative 2 HepG-2 (Liver)0.71Zhang et al.[1]
Pyrazole Derivative 3 BGC823 (Gastric)0.71Zhang et al.[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 AddCompound Add Test Compound Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Measure Absorbance (570nm) AddSolubilizer->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

Caption: Workflow of the MTT assay for cytotoxicity testing.

Anti-inflammatory Activity

The pyrazole nucleus is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. This suggests that this compound and its derivatives could also possess anti-inflammatory properties. The potential mechanism of action could involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or the modulation of pro-inflammatory signaling pathways.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus Cell Cell Membrane Stimulus->Cell COX COX Enzymes Cell->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Tetrahydropyrano- [4,3-C]pyrazole Derivative Compound->COX Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and reference NSAID (e.g., celecoxib)

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a stop solution.

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyranopyrazole derivatives against various viruses. For instance, certain derivatives have shown inhibitory activity against human coronavirus 229E (HCoV-229E) and the main protease (Mpro) of SARS-CoV-2. This suggests that this compound could serve as a scaffold for the development of novel antiviral agents.

Table 2: Antiviral Activity of Representative Pyranopyrazole Derivatives

Compound ClassVirusTargetActivityReference
Pyranopyrazole DerivativesHCoV-229E-Moderate to high selectivity indicesEl-kalyoubi et al., 2024
Pyranopyrazole DerivativesSARS-CoV-2MproHigh inhibition percentagesEl-kalyoubi et al., 2024

This assay is used to determine the ability of a compound to inhibit the replication of a virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for coronaviruses)

  • Virus stock of known titer

  • Culture medium and overlay medium (containing low-melting-point agarose)

  • Test compound

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the discovery of new drugs. The available data strongly suggest their potential as anticancer, anti-inflammatory, and antiviral agents. The provided protocols offer a starting point for researchers to explore the biological activities of this compound class further. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to validate their therapeutic potential.

References

Application Notes and Protocols: Pyranopyrazoles as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyranopyrazole derivatives as potent antimicrobial agents. It includes a summary of their activity against various microorganisms, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Pyranopyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The fused pyran and pyrazole ring system provides a versatile scaffold for the development of novel therapeutic agents. This document focuses on their application as antimicrobial agents, providing researchers with the necessary information to explore their potential in combating drug-resistant pathogens.

Antimicrobial Activity of Pyranopyrazole Derivatives

Pyranopyrazole derivatives have demonstrated significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as some fungi.[4] The antimicrobial potency is often influenced by the nature and position of substituents on the pyranopyrazole core.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyranopyrazole derivatives against selected microbial strains, as reported in the literature.

Table 1: Antibacterial Activity of Pyrano[2,3-c]pyrazole Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
5c Escherichia coli6250[5]
Klebsiella pneumoniae6250[5]
Listeria monocytogenes50000[5]
Staphylococcus aureusNot specified[5]
4j (biphenyl analog) Gram-positive strains0.5 - 2[6][7][8]
Gram-negative strains2 - 8[6][7][8]

Table 2: DNA Gyrase Inhibition by Pyranopyrazole Derivatives

Compound IDTarget EnzymeIC50 (µg/mL)Reference
4j (biphenyl analog) DNA Gyrase6.29[6][7][8]
Ciprofloxacin (Reference) DNA Gyrase10.2[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of pyranopyrazole derivatives as antimicrobial agents.

Synthesis of Pyranopyrazole Derivatives (General Workflow)

The synthesis of pyranopyrazoles is often achieved through multi-component reactions (MCRs), which offer advantages such as high efficiency and atom economy.[1][3] A common approach involves a one-pot condensation of an aldehyde, malononitrile, a hydrazine derivative, and a β-ketoester.[3][9][10]

G cluster_synthesis One-Pot Synthesis cluster_purification Purification and Characterization A Aldehyde Reaction Reaction Vessel (Solvent, Catalyst) A->Reaction B Malononitrile B->Reaction C Hydrazine Derivative C->Reaction D β-Ketoester D->Reaction E Pyranopyrazole Derivative Reaction->E F Crude Product E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Pure Pyranopyrazole G->H I Characterization (NMR, IR, Mass Spec) H->I

Caption: General workflow for the synthesis and purification of pyranopyrazole derivatives.

Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity.

Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Spread the inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Create wells of a defined diameter (e.g., 6 mm) in the agar plate.

  • Add a specific volume of the pyranopyrazole solution (at a known concentration) to each well.

  • Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[5]

This method determines the minimum concentration of the compound that inhibits the visible growth of the microorganism.

Protocol:

  • Prepare a series of two-fold dilutions of the pyranopyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[5]

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DNA Gyrase Inhibition Assay

This assay is used to investigate the mechanism of action of the pyranopyrazole derivatives.

Protocol:

  • The assay is typically performed using a supercoiling assay kit.

  • Incubate supercoiled DNA with DNA gyrase in the presence of varying concentrations of the pyranopyrazole compound.

  • A known DNA gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control.

  • The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

  • Inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined.[6][7][8]

Proposed Mechanism of Action

Several studies suggest that pyranopyrazoles exert their antimicrobial effect by targeting essential bacterial enzymes. Molecular docking studies have indicated that these compounds can bind to the active sites of DNA gyrase and MurB, an enzyme involved in peptidoglycan biosynthesis.[5] The inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death.

G cluster_mechanism Proposed Antimicrobial Mechanism of Pyranopyrazoles cluster_targets Bacterial Cellular Targets cluster_effects Cellular Effects Pyranopyrazole Pyranopyrazole Derivative DNA_Gyrase DNA Gyrase Pyranopyrazole->DNA_Gyrase Inhibition MurB MurB Enzyme Pyranopyrazole->MurB Inhibition DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Cell_Wall Disruption of Cell Wall Synthesis MurB->Cell_Wall Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Cell_Wall->Cell_Death

Caption: Proposed mechanism of action for pyranopyrazole antimicrobial activity.

Conclusion

Pyranopyrazole derivatives represent a promising class of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. Their broad-spectrum activity, coupled with novel mechanisms of action, makes them attractive candidates for further drug development. The protocols and data presented in this document provide a solid foundation for researchers to build upon in the quest for new and effective antimicrobial therapies.

References

Application Notes and Protocols for Functionalized Pyranopyrazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of functionalized pyranopyrazole derivatives, detailing their mechanisms of action and providing protocols for their evaluation. Pyranopyrazoles are a class of heterocyclic compounds that have emerged as promising scaffolds in the development of novel anticancer agents due to their diverse biological activities.[1][2][3]

I. Introduction to Pyranopyrazole Derivatives

Pyranopyrazole derivatives are fused heterocyclic systems that have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][2] Their structural versatility allows for modifications that can enhance their potency and selectivity against various cancer targets.[3][4] Numerous studies have reported the synthesis and evaluation of novel pyranopyrazole derivatives, highlighting their potential as lead compounds in cancer therapy.[1][2][5]

II. Mechanisms of Anticancer Activity

Functionalized pyranopyrazole derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression and angiogenesis.

A. Induction of Apoptosis

Several pyranopyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells.

  • Reactive Oxygen Species (ROS) Generation: Some derivatives trigger apoptosis through the generation of reactive oxygen species (ROS) within cancer cells.[6][7] Elevated ROS levels can lead to oxidative stress and damage to cellular components, ultimately activating apoptotic pathways.

  • Caspase Activation: The apoptotic cascade is often mediated by a family of proteases called caspases. Pyranopyrazole derivatives have been observed to activate key executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[6][7]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating apoptosis. Certain pyranopyrazole compounds have been found to disrupt this balance, for instance by down-regulating Bcl-2 and up-regulating Bax, thereby promoting apoptosis.[8][9]

Signaling Pathway: ROS-Mediated Apoptosis

G Pyranopyrazole Pyranopyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyranopyrazole->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pyranopyrazole-induced ROS generation leading to apoptosis.

B. Cell Cycle Arrest

Pyranopyrazole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, preventing them from proceeding to division.

  • G1/S Phase Arrest: Some compounds cause an accumulation of cells in the G1 phase, preventing their entry into the S phase, where DNA replication occurs.[10][11]

  • G2/M Phase Arrest: Other derivatives have been shown to arrest the cell cycle at the G2/M checkpoint, inhibiting the transition from the G2 phase to mitosis.[4][12] This is often associated with the inhibition of microtubule polymerization.[12][13]

  • p53-Independent Pathway: Notably, some pyranopyrazole derivatives can induce cell cycle arrest through a p53-independent pathway by upregulating the expression of the p21 gene, a cyclin-dependent kinase inhibitor.[14]

Experimental Workflow: Cell Cycle Analysis

G Start Cancer Cells Treatment Treat with Pyranopyrazole Derivative Start->Treatment Incubation Incubate Treatment->Incubation Harvest Harvest & Fix Cells Incubation->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Determine Cell Cycle Distribution Analysis->Result

Caption: Workflow for analyzing pyranopyrazole-induced cell cycle arrest.

C. Inhibition of Tyrosine Kinases

A significant number of pyranopyrazole derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling.

  • EGFR and VEGFR-2 Inhibition: Certain fused pyrazole derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15][16] The simultaneous inhibition of these receptors can effectively suppress tumor growth, proliferation, and angiogenesis.[15]

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) plays a vital role in the G1 to S phase transition of the cell cycle.[17] Several pyrazole-based analogs have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[10][17]

Signaling Pathway: Dual EGFR/VEGFR-2 Inhibition

G Pyranopyrazole Pyranopyrazole Derivative EGFR EGFR Pyranopyrazole->EGFR Inhibits VEGFR2 VEGFR-2 Pyranopyrazole->VEGFR2 Inhibits Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Dual inhibition of EGFR and VEGFR-2 by pyranopyrazole derivatives.

III. Quantitative Data on Anticancer Activity

The anticancer potency of pyranopyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Derivative ClassTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Fused PyrazolesHepG20.31 - 0.71Erlotinib10.6[15][16]
Fused PyrazolesHepG20.31 - 0.71Sorafenib1.06[16]
Pyranopyrazole (5f)MCF-7, HeLa, PC-3Not specified, but potent5-FluorouracilNot specified[2]
Dihydropyrazole (3f)MDA-MB-468 (24h)14.97Paclitaxel49.90[6][7]
Dihydropyrazole (3f)MDA-MB-468 (48h)6.45Paclitaxel25.19[6][7]
Pyranopyrazole (4a)MCF-710.15TamoxifenNot specified[5]
Pyranopyrazole (4a)MDA-MB-23116.32TamoxifenNot specified[5]
Pyrazole (5b)A549Potent (5-35 fold > ABT-751)ABT-751Not specified[12][13]
Pyrazole (5b)K562Potent (5-35 fold > ABT-751)ABT-751Not specified[12][13]
Pyrazole-platinum(II) (PtPz1)MCF-7 (24h)17--[11]
Pyrazole-platinum(II) (PtPz1)MCF-7 (48h)11--[11]
Pyrazoline (1b)HepG-26.78Cisplatin29.48[18]
Pyrazole (5)MCF-78.03Roscovitine0.99 (CDK2)[17]

IV. Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of functionalized pyranopyrazole derivatives.

A. Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is for determining the cytotoxic effects of pyranopyrazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyranopyrazole derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyranopyrazole derivative in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Protocol for Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cells treated with pyranopyrazole derivatives using flow cytometry.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Pyranopyrazole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyranopyrazole derivative at its IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

C. Protocol for Cell Cycle Analysis

This protocol is for determining the effect of pyranopyrazole derivatives on the cell cycle distribution of cancer cells.[14][17]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Pyranopyrazole derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the pyranopyrazole derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold PBS. Add the cells dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

V. Conclusion

Functionalized pyranopyrazole derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways underscores their therapeutic potential. The protocols and data presented here provide a framework for researchers to further explore and develop these compounds as effective anticancer agents.

References

Unlocking the Potential of Pyrazole Compounds in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant anti-inflammatory prowess.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of novel pyrazole compounds, with a focus on their mechanisms of action, including the inhibition of key inflammatory mediators.

Key Anti-inflammatory Mechanisms of Pyrazole Derivatives

Novel pyrazole compounds exert their anti-inflammatory effects through various mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. A significant number of pyrazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][3][4][5][6][7] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[1][6]

Beyond COX-2 inhibition, certain pyrazole derivatives have shown the ability to inhibit 5-lipoxygenase (5-LOX), another crucial enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[1][8] Some compounds exhibit dual COX/LOX inhibitory activity, offering a broader spectrum of anti-inflammatory action.[1] Furthermore, the anti-inflammatory activity of pyrazoles extends to the modulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), and the suppression of the NF-κB signaling pathway.[1][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative novel pyrazole compounds from recent studies.

Table 1: In Vitro Anti-inflammatory Activity of Novel Pyrazole Compounds

Compound IDTargetIC50 (µM)Assay SystemReference
3,5-diarylpyrazoleCOX-20.01Enzyme Inhibition Assay[1]
Pyrazole-thiazole hybridCOX-20.03Enzyme Inhibition Assay[1]
Pyrazole-thiazole hybrid5-LOX0.12Enzyme Inhibition Assay[1]
Pyrazolo-pyrimidineCOX-20.015Enzyme Inhibition Assay[1]
Compound 2aCOX-20.01987Enzyme Inhibition Assay[3]
Compound 3bCOX-20.03943Enzyme Inhibition Assay[3]
Compound 5bCOX-20.03873Enzyme Inhibition Assay[3]
Compound 5eCOX-20.03914Enzyme Inhibition Assay[3]
Compound 4aNADPH Oxidase~10Human Platelets[9]
Compound 4fNADPH Oxidase~10Human Platelets[9]
Compound 4gNADPH Oxidase~10Human Platelets[9]
Pyrazolone 5a-fCOX-21.50 - 20.71Enzyme Inhibition Assay[4]
Aminopyrazole 6a-fCOX-21.15 - 56.73Enzyme Inhibition Assay[4]
Compound 11COX-20.0162Enzyme Inhibition Assay[7]
Compound 16COX-20.0201Enzyme Inhibition Assay[7]

Table 2: In Vivo Anti-inflammatory Activity of Novel Pyrazole Compounds

Compound IDAnimal ModelAssayDose% Inhibition of EdemaReference
Pyrazole-thiazole hybridRatCarrageenan-induced paw edemaNot Specified75%[1]
Pyrazole derivativesRatCarrageenan-induced paw edema10 mg/kg65-80%[10]
Compound 4RatHistamine-induced paw edema10 mg/kgHigh[11]
Compounds 3, 7, 9, 11RatCarrageenan-induced paw edemaNot SpecifiedPotent[12]
Compound AD 532RatCarrageenan-induced paw edemaNot SpecifiedPromising[5]
Thiophene analog 3RatAcute anti-inflammatory assayED50More potent than diclofenac[13]
Thienopyrimidine 10RatAcute anti-inflammatory assayED50More potent than diclofenac[13]
Thienopyrimidine 11RatAcute anti-inflammatory assayED50More potent than diclofenac[13]

Signaling Pathways and Experimental Workflows

G Inflammatory Signaling Pathways Targeted by Pyrazole Compounds Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Cell_Membrane Cell Membrane COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Cytokines Cytokines->Inflammation Pyrazole_Compounds Novel Pyrazole Compounds Pyrazole_Compounds->COX2 Inhibition Pyrazole_Compounds->LOX Inhibition Pyrazole_Compounds->NFkB_Pathway Suppression Pyrazole_Compounds->Cytokines Modulation

Caption: Key inflammatory pathways targeted by novel pyrazole compounds.

G Experimental Workflow for In Vitro Evaluation Start Start: Synthesized Pyrazole Compounds COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay LOX_Assay 5-LOX Inhibition Assay Start->LOX_Assay Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Data_Analysis Data Analysis (IC50 Calculation) COX_Assay->Data_Analysis LOX_Assay->Data_Analysis LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay->Data_Analysis NO_Assay->Data_Analysis

Caption: Workflow for in vitro screening of pyrazole compounds.

G Experimental Workflow for In Vivo Evaluation Start Start: Active Pyrazole Compounds from In Vitro Animal_Model Animal Model (e.g., Albino Rats) Start->Animal_Model Grouping Animal Grouping (Control, Standard, Test) Animal_Model->Grouping Compound_Admin Compound Administration (Oral or IP) Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Compound_Admin->Inflammation_Induction Measurement Measurement of Paw Edema (at different time intervals) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Measurement->Data_Analysis

References

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Topic: this compound as an intermediate in organic synthesis.

Introduction

This compound is a heterocyclic compound featuring a fused pyran and pyrazole ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyranopyrazole derivatives, including roles as kinase inhibitors.[1][2][3] This document provides detailed protocols for the synthesis of this valuable intermediate and explores its application in the construction of pharmacologically active molecules, such as inhibitors of NF-κB-inducing kinase (NIK) and potential modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound (CAS 518990-21-1) are summarized below.

PropertyValue
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.21 g/mol
Appearance White to off-white solid
Purity (Typical) ≥99%[1]
Spectroscopic Data ¹H NMR, IR, MS: Available from chemical suppliers and literature.[4] A representative summary is provided below.
Spectroscopic Data Summary
¹H NMR Spectral data available, confirming the presence of the ethyl ester and the tetrahydropyranopyrazole core.[4]
IR Characteristic peaks corresponding to N-H, C=O (ester), and C-O-C functional groups are observable.[4]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight is a key feature.[4]

Experimental Protocols

The following protocols are based on established synthetic methods for this compound and its subsequent hydrolysis.[1]

Synthesis of this compound (3)

This synthesis is a two-step process starting from tetrahydropyran-4-one (1).

Step 1: Synthesis of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (2)

  • In a suitable reaction vessel under an inert atmosphere, dissolve tetrahydropyran-4-one (1) and diethyl oxalate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to a temperature between -70 and -80 °C.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time until completion (monitored by TLC).

  • Upon completion, the reaction is quenched, and the crude product, ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (2), is isolated and used directly in the next step without further purification.

Step 2: Cyclization to this compound (3)

  • Dissolve the crude intermediate (2) in glacial acetic acid.

  • Control the temperature of the solution at 20-30 °C.

  • Slowly add hydrazine hydrate dropwise to the solution.

  • After the addition, stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, add water and ethyl acetate to the reaction mixture.

  • Adjust the pH by adding solid sodium carbonate and stir for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Concentrate the solution under reduced pressure.

  • Add petroleum ether to the residue to induce precipitation and then collect the solid by filtration to afford the crude white solid of this compound (3). This crude product is typically of sufficient purity for subsequent steps.[1]

Synthesis Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A Tetrahydropyran-4-one + Diethyl Oxalate B LHMDS in THF -70 to -80 °C A->B Reactants C Crude Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate B->C Product D Crude Intermediate from Step 1 C->D Direct Use E Hydrazine Hydrate in Glacial Acetic Acid 20-30 °C D->E Reactant F This compound E->F Product

Caption: Workflow for the synthesis of the target intermediate.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex, biologically active molecules. Its pyrazole core is a key pharmacophore in many kinase inhibitors.

Intermediate for NIK Inhibitors and the NF-κB Signaling Pathway

The non-canonical NF-κB signaling pathway is crucial for immune regulation, and its aberrant activation is linked to various inflammatory diseases and cancers. NF-κB-inducing kinase (NIK) is the central regulator of this pathway. Pyrazole-containing compounds have been identified as selective inhibitors of NIK.[1][5]

The title compound serves as an excellent starting material for the synthesis of NIK inhibitors. The pyrazole nitrogen can be functionalized, and the ester group can be converted to an amide to introduce further diversity and modulate biological activity.

NF-κB Signaling Pathway and NIK Inhibition

G cluster_pathway Non-Canonical NF-κB Pathway Ligand Ligand (e.g., CD40L, BAFF) Receptor Receptor Ligand->Receptor NIK NIK (NF-κB Inducing Kinase) Receptor->NIK activation IKKa IKKα NIK->IKKa phosphorylates p100 p100/RelB IKKa->p100 phosphorylates p52 p52/RelB (Active Complex) p100->p52 processing Nucleus Nucleus p52->Nucleus translocation Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Transcription regulates Inhibitor Pyranopyrazole-based Inhibitor Inhibitor->NIK Inhibition

Caption: Inhibition of the non-canonical NF-κB pathway by a pyranopyrazole-based NIK inhibitor.

Potential Intermediate for CFTR Modulators

The pyrazole scaffold is also found in molecules designed to correct the function of the mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is responsible for cystic fibrosis.[6][7] The title compound could be a precursor for developing novel CFTR correctors. The general synthetic strategy would involve the transformation of the ester group into various amides and functionalization of the pyrazole ring to optimize the structure-activity relationship for CFTR modulation.

General Workflow for Derivatization

G cluster_mods Potential Modifications Start Ethyl 1,4,6,7-tetrahydropyrano [4,3-c]pyrazole-3-carboxylate Mod1 Amide Formation (Hydrolysis then Amide Coupling) Start->Mod1 Mod2 N-Alkylation/Arylation of Pyrazole Ring Start->Mod2 End Library of Bioactive Pyranopyrazole Derivatives (e.g., Kinase Inhibitors, CFTR Modulators) Mod1->End Mod2->End

Caption: Potential synthetic modifications of the title compound.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. The provided protocols offer a reliable route to its synthesis, and its structure provides a key building block for the development of targeted therapeutics, particularly kinase inhibitors for diseases involving the NF-κB pathway and potentially for novel CFTR modulators. Researchers in drug discovery can utilize this intermediate to generate libraries of novel compounds for biological screening.

References

Characterization of Pyranopyrazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyranopyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4][5][6] This document provides a comprehensive set of application notes and protocols for the synthesis, characterization, and biological evaluation of pyranopyrazoles, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Pyranopyrazoles

A common and efficient method for synthesizing pyranopyrazole derivatives is through a one-pot, multi-component reaction.[3][4][7] This approach offers several advantages, including simplicity, high yields, and environmental friendliness.[4][8]

General Protocol for Four-Component Synthesis

This protocol describes the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Malononitrile (1.2 mmol)

  • Hydrazine hydrate (2 mmol)[9]

  • Ethanol (as solvent)[10]

  • Catalyst (e.g., piperidine, taurine, or a solid-supported catalyst)[1][10]

Procedure:

  • To a mixture of the aromatic aldehyde, ethyl acetoacetate, and malononitrile in ethanol, add a catalytic amount of a suitable catalyst.

  • Add hydrazine hydrate to the reaction mixture.

  • Reflux the mixture for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyranopyrazole derivative.[9][10]

Spectroscopic Characterization

The structural elucidation of newly synthesized pyranopyrazole compounds is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of pyranopyrazoles. Both ¹H NMR and ¹³C NMR spectra are typically recorded.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker at 300, 400, or 500 MHz)[11][12]

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12][13]

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[12]

Table 1: Representative NMR Spectral Data for a Pyranopyrazole Derivative [10][11]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H1.54s-CH₃
3.65s-OCH₃ (if present)
4.65s-CH (dihydropyran ring)
6.86s-NH₂
7.15-7.38m-Aromatic-H
10.15s-NH (pyrazole ring)
¹³C16.26--CH₃
38.56--CH (dihydropyran ring)
58.91--C-CN
96.45--C (pyran-fused)
120.47--CN
126-145--Aromatic-C
152.32--C=N
158.12--C-NH₂

Note: The exact chemical shifts will vary depending on the specific substituents on the pyranopyrazole core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

Instrumentation:

  • Mass Spectrometer (e.g., AEI MS-902, VG Micromas LTD-30)[14]

Procedure:

  • The mass spectra are typically obtained using electron impact (EI) ionization at 70 eV.[14]

  • The fragmentation pattern is analyzed to identify characteristic losses, such as the elimination of CO, followed by the loss of a hydrogen atom and an RCN group.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the pyranopyrazole molecule.

Instrumentation:

  • FTIR Spectrometer (e.g., Shimadzu FTIR-3800)[11][15]

Sample Preparation:

  • Prepare a KBr pellet containing a small amount of the synthesized compound.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Pyranopyrazoles [10]

Wavenumber (cm⁻¹)Functional Group
3421, 3310NH₂ stretching
3276NH stretching
2176C≡N stretching
1650-1600C=N, C=C stretching
1024C-O stretching

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the pyranopyrazole molecule, including bond lengths, bond angles, and intermolecular interactions.[16]

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals of the pyranopyrazole derivative, often by slow evaporation of a saturated solution in an appropriate solvent.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[16]

  • Data Collection: Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.[16]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.[17]

Biological Evaluation

Pyranopyrazoles are widely investigated for their potential as therapeutic agents. The following protocols outline standard assays for evaluating their antimicrobial and anticancer activities.

Antimicrobial Activity Assays

The antimicrobial potential of pyranopyrazole derivatives is commonly assessed against a panel of pathogenic bacteria and fungi.[18]

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative))[18][19]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[18]

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Stock solutions of pyranopyrazole compounds in DMSO.[19]

  • Standard antibiotic and antifungal drugs (positive controls)

  • DMSO (negative control)

Procedure:

  • Prepare and sterilize the agar medium and pour it into petri dishes.

  • Once the agar solidifies, inoculate the plates with the test microorganisms.

  • Create wells of a specific diameter in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.[20]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[19][20]

  • Measure the diameter of the inhibition zone around each well.[19]

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][19]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal suspensions (adjusted to a specific CFU/mL)[19]

  • Broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Serial dilutions of the pyranopyrazole compounds.

  • Resazurin or other viability indicators (optional)

Procedure:

  • Dispense the broth medium into the wells of a 96-well plate.

  • Perform serial dilutions of the test compounds across the wells.

  • Inoculate each well with the microbial suspension.

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[19]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[2][20]

Table 3: Example of Antimicrobial Activity Data for a Pyranopyrazole Derivative

CompoundTest OrganismInhibition Zone (mm)MIC (µg/mL)
Pyranopyrazole-XS. aureus22 ± 0.464
E. coli15 ± 0.2128
C. albicans18 ± 0.364
Standard DrugS. aureus25 ± 0.58
Anticancer Activity Assays

The cytotoxic effects of pyranopyrazoles against various cancer cell lines are often evaluated using the MTT assay.[21]

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon))[21][22]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Standard anticancer drug (e.g., Doxorubicin)[21]

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyranopyrazole compounds and the standard drug for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add MTT solution to each well.

  • Incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[22]

Table 4: Example of Anticancer Activity Data for a Pyranopyrazole Derivative [21][22]

CompoundCell LineIC₅₀ (µM)
Pyranopyrazole-YMCF-710.6 ± 2.3
HepG26.1 ± 1.9
HCT-11617.4 ± 3.2
DoxorubicinMCF-764.8 ± 4.1
HepG224.7 ± 3.2
HCT-11640.0 ± 3.9

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation synthesis One-Pot Synthesis purification Recrystallization synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) purification->antimicrobial anticancer Anticancer Assays (MTT Assay) purification->anticancer

Caption: General experimental workflow for pyranopyrazole characterization.

Signaling Pathway Inhibition (Hypothetical)

Many pyrazole-containing compounds are known to inhibit protein kinases involved in cancer progression.[23]

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyranopyrazole Pyranopyrazole Derivative Pyranopyrazole->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyranopyrazole derivative.

References

In Vitro Biological Screening of Pyranopyrazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro biological screening of pyranopyrazole compounds, a class of heterocyclic molecules with significant therapeutic potential. Pyranopyrazoles have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] These notes offer a comprehensive guide to evaluating the efficacy of novel pyranopyrazole derivatives.

Anticancer Activity Screening

Pyranopyrazole derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines.[1][2][3][4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5][6][7][8]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a primary screening tool to determine the cytotoxic potential of pyranopyrazole compounds.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, PC-3, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][2][3]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]

  • Compound Treatment: Pyranopyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24-72 hours.[9][10]

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.[9]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Pyranopyrazole Derivative 5fMCF-7481.23[2]
Pyranopyrazole Derivative 5fHeLa482.45[2]
Pyranopyrazole Derivative 5fPC-3483.12[2]
Pyrazole-indole hybrid 7aHepG2486.1[11]
Pyrazole-indole hybrid 7bHepG2487.9[11]
Fused Pyrazole Derivative 12HepG248<1.06[12]
Apoptosis Induction Assays

To elucidate the mechanism of cell death induced by pyranopyrazole compounds, apoptosis assays are crucial.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][10]

  • Caspase Activity Assays: Fluorometric or colorimetric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[5][10]

  • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[6]

Experimental Workflow for Apoptosis Detection:

G start Cancer cells treated with pyranopyrazole compound annexin_v Annexin V-FITC/PI Staining start->annexin_v caspase Caspase-3/7 Activity Assay start->caspase dapi DAPI Staining start->dapi flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry fluorometer Fluorometric Measurement caspase->fluorometer fluorescence_microscopy Fluorescence Microscopy dapi->fluorescence_microscopy apoptosis_quantification Quantification of Apoptosis flow_cytometry->apoptosis_quantification fluorescence_microscopy->apoptosis_quantification fluorometer->apoptosis_quantification

Caption: Workflow for detecting apoptosis induced by pyranopyrazole compounds.

Cell Cycle Analysis

Pyranopyrazole derivatives can exert their anticancer effects by arresting the cell cycle at specific phases.[8][9]

Experimental Protocol:

  • Cell Treatment: Cancer cells are treated with the pyranopyrazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[5]

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Signaling Pathway for Cell Cycle Arrest:

G compound Pyranopyrazole Compound cdk CDK Inhibition (e.g., CDK2) compound->cdk g1_s G1/S Phase Arrest cdk->g1_s g2_m G2/M Phase Arrest cdk->g2_m apoptosis Apoptosis g1_s->apoptosis g2_m->apoptosis

Caption: Pyranopyrazole-induced cell cycle arrest signaling.

Antimicrobial Activity Screening

Pyranopyrazole compounds have shown promising activity against a range of pathogenic bacteria and fungi.[13][14][15][16]

Agar Well Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of pyranopyrazole derivatives.

Experimental Protocol:

  • Microbial Culture: Bacterial (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal (e.g., Aspergillus niger, Candida albicans) strains are cultured in appropriate broth media.[13][16]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate.

  • Well Preparation: Wells are punched into the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the pyranopyrazole compound (dissolved in a solvent like DMSO) is added to each well. A standard antibiotic (e.g., Ofloxacin, Chloramphenicol) and the solvent serve as positive and negative controls, respectively.[13][14]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[13]

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Experimental Protocol:

  • Serial Dilutions: The pyranopyrazole compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][16]

Data Presentation:

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Pyranopyrazole 4bBacillus subtilis18-[14]
Pyranopyrazole 4bStaphylococcus aureus20-[14]
Pyrazole derivative 21aStaphylococcus aureus-62.5[16]
Pyrazole derivative 21aAspergillus niger-2.9[16]
Pyrano[2,3-c] pyrazole 5cKlebsiella pneumoniae-6.25[15]

Anti-inflammatory Activity Screening

Pyranopyrazole derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory mediators.[17][18][19]

In Vitro COX Inhibition Assay

This assay measures the ability of pyranopyrazole compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the pyranopyrazole compounds.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Product Measurement: The production of prostaglandin E2 (PGE2) is measured using an ELISA kit or other suitable methods.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more selective COX-2 inhibitor, which is desirable to reduce gastrointestinal side effects.[17]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-pyridazine hybrid 6f-1.15-[17]
Pyrazole-pyridazine hybrid 5f-1.50-[17]
Celecoxib (Reference)---[17]
Inhibition of Pro-inflammatory Cytokines

Pyranopyrazole compounds can also be screened for their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[17][18]

Experimental Workflow for Anti-inflammatory Screening:

G start LPS-stimulated RAW 264.7 Macrophages treatment Treatment with Pyranopyrazole Compound start->treatment cell_lysate Cell Lysate and Supernatant Collection treatment->cell_lysate cox_assay In Vitro COX-1/COX-2 Inhibition Assay cell_lysate->cox_assay cytokine_assay TNF-α and IL-6 ELISA cell_lysate->cytokine_assay data_analysis Determination of IC50 and Cytokine Inhibition cox_assay->data_analysis cytokine_assay->data_analysis

Caption: Workflow for evaluating the anti-inflammatory activity of pyranopyrazole compounds.

NF-κB Signaling Pathway Inhibition:

G lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Cascade tlr4->nfkb_pathway nfkb_activation NF-κB Activation nfkb_pathway->nfkb_activation inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_activation->inflammatory_genes compound Pyranopyrazole Compound compound->nfkb_pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by pyranopyrazole compounds.

These detailed protocols and application notes provide a solid foundation for researchers to effectively screen and characterize the biological activities of novel pyranopyrazole compounds, facilitating the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely recognized and effective method involves a two-step process. The first step is the formation of an intermediate, ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, by reacting tetrahydropyran-4-one with diethyl oxalate. This is followed by a cyclization reaction of the intermediate with hydrazine hydrate to yield the final product.[1]

Q2: I am experiencing a consistently low yield. What are the potential causes?

A2: Low yields in this synthesis can arise from several factors:

  • Incomplete initial reaction: The formation of the dicarbonyl intermediate may not have gone to completion.

  • Suboptimal cyclization conditions: The subsequent reaction with hydrazine hydrate is sensitive to pH and temperature.

  • Side reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

  • Purity of starting materials: Impurities in tetrahydropyran-4-one, diethyl oxalate, or hydrazine hydrate can interfere with the reaction.

Q3: What are the likely side products in this synthesis?

A3: Potential side products can include incompletely cyclized intermediates, products from the self-condensation of tetrahydropyran-4-one, or the formation of regioisomers if a substituted hydrazine is used. In the cyclization step, the hydrazine has two nucleophilic nitrogen atoms, and under certain conditions, this could potentially lead to different cyclization products, although with hydrazine hydrate, this is less of a concern.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a suitable technique to monitor the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is an effective alternative.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Suggestion
Incomplete formation of the dicarbonyl intermediate Ensure the reaction of tetrahydropyran-4-one and diethyl oxalate goes to completion by monitoring with TLC. Consider extending the reaction time or optimizing the base and temperature.
Inefficient cyclization with hydrazine hydrate The pH of the reaction mixture is crucial. The reaction is typically carried out in a solvent like glacial acetic acid to facilitate the cyclization.[1] Ensure the dropwise addition of hydrazine hydrate at a controlled temperature (e.g., 20-30°C) to prevent exothermic reactions and side product formation.[1]
Degradation of reactants Use freshly distilled or high-purity starting materials. Hydrazine hydrate can degrade over time and should be handled with care.
Suboptimal reaction temperature For the initial Claisen condensation, very low temperatures (e.g., -70 to -80 °C) are often required.[1] For the cyclization, a moderate temperature with overnight stirring is typically sufficient.[1]
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Suggestion
Unreacted starting materials or intermediate Improve the reaction conversion by optimizing reaction time and temperature. For purification, consider an additional washing step or recrystallization.
Formation of colored byproducts This can sometimes occur due to impurities in the hydrazine or side reactions.[2] Treatment of the crude product with activated charcoal during recrystallization can help remove some colored impurities.
Difficulty in removing solvent After extraction, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before concentrating under reduced pressure.

Experimental Protocols

Synthesis of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (Intermediate)

This protocol is based on the general principles of a Claisen condensation.

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydropyran-4-one and diethyl oxalate in a suitable anhydrous solvent like tetrahydrofuran (THF).

  • Cool the mixture to a low temperature, typically between -70°C and -80°C.

  • Slowly add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to the cooled solution while maintaining the low temperature.

  • Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction carefully with a suitable acidic solution.

  • Perform a work-up procedure, typically involving extraction with an organic solvent, followed by washing and drying of the organic phase.

  • The crude intermediate can be used directly in the next step or purified further if necessary.

Synthesis of this compound (Final Product)

This protocol is based on the procedure outlined in patent CN108546266B.[1]

  • Dissolve the crude ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate in glacial acetic acid.

  • Control the temperature of the solution between 20-30°C.

  • Slowly add hydrazine hydrate dropwise to the solution.

  • After the addition is complete, stir the mixture at room temperature, typically overnight.

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, add water and ethyl acetate to the mixture.

  • Adjust the pH to 8-9 using a solid base like sodium carbonate.

  • Stir for approximately 30 minutes, then separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Concentrate the organic phase under reduced pressure.

  • Add petroleum ether to the residue to induce precipitation (pulping).

  • Filter the white solid to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Data Presentation

Table 1: Summary of a Reported Synthesis Yield

StepProductStarting MaterialsOverall YieldPurityReference
1 & 21,4,6,7-tetrahydropyrano[4,3-C] pyrazole-3-carboxylic acidTetrahydropyran-4-one, Diethyl oxalate, Hydrazine hydrate65%99%[1]

Note: The patent describes the synthesis of the carboxylic acid, which involves a final hydrolysis step of the target ethyl ester. The yield reported is for the overall three-step process.

Visualizations

Synthesis_Pathway Tetrahydropyranone Tetrahydropyran-4-one Intermediate Ethyl 2-oxo-2-(4-oxotetrahydro-2H- pyran-3-yl)acetate Tetrahydropyranone->Intermediate:w LiHMDS, THF -78°C DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate:w FinalProduct Ethyl 1,4,6,7-tetrahydropyrano[4,3-C] pyrazole-3-carboxylate Intermediate->FinalProduct:w Glacial Acetic Acid 20-30°C Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct:w

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure Impure pure Pure check_purity->pure Pure check_conditions_step1 Review Conditions of Step 1 (Condensation) optimize_step1 Optimize Step 1: - Reaction Time - Temperature - Base Concentration check_conditions_step1->optimize_step1 check_conditions_step2 Review Conditions of Step 2 (Cyclization) optimize_step2 Optimize Step 2: - pH (Acetic Acid) - Temperature Control - Hydrazine Addition Rate check_conditions_step2->optimize_step2 analyze_side_products Analyze Crude Product for Side Products (TLC, LC-MS) isolate_characterize Isolate and Characterize Side Products analyze_side_products->isolate_characterize repurify Repurify Starting Materials impure->repurify pure->check_conditions_step1 repurify->check_conditions_step1 optimize_step1->check_conditions_step2 optimize_step2->analyze_side_products end Improved Yield isolate_characterize->end

Caption: Troubleshooting workflow for low yield in the synthesis.

Side_Reactions Reactants Dicarbonyl Intermediate + Hydrazine Hydrate DesiredProduct Desired Product: Ethyl 1,4,6,7-tetrahydropyrano [4,3-C]pyrazole-3-carboxylate Reactants->DesiredProduct Correct Conditions SideProduct1 Incomplete Cyclization (Hydrazone Intermediate) Reactants->SideProduct1 Insufficient Reaction Time/ Incorrect pH SideProduct2 Self-Condensation of Tetrahydropyran-4-one Reactants->SideProduct2 Present from Step 1 SideProduct3 Alternative Cyclization (if substituted hydrazine is used) Reactants->SideProduct3 Steric/Electronic Effects

Caption: Potential side reactions in the synthesis.

References

Common side reactions in pyranopyrazole synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyranopyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and side reactions encountered during the synthesis of pyranopyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for pyranopyrazole synthesis, and where do side reactions typically occur?

The most common method for synthesizing pyranopyrazoles is a one-pot, multi-component reaction.[1][2] This process typically involves four key components: an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. The reaction proceeds through a domino sequence of three main steps:

  • Knoevenagel Condensation: The aldehyde reacts with an active methylene compound, such as malononitrile, usually catalyzed by a mild base.[3] This step forms an electrophilic α,β-unsaturated compound known as the Knoevenagel adduct (e.g., an arylidenemalononitrile).

  • Michael Addition: In parallel, the hydrazine hydrate and ethyl acetoacetate react to form a pyrazolone intermediate. This intermediate then acts as a nucleophile, attacking the Knoevenagel adduct in a Michael-type addition.[4][5]

  • Intramolecular Cyclization: The resulting Michael adduct undergoes a final intramolecular cyclization and tautomerization to yield the stable, fused pyranopyrazole ring system.[2][4]

Side reactions can occur at each stage. For instance, the Knoevenagel condensation may be reversible or may not proceed to completion. The Michael adduct may be stable and fail to cyclize, or reactants may undergo self-condensation under inappropriate conditions.[3]

Q2: My reaction is yielding a stable, open-chain intermediate instead of the final cyclized pyranopyrazole. How can I fix this?

The isolation of the acyclic Michael adduct is a common issue where the final intramolecular cyclization step fails to occur. This often happens if the reaction conditions are not optimal for the final ring-closing step.

Troubleshooting Steps:

  • Increase Temperature: Gently refluxing the reaction mixture can provide the necessary activation energy for the cyclization to proceed. Many protocols report success at temperatures between 80 °C and refluxing ethanol.[4][5]

  • Change the Catalyst: The choice of catalyst is crucial. While basic catalysts like piperidine or triethylamine are common, sometimes a Lewis acid or a different type of catalyst can better facilitate the final cyclization.[6] For instance, catalysts like L-proline or various nanoparticles have been shown to be effective.[7]

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediate. Switching from a non-polar to a polar protic solvent like ethanol or even an aqueous medium can promote the cyclization step.

Q3: My TLC plate shows multiple spots, and the yield of the desired product is low. What are the likely byproducts and how can I improve selectivity?

A complex reaction mixture with low yield often points to competing side reactions or suboptimal reaction conditions.

Common Byproducts:

  • Knoevenagel Adduct: The intermediate formed from the aldehyde and malononitrile can be a major byproduct if the subsequent Michael addition is slow.

  • Pyrazolone Intermediate: The initial product from the reaction of hydrazine and ethyl acetoacetate may remain unreacted.

  • Aldehyde Self-Condensation: Using a strong base can induce the self-condensation of the aldehyde (an aldol condensation), leading to impurities.[3]

Strategies for Improving Selectivity and Yield:

  • Catalyst Optimization: The catalyst is the most critical factor influencing reaction rate and selectivity. Using an efficient catalyst can significantly reduce reaction times and minimize the formation of side products.[8][9] Green and reusable catalysts like nano-Fe3O4 or CoFe2O4 have been reported to give excellent yields in short reaction times.[5][10]

  • Solvent Selection: While many syntheses are performed in ethanol, solvent-free conditions or using water as a green solvent have also proven highly effective, often leading to simpler workups and higher purity.[8][11]

  • Temperature Control: Running the reaction at room temperature can sometimes be sufficient with a highly active catalyst.[12] However, for less reactive substrates, heating under reflux may be necessary to drive the reaction to completion.[4]

Data Presentation: Effect of Reaction Conditions

The selection of an appropriate catalyst and solvent system is paramount for achieving high yields and minimizing side reactions. The following table summarizes the performance of various catalysts in the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
None (Catalyst-Free) NeatRoom Temp.3-11 min37-88[11]
Titanium Dioxide (nano) Solvent-FreeRoom Temp.15-30 min81-96[13][14]
Yttrium Iron Garnet (YIG) Solvent-Free8020 min89-95[5]
L-proline EthanolReflux2-3 h85-94[7]
Piperidine EthanolRoom Temp.5-6 h82-95[15]
CoFe2O4 (nanoparticles) WaterRoom Temp.5 min (Ultrasound)92-98[5]
Glycine Water255-20 min85-95[16]
Urea EtOH:H2O (1:1)Room Temp.2-3 h89[12]

Visual Troubleshooting Guides

Logical Workflow for Troubleshooting

This diagram provides a step-by-step guide to diagnosing and solving common issues during pyranopyrazole synthesis.

G start Problem Observed: Low Yield / Complex Mixture tlc Analyze TLC/LC-MS start->tlc cause1 Cause: Unreacted Starting Materials tlc->cause1 Major spots are starting materials? cause2 Cause: Stable Michael Adduct tlc->cause2 Major spot is open-chain intermediate? cause3 Cause: Knoevenagel Adduct Byproduct tlc->cause3 Major spot is arylidenemalononitrile? sol1 Solution: - Increase reaction time - Increase temperature - Check catalyst activity cause1->sol1 sol2 Solution: - Increase temperature (reflux) - Switch to polar protic solvent - Add stronger catalyst cause2->sol2 sol3 Solution: - Use more efficient catalyst - Optimize reactant stoichiometry cause3->sol3 ReactionPathway reactants Aldehyde + Malononitrile + Hydrazine + β-Ketoester knoevenagel Knoevenagel Adduct + Pyrazolone reactants->knoevenagel Knoevenagel Condensation michael Michael Adduct (Acyclic Intermediate) knoevenagel->michael Michael Addition product Desired Product: Pyranopyrazole michael->product Intramolecular Cyclization side_product Side Product: Isolated Michael Adduct (Reaction Stalls) michael->side_product Insufficient Energy or Poor Catalyst

References

Technical Support Center: Optimization of Catalyst Concentration for Pyranopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyranopyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the optimization of catalyst concentration in pyranopyrazole synthesis. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for pyranopyrazole synthesis?

A1: A wide variety of catalysts have been successfully employed for the synthesis of pyranopyrazoles. These can be broadly categorized as:

  • Homogeneous Catalysts: These include bases like triethylamine, piperidine, and 1,4-diazabicyclo[2.2.2]octane (DABCO), as well as ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([bmim][OH]).[1][2]

  • Heterogeneous Catalysts: This is a large group that includes metal oxide nanoparticles (e.g., magnesium oxide, Fe3O4, ZnS), silica-supported catalysts (e.g., CuSnO3:SiO2), and various functionalized materials.[1][3] These are often favored for their ease of recovery and reusability.[4]

  • Green and Biocatalysts: Environmentally friendly options such as L-proline, γ-alumina, lemon peel powder, and enzymes like Aspergillus niger Lipase (ANL) have also been reported.[1][4][5]

Q2: How does catalyst concentration typically affect the yield of pyranopyrazole synthesis?

A2: Catalyst concentration is a critical parameter that directly influences the reaction yield and rate. Generally, increasing the catalyst amount from a low level will increase the product yield up to an optimal point.[6] However, further increasing the catalyst concentration beyond this optimum may not lead to a significant improvement in yield and can sometimes even lead to a decrease due to side reactions or catalyst aggregation.[3][5] It is crucial to perform a catalyst loading study to determine the most efficient concentration for a specific reaction.

Q3: Can the synthesis of pyranopyrazoles be performed without a catalyst?

A3: In some cases, the synthesis of pyranopyrazoles can proceed without a catalyst, particularly under specific conditions like solvent-free reactions at elevated temperatures or under microwave irradiation.[2][7] However, the absence of a catalyst often results in significantly lower yields and longer reaction times.[3] For efficient and high-yielding synthesis, a catalyst is generally recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst concentration for pyranopyrazole synthesis.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or Insufficient Catalyst: The catalyst may be deactivated, or the concentration might be too low to effectively promote the reaction.1. Verify Catalyst Activity: Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, check for proper activation if required.2. Increase Catalyst Loading: Systematically increase the catalyst concentration in small increments (e.g., from 2 mol% to 10 mol%) to identify the optimal loading.[6]3. Screen Different Catalysts: The chosen catalyst may not be suitable for the specific substrates. Test a different catalyst from a different class (e.g., switch from a base catalyst to a solid acid catalyst).[1]
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all impact catalyst performance.1. Optimize Temperature: Some catalysts require specific temperature ranges to be effective. Try running the reaction at a higher or lower temperature.2. Solvent Screening: The choice of solvent can significantly affect catalyst activity and solubility of reactants. Test a range of solvents with different polarities (e.g., ethanol, water, acetonitrile, or solvent-free conditions).[3][8]3. Extend Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using TLC or another appropriate analytical technique.
Formation of Multiple Side Products Excessive Catalyst Concentration: Too much catalyst can sometimes lead to undesired side reactions or product degradation.1. Reduce Catalyst Loading: If you observe significant side product formation, try decreasing the amount of catalyst used.2. Milder Catalyst: Consider using a less reactive catalyst to improve selectivity towards the desired product.
High Reaction Temperature: Elevated temperatures can promote the formation of byproducts.1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature to see if it improves the product profile.
Difficulty in Catalyst Recovery (Heterogeneous Catalysts) Fine Particle Size: The catalyst particles may be too small, making them difficult to separate by filtration.1. Centrifugation: Use centrifugation followed by decantation as an alternative to filtration for recovering fine catalyst particles.2. Magnetic Catalysts: Employ magnetic nanocatalysts (e.g., Fe3O4-based) which can be easily separated using an external magnet.[4]
Catalyst Leaching: The active catalytic species may be leaching from the solid support into the reaction mixture.1. Hot Filtration Test: Filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction proceeds, it indicates leaching. In this case, a more stable catalyst support may be needed.

Data Presentation

The following tables summarize the effect of catalyst loading for different types of catalysts in the synthesis of pyranopyrazoles.

Table 1: Effect of YS-Fe3O4@PMO/IL-Cu Nanocatalyst Loading [8]

EntryCatalyst Loading (mol%)Yield (%)
10.1275
20.2488
30.36 95
40.4895

Reaction Conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol) in H2O at 25°C under ultrasonic conditions.

Table 2: Effect of Silica Grafted CuSnO3 Catalyst Amount [3]

EntryCatalyst Amount (mol)Time (min)Yield (%)
10.15069
20.24081
30.32887
40.4 20 92
50.51591

Reaction Conditions: 3-Nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol) in ethanol at 70°C.

Table 3: Effect of Lemon Peel Powder Catalyst Amount [5]

EntryCatalyst Amount (wt%)Yield (%)
1570
210 85
31585

Reaction Conditions: Reactants in ethanol under reflux condition.

Experimental Protocols

General Procedure for Four-Component Synthesis of Pyranopyrazoles using a Heterogeneous Catalyst:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in the chosen solvent (e.g., 5 mL of ethanol).

  • Catalyst Addition: Add the optimized amount of the heterogeneous catalyst to the reaction mixture.

  • Reaction: Stir the mixture at the optimized temperature for the required amount of time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Catalyst Recovery: After the reaction is complete, separate the catalyst from the reaction mixture. For solid catalysts, this can be done by filtration or centrifugation. For magnetic catalysts, an external magnet can be used.

  • Product Isolation: The solvent in the filtrate is evaporated under reduced pressure. The resulting solid crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure pyranopyrazole derivative.

Visualizations

experimental_workflow start Start: Pyranopyrazole Synthesis reactants 1. Mix Reactants (Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate) start->reactants add_catalyst 2. Add Catalyst reactants->add_catalyst reaction 3. Stir at Optimized Temperature & Time add_catalyst->reaction monitor 4. Monitor Reaction (e.g., TLC) reaction->monitor completion_check Reaction Complete? monitor->completion_check completion_check->reaction No recover_catalyst 5. Recover Catalyst (Filtration/Magnet) completion_check->recover_catalyst Yes isolate_product 6. Isolate Crude Product (Solvent Evaporation) recover_catalyst->isolate_product purify 7. Purify Product (Recrystallization) isolate_product->purify end End: Pure Pyranopyrazole purify->end

Caption: Experimental workflow for pyranopyrazole synthesis.

troubleshooting_catalyst start Low/No Product Yield cause1 Potential Cause: Inactive/Insufficient Catalyst start->cause1 cause2 Potential Cause: Suboptimal Reaction Conditions start->cause2 solution1a Solution: Verify Catalyst Activity cause1->solution1a solution1b Solution: Increase Catalyst Loading cause1->solution1b solution1c Solution: Screen Different Catalysts cause1->solution1c solution2a Solution: Optimize Temperature cause2->solution2a solution2b Solution: Solvent Screening cause2->solution2b solution2c Solution: Extend Reaction Time cause2->solution2c

Caption: Troubleshooting low yield in pyranopyrazole synthesis.

References

Technical Support Center: Purification of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on typical synthesis routes, such as the reaction of a β-keto ester derivative with hydrazine hydrate in acetic acid, common impurities may include:

  • Unreacted starting materials (e.g., 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate, hydrazine hydrate).

  • Residual glacial acetic acid used as a solvent.

  • Byproducts from incomplete cyclization or side reactions.

  • Hydrolyzed product: 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylic acid, especially if water is present during workup or storage.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are typically recrystallization and column chromatography. A simple washing or slurrying step may also be effective for removing certain impurities.

Q3: My purified product is an oil, but I expect a solid. What should I do?

A3: If your product is an oil, it may be due to the presence of residual solvent or impurities that are depressing the melting point. Try removing all volatile residues under high vacuum. If it remains an oil, purification by column chromatography is recommended. Seeding the oil with a previously obtained crystal of the pure compound, if available, can sometimes induce crystallization.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using a combination of techniques such as:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification - Product loss during recrystallization due to high solubility in the chosen solvent. - Inefficient elution from the chromatography column. - Adsorption of the product onto the stationary phase.- For recrystallization, cool the solution slowly and for a longer duration. Minimize the amount of solvent used. Try a different solvent system (see Table 1). - For column chromatography, adjust the eluent polarity. A more polar eluent may be required to elute the product. Ensure proper packing of the column.
Product Contaminated with Starting Material - Incomplete reaction. - Inappropriate purification method.- Monitor the reaction to completion using TLC. - If the starting material has a significantly different polarity, column chromatography is the preferred method for separation.
Presence of Acetic Acid in the Final Product - Incomplete removal after the reaction.- Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acetic acid before extraction. - Co-evaporate the product with a high-boiling point, non-reactive solvent like toluene to azeotropically remove residual acetic acid.
Oily or Gummy Product After Recrystallization - Impurities are preventing crystallization. - The solvent is not appropriate for crystallization.- Attempt purification by column chromatography first to remove the impurities, followed by recrystallization. - Try a different solvent or a co-solvent system for recrystallization (see Table 1).
Multiple Spots on TLC After Purification - Incomplete separation of impurities. - Decomposition of the product on the silica gel.- For column chromatography, use a shallower solvent gradient for better resolution. - If decomposition is suspected on silica gel, consider using a different stationary phase like neutral alumina. A rapid purification (flash chromatography) can also minimize contact time and potential degradation.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method Solvent/Solvent System Rationale/Expected Outcome
Recrystallization Ethanol (EtOH)Often a good choice for pyrazole derivatives, providing good solubility at high temperatures and lower solubility at room temperature.[1]
Methanol (MeOH)Similar to ethanol, but the higher polarity may affect solubility.[2]
Ethyl Acetate (EtOAc) / HexaneA co-solvent system where the product is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity is observed, followed by cooling. Good for compounds of intermediate polarity.
Dichloromethane (DCM) / HexaneSimilar to EtOAc/Hexane, suitable for less polar compounds.
Column Chromatography (Silica Gel) Ethyl Acetate / Hexane Gradient (e.g., 10% to 50% EtOAc)A standard choice for separating compounds of moderate polarity. The gradient allows for the elution of less polar impurities first, followed by the product.[3]
Dichloromethane / Methanol Gradient (e.g., 1% to 5% MeOH)A more polar system suitable if the product has low mobility in EtOAc/Hexane.
Slurry/Washing Petroleum EtherA non-polar solvent that can be used to wash the crude solid and remove non-polar impurities. The final product of the hydrolyzed acid is purified by pulping in petroleum ether.[4]
Diethyl EtherCan be used for washing to remove some organic impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent from Table 1. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed product onto the top of the column.

  • Elution: Begin eluting the column with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexane).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product recrystallization Recrystallization start->recrystallization High Purity Crude column_chromatography Column Chromatography start->column_chromatography Low Purity Crude / Oily tlc TLC recrystallization->tlc column_chromatography->tlc nmr NMR tlc->nmr hplc HPLC nmr->hplc ms MS hplc->ms end Pure Product ms->end Purity Confirmed troubleshooting_guide cluster_problem Problem Identification (TLC/NMR) cluster_solution Suggested Solution start Impure Product oily_product Oily or Gummy Product start->oily_product multiple_spots Multiple Spots on TLC start->multiple_spots acid_present Residual Acetic Acid start->acid_present column Column Chromatography oily_product->column Remove non-crystallizable impurities multiple_spots->column Separate components by polarity base_wash Aqueous Bicarbonate Wash acid_present->base_wash Neutralize and extract acid recrystallize Recrystallize with different solvent column->recrystallize Final polishing end Pure Crystalline Product recrystallize->end base_wash->recrystallize After workup

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Pyranopyrazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common challenges encountered during the NMR peak assignment of pyranopyrazole derivatives, addressing the needs of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: The N-H proton signal in my pyranopyrazole spectrum is broad or has disappeared entirely. What is the cause and how can I resolve this?

A1: This is a frequent issue caused by chemical exchange between the N-H proton and residual water or other protic impurities in the NMR solvent, as well as potential tautomeric exchange. This exchange can occur at a rate that broadens the signal or even makes it unobservable on the NMR timescale.

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your deuterated solvent is dry. Using a freshly opened ampule or drying the solvent over molecular sieves can minimize proton exchange with water.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help.[1]

    • Lowering the temperature can slow down the rate of chemical and tautomeric exchange, potentially resulting in a sharper signal for the N-H proton.[1]

    • Increasing the temperature can accelerate the exchange, sometimes leading to a single, sharp, averaged signal.[1]

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the broad peak was an N-H proton, it will exchange with deuterium and the signal will disappear.[2]

Q2: I'm struggling to assign the quaternary carbon signals in my 13C NMR spectrum due to the proton-deficient nature of the pyranopyrazole core. How can I overcome this?

A2: Assigning quaternary carbons is a common challenge for heterocyclic systems. The most effective method is to use 2D NMR techniques that show long-range correlations between protons and carbons.

Recommended Experiments:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for this issue. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). By observing correlations from known proton signals to unknown quaternary carbons, you can definitively assign them. For instance, methyl protons can show correlations to adjacent ring carbons, helping to map out the carbon skeleton.[1][3][4]

  • 1H-15N HMBC: If your spectrometer is equipped with a nitrogen-capable probe, this experiment can be invaluable. It shows correlations between protons and nitrogen atoms, which can help to confirm the pyrazole ring structure and the chemical environment of the nitrogen atoms.[5]

Q3: The aromatic proton signals in my substituted pyranopyrazole are overlapping, making it difficult to determine coupling patterns and assign individual protons. What can I do?

A3: Overlapping aromatic signals can often be resolved by changing the chemical environment of the molecule or by using higher-resolution 2D NMR experiments.

Troubleshooting Strategies:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce different chemical shifts (solvent effects) and may resolve the overlapping signals.[2]

  • 2D COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between protons that are coupled to each other (typically over two or three bonds). This can help to trace out the spin systems within your aromatic rings, even if the 1D spectrum is crowded.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals protons that are close to each other in space, regardless of whether they are directly coupled. This is particularly useful for determining the regiochemistry of substitution and the conformation of the molecule by observing through-space correlations between protons on different rings or between substituent protons and ring protons.[5]

Typical NMR Data for Pyranopyrazole Scaffolds

The following tables summarize typical chemical shift ranges for protons and carbons in pyranopyrazole derivatives. Note that these values can vary significantly based on substitution patterns and the solvent used.

Table 1: Typical 1H NMR Chemical Shifts (ppm)

Proton TypeChemical Shift Range (ppm)Notes
Pyrazole Ring CH5.7 - 6.6Can vary significantly with substitution.
Pyran Ring CH4.2 - 6.0The chemical shift is dependent on the oxidation state and substituents on the pyran ring.
Aromatic Protons6.7 - 8.7Dependent on the nature and position of substituents on any aryl groups.[6]
Methyl Protons2.5 - 2.7For methyl groups attached to the pyranopyrazole core.[6]
NH ProtonOften broad, > 9.0Highly variable and dependent on solvent and concentration. Can be observed as a broad singlet.

Table 2: Typical 13C NMR Chemical Shifts (ppm)

Carbon TypeChemical Shift Range (ppm)Notes
Pyrazole C=C90 - 160Highly dependent on substitution.
Pyran C-O60 - 100The sp³ carbon of the pyran ring.
C=O (lactone/amide)160 - 175Carbonyl carbons in the pyranone or substituted pyrazole ring.[6]
Aromatic Carbons115 - 150For attached aryl substituents.[6]
Methyl Carbons12 - 25For methyl groups attached to the core structure.[6]

Experimental Protocols

Protocol 1: Standard 1D and 2D NMR for Structure Elucidation

This protocol outlines the key experiments for unambiguous assignment of a novel pyranopyrazole structure.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Filter the solution into a clean NMR tube.

  • 1D NMR Acquisition:

    • 1H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling constants.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY: This experiment identifies proton-proton couplings. It is essential for linking protons within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, providing a straightforward way to assign the signals of protonated carbons.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is critical for identifying connections across quaternary carbons and between different parts of the molecule.[3][7]

    • NOESY: This experiment identifies protons that are close in space. It is valuable for determining stereochemistry and the relative orientation of substituents.[5]

  • Data Analysis:

    • Analyze the spectra in order: 1H, 13C, HSQC, COSY, HMBC, and finally NOESY.

    • Use the HSQC to assign all protonated carbons.

    • Use COSY to connect protons within individual fragments (e.g., an ethyl group, a phenyl ring).

    • Use HMBC to piece the fragments together and to assign quaternary carbons.

    • Use NOESY to confirm spatial relationships and stereochemistry.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common NMR peak assignment issues.

G cluster_0 Troubleshooting Broad/Missing N-H Proton start_nh Broad or Missing N-H Signal q_dry Is the solvent known to be dry? start_nh->q_dry a_dry Use a fresh ampule or dry the solvent q_dry->a_dry No vt_nmr Run Variable Temperature (VT) NMR q_dry->vt_nmr Yes a_dry->vt_nmr d2o_exchange Perform D2O exchange experiment vt_nmr->d2o_exchange end_nh Signal Sharpened or Identified d2o_exchange->end_nh

Caption: Workflow for addressing broad or missing N-H proton signals.

G cluster_1 Assigning Quaternary Carbons start_quat Unassigned Quaternary Carbons check_1d Are proton signals well-resolved? start_quat->check_1d resolve_protons Use different solvent or higher field strength check_1d->resolve_protons No run_hmbc Acquire HMBC Spectrum check_1d->run_hmbc Yes resolve_protons->run_hmbc analyze_hmbc Analyze 2JCH and 3JCH correlations from known protons run_hmbc->analyze_hmbc end_quat Quaternary Carbons Assigned analyze_hmbc->end_quat

Caption: Workflow for the assignment of quaternary carbon signals.

References

Enhancing the solubility of pyranopyrazole derivatives for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for enhancing the solubility of pyranopyrazole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyranopyrazole derivative is soluble in DMSO, but precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?

This is a common issue known as precipitation upon dilution. Your compound is soluble in the organic solvent (DMSO), but its low aqueous solubility causes it to crash out when introduced to the predominantly water-based buffer.[1][2] The final concentration of DMSO in the assay is often too low to keep the compound dissolved.[3]

Troubleshooting Steps:

  • Check Final DMSO Concentration: Many cell-based assays are sensitive to DMSO, with a typical tolerance limit of 0.1% to 0.5%. Biochemical assays might tolerate higher concentrations, sometimes up to 2%.[4] Ensure your final DMSO concentration is as high as your assay can tolerate without affecting the results.

  • Use a Co-solvent Formulation: Instead of relying solely on DMSO, prepare your stock solution in a mixture of solvents. This can improve solubility in the final aqueous medium.[5] A common approach is to first dissolve the compound in 100% DMSO and then add other excipients like PEG400 or Tween-80 before the final dilution in aqueous buffer.[6]

  • Perform Serial Dilutions in DMSO: If you are creating a dose-response curve, performing serial dilutions in the aqueous buffer can cause the compound to precipitate at higher concentrations, shifting the entire curve.[7] A better practice is to perform the serial dilutions in 100% DMSO first, and then dilute each concentration into the final assay buffer.[7]

  • Reduce Final Compound Concentration: If your compound is precipitating, you may be exceeding its maximum aqueous solubility.[2] Consider testing at lower concentrations if the experimental design allows.

  • Increase Incubation Temperature: If the assay can be performed at a slightly higher temperature (e.g., 37°C instead of room temperature), it may improve the solubility of some compounds.[8] However, you must verify that temperature does not negatively impact your protein, cells, or the compound's stability.

Q2: What are the best co-solvents and excipients to use for pyranopyrazole derivatives?

The choice of co-solvent depends on the specific compound and the type of biological assay. The goal is to find a vehicle that maximizes compound solubility while minimizing interference with the biological system.

Commonly Used Solvents and Excipients:

Solvent/ExcipientTypical UseRecommended Max % in Cell AssaysNotes
DMSO (Dimethyl sulfoxide)Primary stock solvent0.1% - 0.5%Can be toxic to cells at higher concentrations.[4]
PEG400 (Polyethylene glycol 400)Co-solvent< 1%A viscous polymer often used in formulations to improve solubility and bioavailability.[6]
Tween-80 (Polysorbate 80)Surfactant/Emulsifier< 0.1%Can help prevent aggregation and improve wetting of the compound.[6]
Ethanol Co-solvent< 1%Can be used, but may be more toxic to cells than DMSO.[6]
HP-β-CD (Hydroxypropyl-β-cyclodextrin)Complexation AgentVariesForms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][9]
Q3: My compound has an ionizable group. Can I use pH to improve its solubility?

Yes. If your pyranopyrazole derivative contains ionizable groups, such as carboxylic acids or primary amines, altering the pH of the buffer can significantly increase solubility.[1] The charged, or salt, form of a compound is generally more water-soluble than the neutral form.[1][10]

Strategy:

  • For acidic compounds (e.g., containing a carboxylic acid): Increasing the pH above the compound's pKa will deprotonate it, forming a more soluble salt.

  • For basic compounds (e.g., containing an amine group): Decreasing the pH below the compound's pKa will protonate it, forming a more soluble salt.

Important Considerations:

  • The optimal pH for solubility may not be the optimal pH for your biological assay. Enzymes and cells function within specific pH ranges.

  • You must ensure that any pH adjustment does not compromise the stability of the compound or the integrity of the assay.[1]

  • The use of pH modifiers in solid dispersions is also a common strategy in drug formulation.[10]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Co-solvent Formulation for In Vitro Assays

This protocol is adapted for preparing a compound for addition to an aqueous cell culture medium or assay buffer.[6]

  • Initial Solubilization: Accurately weigh the pyranopyrazole compound and dissolve it in a minimal volume of 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Use gentle vortexing or sonication to ensure it is fully dissolved.[6]

  • Addition of Co-solvents: To the DMSO stock, sequentially add other excipients. A common formulation consists of adding PEG400 and then Tween-80. Vortex thoroughly after each addition.[6] A typical final vehicle composition for animal studies that can be adapted for in vitro work might be 5-10% DMSO, 40% PEG400, and 5% Tween-80, with the remainder being an aqueous solution.[6] For cell culture, these percentages must be drastically reduced in the final dilution.

  • Final Dilution: Perform the final, large dilution step into your cell culture medium or assay buffer to reach the desired working concentration. It is critical to add the compound stock to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.[3]

Workflow for Troubleshooting Compound Precipitation

This decision tree guides researchers through the steps to address solubility issues during assay development.

G start Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration at assay tolerance limit (e.g., <0.5%)? start->check_dmso increase_dmso Increase DMSO to max tolerated concentration check_dmso->increase_dmso No try_cosolvent Try co-solvent formulation (e.g., DMSO/PEG400) check_dmso->try_cosolvent Yes increase_dmso->try_cosolvent check_ph Does the compound have an ionizable group? try_cosolvent->check_ph adjust_ph Adjust buffer pH to favor ionized (soluble) form check_ph->adjust_ph Yes alternative Consider alternative strategies: - Cyclodextrin complexation - Reduce compound concentration check_ph->alternative No check_assay_compat Is new pH compatible with the assay? adjust_ph->check_assay_compat check_assay_compat->alternative No success Solubility Issue Resolved check_assay_compat->success Yes alternative->success

Caption: A decision tree for troubleshooting pyranopyrazole solubility issues.

Kinetic Solubility Assay Workflow

A kinetic solubility assay is a high-throughput method to determine the solubility of a compound under non-equilibrium conditions, which often reflects what happens in a biological assay when a DMSO stock is diluted into buffer.[11]

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis a Prepare high concentration stock in 100% DMSO (e.g., 10 mM) b Add small volume of DMSO stock to aqueous buffer (e.g., PBS, pH 7.4) a->b c Incubate and shake (e.g., 1-2 hours at RT) b->c d Remove precipitate (via filtration or centrifugation) c->d e Quantify compound concentration in the clear supernatant/filtrate d->e f Determine solubility limit (e.g., using UV-Vis, LC-MS) e->f G ligand Extracellular Signal receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B (Target Protein) kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation) tf->response inhibitor Pyranopyrazole Inhibitor inhibitor->kinase2 solubility Solubility in Assay Media (Critical for Target Access) solubility->inhibitor

References

Overcoming challenges in the scale-up of pyranopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyranopyrazole synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up pyranopyrazole synthesis?

A1: Common challenges include managing reaction exotherms, ensuring efficient mixing, controlling impurity formation, achieving consistent yields, and developing scalable purification methods. Issues that are manageable at the lab scale, such as heat dissipation and reagent addition rates, can become critical at a larger scale.

Q2: How does the choice of catalyst impact the scalability of the synthesis?

A2: The choice of catalyst is crucial for a scalable process. While many catalysts show high efficacy at the lab scale, their cost, availability, stability, and ease of removal can be limiting factors for large-scale production. Heterogeneous catalysts are often preferred for scale-up as they can be more easily separated from the reaction mixture, potentially through simple filtration, and may be recyclable.[1][2] Nanoparticle catalysts, for example, have demonstrated high efficiency and reusability in some cases.[1][3]

Q3: Are solvent-free or aqueous conditions viable for large-scale pyranopyrazole synthesis?

A3: Yes, solvent-free and aqueous conditions are highly desirable for scale-up due to reduced cost, environmental impact, and safety concerns associated with volatile organic solvents.[4][5][6] Several studies have reported successful pyranopyrazole synthesis under these conditions, often with the aid of a suitable catalyst.[1][7][8] However, challenges in scale-up may include managing slurry viscosity and ensuring efficient mixing.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: The multicomponent reaction used for pyranopyrazole synthesis can be exothermic.[9] Proper temperature control and monitoring are critical to prevent runaway reactions. A thorough process safety assessment should be conducted to understand the thermal hazards, potential for gas evolution, and the toxicity of all reagents and solvents used.

Q5: How can I minimize the formation of by-products during scale-up?

A5: Minimizing by-products often involves optimizing reaction conditions. Key parameters to consider are temperature, reaction time, and the rate of reagent addition. In-process controls (IPCs) to monitor the reaction progress can help in determining the optimal endpoint and preventing the formation of degradation products. The choice of catalyst can also significantly influence the selectivity of the reaction.[5]

Troubleshooting Guides

Guide 1: Low or Inconsistent Yields

Q: My yield has dropped significantly after increasing the scale of the reaction. What could be the cause?

A: A drop in yield upon scale-up can be attributed to several factors. Use the following workflow to troubleshoot the issue:

Low_Yield_Troubleshooting start Low Yield Observed q1 Is the reaction temperature consistent throughout the vessel? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the mixing efficient at the larger scale? a1_yes->q2 s1 Improve mixing and/or use a jacketed reactor for better temperature control. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the rate of reagent addition scaled appropriately? a2_yes->q3 s2 Increase stirrer speed or use a more appropriate impeller design. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end s3 Adjust addition rate to maintain optimal reaction temperature and concentration. a3_no->s3 s3->end

Caption: Troubleshooting workflow for low yields.

Guide 2: Increased Impurity Profile

Q: I am observing new or higher levels of impurities in my scaled-up batch. How can I address this?

A: An increased impurity profile can result from localized "hot spots" due to poor heat transfer, extended reaction times, or inefficient mixing.

  • Identify the Impurities: Characterize the structure of the major impurities. This can provide clues about their formation pathway (e.g., degradation of starting material or product, side reactions).

  • Review Reaction Conditions:

    • Temperature: Ensure uniform temperature distribution. Local overheating can lead to thermal degradation.

    • Stoichiometry: Re-verify the molar ratios of all reactants. Inhomogeneous mixing can lead to localized excesses of certain reagents.

    • Reaction Time: Monitor the reaction progress using techniques like TLC, HPLC, or GC to stop the reaction once the product is maximized and before significant impurity formation occurs.

Guide 3: Product Isolation and Purification Challenges

Q: The product crystallized well in the lab, but I am struggling with filtration and drying at a larger scale. What should I do?

A: Challenges with crystallization and isolation are common during scale-up.

  • Crystallization: Develop a controlled crystallization process. Factors to consider include the cooling rate, agitation speed, and seeding strategy. A slower cooling rate often leads to larger crystals that are easier to filter.

  • Filtration: If the product is a fine powder that clogs the filter, consider using a different filter medium or a filter press.

  • Drying: Ensure the product is adequately dried. Residual solvent can be an impurity and may also affect the product's stability. A vacuum oven with a controlled temperature is often used for drying at scale.

Experimental Protocols

Protocol 1: General Procedure for Four-Component Pyranopyrazole Synthesis

This protocol is a generalized procedure based on several reported methods.[3][9][10]

  • Reaction Setup: To a stirred solution of an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol, water, or solvent-free), add ethyl acetoacetate (1 mmol) and hydrazine hydrate (1 mmol).

  • Catalyst Addition: Introduce the selected catalyst (e.g., 0.1-10 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter the product, wash it with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum. If no solid forms, the product may be isolated by extraction or chromatography.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent.

Experimental_Workflow start Start step1 Combine Aldehyde, Malononitrile, Ethyl Acetoacetate, and Hydrazine Hydrate in Solvent start->step1 step2 Add Catalyst step1->step2 step3 Heat and Stir Reaction Mixture step2->step3 step4 Monitor by TLC step3->step4 step5 Reaction Complete? step4->step5 step5->step3 No step6 Cool to Room Temperature step5->step6 Yes step7 Isolate Crude Product (Filtration/Extraction) step6->step7 step8 Purify by Recrystallization step7->step8 end End step8->end

Caption: General experimental workflow for pyranopyrazole synthesis.

Data Presentation

Table 1: Comparison of Catalysts for Pyranopyrazole Synthesis
CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Fe3O4@TiO2@(CH2)3OWO3HSolvent-free8012078-92[1]
CoFe2O4AqueousUltrasound5High[1]
Y3Fe5O12Solvent-free802089-95[1]
ZnO@PEGEthanolUltrasound1587-97[1]
SnS-NPs@ACEthanol802585-91[1]
CaO NanoparticlesNot SpecifiedNot SpecifiedRapid85-91[3]
Montmorillonite K-10Ethanol-Water70Not SpecifiedHigh[5]
Table 2: Effect of Solvent on Pyranopyrazole Synthesis
SolventYield (%)Reference
EthanolHighest[11]
WaterGood[5][12]
AcetonitrilePoor[11]
DMFPoor[11]
Solvent-freePoor[11]

Note: The effectiveness of a solvent can be highly dependent on the specific substrates and catalyst used.

References

Technical Support Center: Method Development for HPLC Analysis of Pyranopyrazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of pyranopyrazole reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for my pyranopyrazole reaction mixture?

A good starting point for a reversed-phase HPLC (RP-HPLC) method for pyranopyrazole derivatives is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[1] An acidic modifier, such as 0.1% trifluoroacetic acid (TFA), can be added to the mobile phase to improve peak shape.[1] A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent, is often effective for separating components in a complex reaction mixture.

Q2: My peaks are tailing. What are the common causes and solutions?

Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors:

  • Secondary interactions: Silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.

    • Solution: Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to suppress silanol interactions.[1] Using an end-capped column can also minimize exposed silanols.

  • Column overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column contamination: Buildup of strongly retained compounds on the column can cause tailing.

  • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

  • Inappropriate mobile phase pH: If the mobile phase pH is too close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Q3: My peaks are fronting. What could be the issue?

Peak fronting, where the first half of the peak is distorted, is often a sign of:

  • Sample overload: Injecting a highly concentrated sample can saturate the column.

    • Solution: Dilute your sample or decrease the injection volume.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q4: I am seeing split peaks. What does this indicate?

Split peaks can be caused by:

  • Clogged frit or column inlet: Particulate matter from the sample or mobile phase can partially block the column inlet.

    • Solution: Filter your samples and mobile phase. If the problem persists, you may need to replace the column frit or the column itself.

  • Column void: A void or channel in the packing material can cause the sample to travel through the column at different rates.

    • Solution: This usually requires replacing the column.

  • Co-elution of isomers: If your reaction produces isomers that are not fully resolved, they may appear as a split or shouldered peak.

    • Solution: Optimize the mobile phase composition, gradient slope, or try a different column chemistry to improve resolution.

Q5: My retention times are drifting. How can I stabilize them?

Retention time instability can be caused by:

  • Inadequate column equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs.

  • Mobile phase composition changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can lead to drift.

    • Solution: Prepare fresh mobile phase daily and ensure the online mixer is functioning correctly. Keep mobile phase reservoirs covered.

  • Temperature fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates.

    • Solution: Check for leaks and service the pump as needed.

Troubleshooting Guides

Guide 1: Poor Peak Resolution

If you are observing poor resolution between your pyranopyrazole product and impurities or byproducts, follow this troubleshooting workflow:

Poor_Resolution Start Poor Peak Resolution Optimize_Mobile_Phase Optimize Mobile Phase (Adjust Organic % or Gradient Slope) Start->Optimize_Mobile_Phase Change_Organic Change Organic Modifier (e.g., Acetonitrile to Methanol) Optimize_Mobile_Phase->Change_Organic If no improvement End Improved Resolution Optimize_Mobile_Phase->End Success Adjust_pH Adjust Mobile Phase pH Change_Organic->Adjust_pH If no improvement Change_Organic->End Success Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Adjust_pH->Change_Column If no improvement Adjust_pH->End Success Change_Column->End Success

Caption: Troubleshooting workflow for poor peak resolution.

Guide 2: Baseline Issues

For problems with the baseline, such as noise, drift, or ghost peaks, refer to this guide:

Baseline_Issues Start Baseline Issues Check_Mobile_Phase Check Mobile Phase (Fresh, Degassed, High Purity) Start->Check_Mobile_Phase Flush_System Flush System and Column Check_Mobile_Phase->Flush_System If no improvement End Stable Baseline Check_Mobile_Phase->End Success Check_Detector Check Detector Lamp and Cell Flush_System->Check_Detector If no improvement Flush_System->End Success Isolate_Pump Isolate Pump Issues Check_Detector->Isolate_Pump If no improvement Check_Detector->End Success Isolate_Pump->End Success

Caption: Troubleshooting workflow for HPLC baseline issues.

Data Presentation

The following tables provide starting parameters for HPLC method development for pyranopyrazole analysis, based on methods for structurally related compounds.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommendation
Column Reversed-Phase C18, 150-250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5-95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength UV, scan for optimal wavelength (e.g., 200-400 nm)
Injection Volume 5-20 µL

Table 2: Common Mobile Phase Additives and Their Functions

AdditiveConcentrationPurpose
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion pairing agent, improves peak shape for basic compounds
Formic Acid 0.1%Acidifier, improves peak shape and ionization for mass spectrometry
Ammonium Acetate 10-20 mMBuffer, useful for pH control and mass spectrometry compatibility
Triethylamine (TEA) 0.1%Competes with basic analytes for active sites, reducing peak tailing

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis
  • Weighing: Accurately weigh approximately 1-5 mg of the dried reaction mixture.

  • Dissolution: Dissolve the sample in a known volume (e.g., 10 mL) of a solvent compatible with the initial mobile phase conditions, such as a 50:50 mixture of acetonitrile and water.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Filtration: Filter the final sample solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Protocol 2: HPLC Method for Reaction Monitoring

This protocol provides a general gradient method suitable for monitoring the progress of a pyranopyrazole synthesis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or a wavelength determined to be optimal for your specific pyranopyrazole derivative.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient program and acquire the chromatogram.

    • At different time points of the reaction, take an aliquot of the reaction mixture, quench the reaction if necessary, and prepare the sample for HPLC analysis as described in Protocol 1.

    • Compare the chromatograms over time to monitor the consumption of starting materials and the formation of the pyranopyrazole product and any byproducts.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Weigh Weigh Reaction Mixture Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through Syringe Filter Dilute->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Run_Gradient Run Gradient Method Inject->Run_Gradient Acquire_Data Acquire Chromatogram Run_Gradient->Acquire_Data Identify_Peaks Identify Peaks (Starting Materials, Product, Byproducts) Acquire_Data->Identify_Peaks Integrate_Peaks Integrate Peak Areas Identify_Peaks->Integrate_Peaks Quantify Quantify Reaction Progress Integrate_Peaks->Quantify

Caption: General workflow for HPLC analysis of pyranopyrazole reaction mixtures.

References

Technical Support Center: Refinement of Reaction Conditions for Selective Pyranopyrazole Isomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selective synthesis of pyranopyrazole isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyranopyrazole isomers.

Issue 1: Low Yield of the Desired Pyrano[2,3-c]pyrazole Isomer in Four-Component Reactions

Possible Cause Suggestion Citation
Suboptimal Catalyst The choice of catalyst significantly impacts the reaction yield. While various catalysts can be employed, their efficiency can differ based on the specific substrates and reaction conditions. It is recommended to screen a variety of catalysts, including basic catalysts like piperidine or triethylamine, and Lewis acids. For environmentally friendly options, consider nano-catalysts such as magnesium oxide or copper oxide.[1][2][3]
Inappropriate Solvent The reaction solvent plays a crucial role. While solvent-free conditions can be effective, in some cases, the use of a solvent like ethanol or water can improve yields. A systematic screening of solvents is advisable. For instance, in some systems, ethanol has been shown to provide higher yields compared to acetonitrile, DMF, or water.[2]
Incorrect Reaction Temperature The reaction temperature can influence the rate and yield. While many reactions proceed at room temperature, heating may be necessary in some cases. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[4][5]
Impure Reactants The purity of the starting materials, such as the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, is critical for a successful reaction. Impurities can lead to side reactions and a decrease in the overall yield.

Issue 2: Formation of an Inseparable Mixture of Pyranopyrazole Isomers

Possible Cause Suggestion Citation
Lack of Regiocontrol in the Initial Cyclization The formation of different pyranopyrazole isomers (pyrano[2,3-c], [3,2-c], [3,4-c], and [4,3-c]) is highly dependent on the reaction pathway. The most commonly synthesized isomer is the pyrano[2,3-c] derivative.[6]
Reaction Conditions Favoring Multiple Pathways To achieve selectivity for a specific isomer, a change in the synthetic strategy may be required. For the synthesis of the less common pyrano[3,2-c]pyrazole isomer, a multi-step approach involving a Claisen rearrangement followed by ring-closing metathesis has been reported.[7][8]
Non-optimal Catalyst or Solvent System The choice of catalyst and solvent can influence the regioselectivity of the reaction. While extensive comparative studies on isomer distribution are limited, it is known that the catalyst can play a crucial role in directing the reaction towards a specific isomer. For instance, regioselective synthesis of pyranopyrazoles has been reported using piperidine under solvent-free conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the four main isomers of pyranopyrazole?

A1: The four main isomers of pyranopyrazole are pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole. The pyrano[2,3-c]pyrazole isomer is the most extensively studied.[6]

Q2: What is the most common method for synthesizing pyrano[2,3-c]pyrazoles?

A2: The most common method is a one-pot, four-component reaction involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[3][9][10] This reaction is often carried out in the presence of a catalyst.

Q3: How can I confirm the structure of the synthesized pyranopyrazole isomer?

A3: The most reliable methods for structural confirmation and isomer differentiation are spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR like NOESY) and single-crystal X-ray crystallography.

Q4: Are there established methods for the selective synthesis of pyrano[3,2-c], [3,4-c], and [4,3-c]pyrazole isomers?

A4: While the synthesis of the pyrano[2,3-c] isomer is well-documented, methods for the selective synthesis of the other isomers are less common. For pyrano[3,2-c]pyrazoles, a synthetic route involving a Claisen rearrangement and ring-closing metathesis has been described.[7][8] Research on the selective synthesis of pyrano[3,4-c] and pyrano[4,3-c]pyrazoles is limited.

Data Presentation

Table 1: Comparison of Catalysts for the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

CatalystSolventTemperature (°C)TimeYield (%)Reference
Sodium benzoateWaterRoom Temperature15-30 min85-95[10]
PiperidineEthanolReflux2-3 hHigh[1]
TriethylamineEthanolNot specifiedNot specifiedHigh[1]
Nano-MgOAcetonitrileRoom Temperature30-60 min88-95[6]
CuO NPsWaterReflux25-45 min85-96[11]
SnCl₂No Solvent801.4 h80[4]
SnCl₂MicrowaveNot specified25 min88[4]
Potassium t-butoxideMicrowaveNot specified< 5 minExcellent[4]
Nano-eggshell/Ti(IV)No SolventRoom Temperature10-20 min90-97[12][13]

Table 2: Effect of Solvent on the Yield of a Model Pyrano[2,3-c]pyrazole Synthesis

SolventYield (%)
AcetonitrilePoor
DMFPoor
WaterPoor
EthanolHighest
Solvent-freePoor

Based on a study using a silica grafted copper stannate catalyst.[2]

Experimental Protocols

Protocol 1: General Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles [9]

  • To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) at room temperature, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 ml) successively.

  • Continue vigorous stirring under an open atmosphere for 20 minutes.

  • Filter the precipitated solid.

  • Wash the solid with water and then with a mixture of ethyl acetate/hexane (20:80).

  • Purify the product by recrystallization from ethanol.

Protocol 2: Synthesis of 1,5-Dihydropyrano[3,2-c]pyrazoles via Claisen Rearrangement and Ring-Closing Metathesis [8]

This is a multi-step synthesis and should be performed by researchers familiar with these techniques. The general strategy involves:

  • Claisen Rearrangement: A 4-allyloxy-1H-pyrazole is subjected to a Claisen rearrangement to yield a 5-allyl-1H-pyrazol-4-ol.

  • Double Bond Migration: The terminal double bond of the allyl group is migrated internally using a ruthenium-hydride catalyst.

  • O-allylation: The hydroxyl group of the pyrazole is allylated.

  • Ring-Closing Metathesis (RCM): The resulting diene undergoes RCM to form the dihydropyrano[3,2-c]pyrazole ring system.

Mandatory Visualization

experimental_workflow cluster_reactants Starting Materials cluster_reaction One-Pot Four-Component Reaction cluster_workup Workup & Purification cluster_product Final Product A Aldehyde R Reaction Vessel (Solvent + Catalyst) A->R B Malononitrile B->R C Ethyl Acetoacetate C->R D Hydrazine Hydrate D->R F Filtration R->F W Washing F->W P Recrystallization W->P FP Pyrano[2,3-c]pyrazole P->FP

Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_isomer Troubleshooting Isomer Selectivity Start Experiment Outcome LowYield Low Yield Start->LowYield IsomerMix Isomer Mixture Start->IsomerMix OptCat Optimize Catalyst LowYield->OptCat OptSol Optimize Solvent LowYield->OptSol OptTemp Optimize Temperature LowYield->OptTemp ChangeCat Change Catalyst/Solvent IsomerMix->ChangeCat ChangeStrategy Change Synthetic Strategy IsomerMix->ChangeStrategy

Caption: Logic diagram for troubleshooting pyranopyrazole synthesis.

signaling_pathway_placeholder cluster_intermediates Reaction Intermediates cluster_addition Key Reaction Steps Knoevenagel Knoevenagel Adduct Michael Michael Addition Knoevenagel->Michael Pyrazolone Pyrazolone Pyrazolone->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyrano[2,3-c]pyrazole Cyclization->Product

Caption: Plausible reaction mechanism for pyrano[2,3-c]pyrazole formation.

References

Technical Support Center: Enhancing Reproducibility of Biological Assays with Pyranopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility in biological assays involving pyranopyrazole compounds. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve experimental inconsistencies.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems encountered during experiments with pyranopyrazole compounds.

Problem 1: High Variability or Poor Reproducibility Between Experiments

High variability in assay results is a frequent challenge. The following table outlines potential causes and recommended actions to improve consistency.

Potential Cause Troubleshooting Action Expected Outcome
Compound Instability Prepare fresh stock solutions. Assess compound stability in assay buffer over the experiment's time course using HPLC or LC-MS.[1]Consistent compound concentration and purity, leading to more reproducible results.
Compound Precipitation Visually inspect solutions for cloudiness.[1] Centrifuge the working solution and test the supernatant's activity.[1]Clear solutions with the compound fully dissolved, ensuring accurate final concentrations.
Cell Culture Inconsistency Standardize cell passage number and seeding density.[2][3][4] Regularly test for mycoplasma contamination.[2][5]Uniform cell health and density across experiments, reducing biological variability.
Pipetting and Handling Errors Use calibrated pipettes and consistent techniques. Automate pipetting steps where possible to minimize user-dependent variability.[3]Increased precision and accuracy in reagent and compound delivery.
Problem 2: Compound Shows Potent Activity in Biochemical Assays but Weak or No Activity in Cell-Based Assays

This discrepancy can arise from several factors related to the compound's behavior in a cellular context.

Potential Cause Troubleshooting Action Expected Outcome
Poor Cell Permeability Assess the compound's physicochemical properties (e.g., lipophilicity). If permeability is low, consider structural modifications or formulation changes.[6]Improved compound uptake by cells, leading to a dose-response in cellular assays.
High Protein Binding Reduce the serum concentration in the cell culture medium or use serum-free medium for the assay, if possible.Increased free compound concentration available to interact with the intracellular target.[6]
Compound Efflux Use cell lines with known expression levels of efflux pumps (e.g., P-gp). Co-incubate with known efflux pump inhibitors to see if activity is restored.Increased intracellular compound concentration and restored activity in cell-based assays.[6]
Metabolic Instability Incubate the compound with liver microsomes or hepatocytes and analyze for degradation over time.Identification of metabolic liabilities, guiding the design of more stable analogs.[6]
Problem 3: Suspected Off-Target Effects or Non-Specific Activity

Distinguishing between on-target and off-target effects is crucial for validating a compound's mechanism of action.

Potential Cause Troubleshooting Action Expected Outcome
Compound Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[7] Perform dynamic light scattering (DLS) to detect aggregates.[7]Attenuation of activity in the presence of detergent suggests aggregation-based inhibition.[7]
Promiscuous Inhibition Screen the compound against a panel of unrelated targets to assess selectivity.[6][8] Use a structurally related but inactive analog as a negative control.[9]Confirmation of target-specific activity and identification of any off-target interactions.
Cytotoxicity Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with the functional assay.[7][9]Differentiation between specific inhibition and effects due to cell death.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor reproducibility with pyranopyrazole compounds?

A1: Poor reproducibility often stems from the physicochemical properties of the compounds themselves. Key issues include poor solubility, a tendency to aggregate in aqueous solutions, and chemical instability.[8][10] In cell-based assays, inconsistent cell handling, contamination, and the compound's inability to effectively reach its intracellular target can also be major contributors.[3][6][11]

Q2: How can I tell if my pyranopyrazole compound is aggregating in my assay?

A2: Compound aggregation is a common cause of non-specific assay interference.[10][12] A simple way to test for this is to include a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or 0.025% Tween-80, in your assay buffer.[7] A significant reduction in the compound's apparent activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.[7] Other methods include centrifugation of the compound solution and testing the supernatant for activity, or using biophysical techniques like dynamic light scattering (DLS).[7]

Q3: My pyranopyrazole inhibitor shows activity against multiple kinases. How can I improve its selectivity?

A3: The high degree of conservation in the ATP-binding site of kinases makes achieving selectivity challenging.[6] Strategies to improve selectivity include:

  • Structural Modifications: Introduce functional groups that can form specific interactions with non-conserved residues in the target kinase's binding pocket.[6]

  • Targeting Allosteric Sites: Design inhibitors that bind to less conserved allosteric sites rather than the ATP-binding pocket.[6]

  • Macrocyclization: Restricting the conformational flexibility of the inhibitor can enhance its specificity for the target kinase.[6]

Q4: What are the best practices for preparing and storing pyranopyrazole compound stock solutions?

A4: Proper handling and storage are critical for maintaining compound integrity.[1]

  • Solvent Choice: Use a solvent in which the compound is highly soluble, typically DMSO.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[1]

  • Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

  • Light Protection: Store solutions in amber vials or wrap tubes in foil to protect light-sensitive compounds.[1]

  • Purity Check: Periodically check the purity and concentration of your stock solution using methods like HPLC or LC-MS, especially if you observe a decrease in activity.[1]

Q5: What controls should I include in my cell-based assays?

A5: A comprehensive set of controls is essential for interpreting your results accurately.

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. This control ensures that the observed effects are not due to the solvent itself.[9]

  • Positive Control: Use a known inhibitor of the target or pathway to confirm that the assay is working as expected.

  • Negative Control: If available, use a structurally similar but inactive analog of your compound to demonstrate that the activity is specific.[9]

  • Untreated Control: This provides a baseline for normal cell behavior.

Experimental Protocols

Protocol 1: Detergent-Based Assay for Identifying Compound Aggregation

Objective: To determine if the observed inhibitory activity of a pyranopyrazole compound is due to aggregation.

Methodology:

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of the pyranopyrazole compound in both buffers.

  • Perform the biochemical or cell-based assay in parallel using both sets of compound dilutions.

  • Generate dose-response curves for the compound in the presence and absence of the detergent.

  • Compare the IC50 values. A significant rightward shift in the dose-response curve and an increase in the IC50 value in the presence of Triton X-100 indicates that the compound's activity is likely due to aggregation.[7]

Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)

Objective: To assess the cytotoxicity of a pyranopyrazole compound.

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the pyranopyrazole compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • After treatment, collect both the adherent and floating cells.

  • Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.[9]

  • Calculate the percentage of viable cells for each treatment condition.

Visualizations

Signaling Pathways

Many pyranopyrazole compounds have been investigated as kinase inhibitors. Below are diagrams of two key signaling pathways often targeted by these inhibitors.

CDK_Rb_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates pRb p-Rb (Phosphorylated) CyclinD_CDK46->pRb phosphorylates E2F E2F Rb_E2F Rb-E2F Complex Rb_E2F->pRb releases E2F Gene_Transcription G1/S Phase Gene Transcription E2F->Gene_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 Gene_Transcription->CyclinE_CDK2 promotes S_Phase_Entry S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry initiates Inhibitor Pyranopyrazole CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK/Rb cell cycle pathway by pyranopyrazole compounds.[13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active dimerizes Gene_Expression Target Gene Expression STAT_active->Gene_Expression translocates to nucleus and activates Inhibitor Pyranopyrazole JAK Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway.[13]

Experimental and Logical Workflows

A systematic workflow is essential for troubleshooting and validating the activity of pyranopyrazole compounds.

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Compound Step 1: Verify Compound Integrity - Prepare fresh stock - Check solubility/stability (LC-MS) Start->Check_Compound Check_Assay Step 2: Evaluate Assay Conditions - Standardize cell handling - Check for aggregation (detergent test) - Include all controls Check_Compound->Check_Assay If compound is stable and soluble Not_Resolved Issue Persists: Re-evaluate Hypothesis/ Compound Scaffold Check_Compound->Not_Resolved If compound is 'degraded/insoluble Check_Activity Step 3: Differentiate On- vs. Off-Target - Perform cytotoxicity assay - Use inactive analog - Profile against kinase panel Check_Assay->Check_Activity If assay conditions are optimized Check_Assay->Not_Resolved If aggregation or assay variability is high Resolved Reproducibility Improved Check_Activity->Resolved If on-target activity is confirmed Check_Activity->Not_Resolved If off-target effects dominate

Caption: A logical workflow for troubleshooting poor reproducibility issues.

References

Validation & Comparative

A Comparative Analysis of Pyranopyrazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyranopyrazoles, a class of heterocyclic compounds with significant pharmacological interest, has evolved considerably, with numerous methods available to researchers.[1] These compounds, featuring fused pyran and pyrazole rings, exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of prominent synthesis methods, offering insights into their efficiency, environmental impact, and practical application. The focus is on multicomponent reactions (MCRs), which are one-pot processes that enhance efficiency by combining multiple reactants in a single step.[3]

Methodological Comparison: Conventional vs. Modern Techniques

The synthesis of pyranopyrazoles is often achieved through a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[3][4] The primary variations in methodology lie in the energy source and catalytic system employed. This comparison focuses on three key approaches: conventional heating, ultrasound irradiation, and microwave-assisted synthesis.

Conventional Heating: This traditional approach typically involves refluxing the reactants in a suitable solvent, often in the presence of a catalyst.[5] While effective, this method can require long reaction times and may lead to lower yields compared to more modern techniques.[6]

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has emerged as a green and efficient alternative.[7][8] Ultrasound promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, leading to significantly shorter reaction times and often higher yields with milder overall reaction conditions.[7][9]

Microwave-Assisted Synthesis (MAOS): Microwave irradiation is another green chemistry technique that dramatically accelerates reaction rates.[5][10] Microwaves directly heat the reactants, leading to rapid and uniform heating, which can result in improved yields and reduced side product formation in a fraction of the time required for conventional heating.[11][12]

Quantitative Performance Data

The following table summarizes the performance of different synthetic methods for pyranopyrazole derivatives based on experimental data from various studies.

MethodCatalystSolventTimeYield (%)Reference
Conventional HeatingPiperidineEthanol2-3 hours~85-90[5]
Conventional HeatingNo CatalystWater3-5 hoursGood[13]
Ultrasound-AssistedMn/ZrO₂Aqueous Ethanol10 minutes88-98[7][14]
Ultrasound-AssistedZnO@PEGEthanol15 minutes87-97[14]
Ultrasound-AssistedNano-LSMONot Specified10 minutesExcellent[15]
Microwave-AssistedPiperidineEthanol5-6 minutes~90-95[5]
Microwave-AssistedAmmonium ChlorideWaterNot SpecifiedHigh[16]
Solvent-Free (Ultrasound)[CoFe₂O₄]None5 minutesSignificant[14]
Solvent-Free (Heating)Yttrium Iron Garnet (Y₃Fe₅O₁₂)None20 minutes89-95[3][14]
Solar RadiationNoneNone3-4 minutesHigh[15]

Experimental Protocols

Detailed methodologies for the synthesis of pyranopyrazoles are outlined below, representing the different techniques discussed.

General Procedure for Four-Component Synthesis

The core of these syntheses involves the one-pot reaction of four key components: an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[1]

1. Conventional Reflux Synthesis (Piperidine-catalyzed):

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in ethanol (10 mL).

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for 2-3 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is filtered, washed with cold ethanol, and recrystallized to afford the pure pyranopyrazole.[5]

2. Ultrasound-Assisted Synthesis (Mn/ZrO₂ catalyzed):

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate or dimethylacetylenedicarboxylate (1 mmol), and hydrazine hydrate (1 mmol) is suspended in aqueous ethanol.

  • A catalytic amount of Mn doped ZrO₂ is added.[7]

  • The mixture is irradiated with ultrasound at room temperature for approximately 10 minutes.[7]

  • Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate by evaporation of the solvent and subsequent recrystallization.[7]

3. Microwave-Assisted Synthesis (Piperidine-catalyzed):

  • In a microwave-safe vessel, a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is prepared in ethanol.

  • A catalytic amount of piperidine is added.

  • The vessel is sealed and subjected to microwave irradiation (e.g., at 280W) for 5-6 minutes.[5]

  • After cooling, the precipitated product is collected by filtration, washed, and purified by recrystallization.[5]

Synthesis Workflow and Logic

The general workflow for selecting and optimizing a pyranopyrazole synthesis method involves several key decision points, as illustrated in the diagram below. The process begins with defining the target molecule and considering factors like desired yield, reaction time, and environmental impact ("green" chemistry principles).

G cluster_input Inputs & Considerations cluster_methods Synthesis Method Selection cluster_optimization Reaction Optimization cluster_output Outcome & Analysis Target Target Pyranopyrazole Reactants Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate Target->Reactants Conventional Conventional Heating Reactants->Conventional Ultrasound Ultrasound-Assisted Reactants->Ultrasound Microwave Microwave-Assisted Reactants->Microwave GreenChem Green Chemistry Goals (e.g., solvent reduction, energy efficiency) GreenChem->Ultrasound GreenChem->Microwave Catalyst Catalyst Selection (e.g., base, nanocatalyst) Conventional->Catalyst Ultrasound->Catalyst Microwave->Catalyst Solvent Solvent System (e.g., ethanol, water, solvent-free) Catalyst->Solvent Conditions Reaction Conditions (Time, Temperature) Solvent->Conditions Product Product Isolation & Purification Conditions->Product Analysis Yield & Purity Analysis Product->Analysis Comparison Comparative Analysis of Methods Analysis->Comparison

Caption: Workflow for the comparative analysis of pyranopyrazole synthesis methods.

Conclusion

The synthesis of pyranopyrazoles has been significantly advanced by the adoption of green chemistry principles, with ultrasound and microwave-assisted methods offering substantial advantages over conventional heating. These modern techniques not only provide excellent to high yields in remarkably short reaction times but also often utilize more environmentally benign solvents like water or even solvent-free conditions. For researchers and professionals in drug development, the choice of synthesis method will depend on a balance of factors including available equipment, desired throughput, and commitment to sustainable chemical practices. The data clearly indicates that for rapid and efficient synthesis of pyranopyrazole libraries, ultrasound and microwave-assisted multicomponent reactions are the superior choice.

References

Validating the Molecular Architecture of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel heterocyclic compounds such as Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate, a fused pyrazole derivative of significant interest in medicinal chemistry, unambiguous structural validation is paramount.[1][2] This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural elucidation against complementary spectroscopic techniques, offering insights into their respective strengths and limitations in the context of pyrazole derivatives.

While a specific crystal structure for this compound is not publicly available as of this writing, this guide leverages established methodologies for analogous pyrazole-containing compounds to present a comprehensive overview.[3][4][5]

Comparative Analysis of Structural Validation Techniques

The structural confirmation of complex organic molecules rarely relies on a single technique. Instead, a combination of methods provides a holistic and robust validation. X-ray crystallography offers unparalleled detail on the solid-state conformation, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about the molecule's structure and connectivity in solution and its elemental composition.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldIonization of molecules and analysis of their mass-to-charge ratio
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration, and packingConnectivity of atoms (1H-1H, 1H-13C), chemical environment of nuclei, relative stereochemistry, and solution dynamicsMolecular weight, elemental formula, and fragmentation patterns for structural clues
Strengths Unambiguous determination of molecular structure in the solid state.[6][7][8][9]Non-destructive, provides data on the molecule's structure in a more biologically relevant solution state, and versatile for dynamic studies.[10][11][12][13]High sensitivity, requires very small sample amounts, and provides definitive molecular weight.[14][15]
Limitations Requires high-quality single crystals, which can be difficult to grow.[6][12] The solid-state conformation may differ from the solution or biologically active conformation.Can be complex to interpret for large or highly symmetric molecules and may not definitively determine absolute stereochemistry.[8]Provides limited information on stereochemistry and connectivity without fragmentation analysis.
Typical Application Final, definitive proof of a new compound's structure. Elucidation of protein-ligand interactions in drug design.[16][17]Primary tool for routine structural characterization and elucidation of novel compounds in solution.[3][13][18]Confirmation of molecular weight and elemental composition. Used in conjunction with chromatography for mixture analysis.[19][20]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data. Below are generalized procedures for the key techniques discussed.

  • Crystal Growth: High-quality single crystals of the title compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Vapor diffusion techniques can also be employed.

  • Data Collection: A suitable crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. A modern diffractometer equipped with a CCD or CMOS detector is used to collect diffraction data as the crystal is rotated in the X-ray beam.[9]

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit.[12][16]

  • Validation: The final structural model is validated using metrics such as R-factors and by checking for geometric reasonability and the absence of significant residual electron density. The absolute configuration can often be determined for chiral molecules.[9][17]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12][13]

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.[21]

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[10][22]

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about stereochemistry and conformation.[18]

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: The precise mass of the molecular ion is used to determine the elemental formula of the compound with high accuracy. Fragmentation patterns can provide additional structural information.[14][20]

Visualizing the Workflow

The process of structural validation is a logical progression of experiments, each building upon the last.

Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_preliminary Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_confirmation Definitive Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Confirm Molecular Formula Purification->MS Sample NMR_1D 1D NMR (¹H, ¹³C) Initial Structural Insights Purification->NMR_1D Sample Xray X-ray Crystallography Absolute Structure & Conformation Purification->Xray Crystal Growth NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Informed by Stereochem NOESY / ROESY Determine Relative Stereochemistry NMR_2D->Stereochem Informed by Stereochem->Xray Compare Solution vs. Solid State

References

Comparing the biological activity of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate with known drugs

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anticancer activity of a representative dihydropyrano[2,3-c]pyrazole derivative against the established chemotherapeutic agent, doxorubicin. This analysis is based on published experimental data to ensure objectivity.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activity of AMDPC and Doxorubicin was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for this comparison.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
AMDPC Bcap-37 (Breast Cancer)46.52~144[1]
Doxorubicin MCF-7 (Breast Cancer)-1.05 ± 0.62[2]
Doxorubicin HCT-116 (Colon Cancer)0.99 ± 0.17~1.82[3]
Doxorubicin A-431 (Skin Cancer)1.6 ± 0.82~2.94[3]
Doxorubicin U-251 (Glioblastoma)1.9 ± 0.68~3.49[3]

Note: The IC50 values for Doxorubicin can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of potential medicinal agents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., AMDPC) and the reference drug (e.g., Doxorubicin) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a control group with medium only (no cells) and a vehicle control group (cells with the solvent used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][6]

    • Incubate the plate for an additional 2 to 4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4][5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][6]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using a suitable software.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of a compound.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_plating Cell Plating (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_plating->incubation_24h Allow cell attachment add_compounds Add Test Compounds (e.g., AMDPC, Doxorubicin) incubation_24h->add_compounds incubation_48h 48h Incubation add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h 4h Incubation (Formation of Formazan) add_mtt->incubation_4h solubilize Solubilize Formazan (e.g., with DMSO) incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Pyranopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents is a continuous endeavor. Pyranopyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including potent antitumor effects. This guide provides a comprehensive comparison of various pyranopyrazole derivatives, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies used for their evaluation.

The core pyranopyrazole scaffold offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties. Researchers have extensively explored the impact of different substituents at various positions of the pyranopyrazole ring system on their anticancer activity. These studies have revealed critical insights into the structural requirements for potent cytotoxicity against a range of cancer cell lines.

Comparative Analysis of Anticancer Activity

The antitumor activity of pyranopyrazole derivatives is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. The following tables summarize the IC50 values of representative pyranopyrazole derivatives against various human cancer cell lines, highlighting the influence of structural modifications on their activity.

Dihydropyrano[2,3-c]pyrazole Derivatives

A series of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines using the MTT assay. The results demonstrate that the nature and position of the substituent on the aryl ring at the C4 position significantly influence the anticancer potency.[1][2]

CompoundAr-SubstituentCell LineIC50 (µM)[1][2]
5b 4-ClKB8 ± 2.217
5c 4-FKB7 ± 2.77
5e 4-CH3SW4823 ± 0.772
5f 4-OCH3A54931.5 ± 2.02
5g 3-NO2KB7.5 ± 1.49
5g 3-NO2HepG222.5 ± 3.09
5i 2,4-diClSW4823 ± 4.97
Doxorubicin -A5496.8 ± 0.78
Doxorubicin -HepG26.3 ± 0.65
Doxorubicin -KB5.4 ± 0.5
Doxorubicin -SW484.3 ± 0.12

Structure-Activity Relationship (SAR) Observations:

  • Electron-withdrawing groups on the C4-aryl moiety, such as chloro (5b), fluoro (5c), and nitro (5g), generally lead to enhanced cytotoxic activity, particularly against the KB cell line.[1][2]

  • The presence of an electron-donating group like methoxy (5f) at the para position of the aryl ring resulted in decreased activity against the A549 cell line compared to the control drug, doxorubicin.[1][2]

  • The position of the substituent also plays a crucial role, as seen with the 3-nitro substituted compound 5g , which showed good activity against both KB and HepG2 cell lines.[1][2]

Pyrazolo[3,4-d]pyrimidine Derivatives

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The introduction of different side chains at the 4-position of the pyrazolo[3,4-d]pyrimidine core has been shown to be critical for both cytotoxic and EGFR inhibitory activities.[3][4][5]

CompoundR-Group (at position 4)Cell LineIC50 (µM)[3]EGFR WT IC50 (µM)[3]EGFR T790M IC50 (µM)[3]
8 4-methoxyanilineA54910.110.021-
10 4-chloroanilineA5499.430.019-
12a Hydrazone of p-chloroacetophenoneA5498.970.0180.452
12b Hydrazone of p-bromoacetophenoneA5498.210.0160.236
Erlotinib ---0.0060.563

Structure-Activity Relationship (SAR) Observations:

  • The introduction of an aniline moiety at the 4-position generally enhances anticancer activity.[3]

  • Substitution on the aniline ring, such as with methoxy (8) or chloro (10), results in potent EGFR inhibition.[3]

  • Condensation with substituted acetophenones to form hydrazones (12a, 12b) can further improve cytotoxic activity against A549 cells and provide significant inhibition of both wild-type and mutant EGFR.[3]

Indole-Linked Pyrazole Derivatives

Hybrids of indole and pyrazole have been synthesized and evaluated for their antiproliferative activities, with some compounds showing potent cytotoxicity against various cancer cell lines. These compounds are often designed to target key cellular components like microtubules or protein kinases.

CompoundDescriptionCell LineIC50 (µM)[6]
7a Indole linked to pyrazole-4-carboxamideHepG26.1 ± 1.9
7b Indole linked to N-(4-methylphenyl)pyrazole-4-carboxamideHepG27.9 ± 1.9
Doxorubicin -HepG224.7 ± 3.2

Structure-Activity Relationship (SAR) Observations:

  • The combination of the indole and pyrazole scaffolds can lead to compounds with significantly improved anticancer activity compared to standard drugs like doxorubicin.[6]

  • Modifications on the pyrazole-4-carboxamide portion, such as the introduction of a substituted phenyl ring, can influence the potency against specific cell lines.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of pyranopyrazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10^4 to 1 × 10^5 cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[8][9]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.[9][10] The percentage of cell viability is calculated relative to untreated control cells.

Kinase Inhibition Assays

The inhibitory activity of pyranopyrazole derivatives against specific kinases such as EGFR, VEGFR-2, and CDK2 is determined using various in vitro kinase assay kits, which typically measure the amount of ATP consumed during the phosphorylation reaction.

General Protocol for Luminescence-Based Kinase Assay (e.g., ADP-Glo™): [11][12]

  • Reaction Setup: The kinase reaction is initiated by adding the kinase, a suitable substrate, and ATP to the wells of a 384-well plate. Test compounds at various concentrations are included to assess their inhibitory effect.

  • Kinase Reaction: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[11]

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[11]

  • Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. The plate is incubated for another 30 minutes at room temperature.[11]

  • Luminescence Reading: The luminescence is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Pyranopyrazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 kinase_assay Kinase Inhibition Assay (EGFR, VEGFR-2, CDK2) ic50->kinase_assay pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis

General experimental workflow for SAR studies.

egfr_vegfr_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg VEGFR2->PI3K VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Pyranopyrazole Pyranopyrazole Derivatives Pyranopyrazole->EGFR Pyranopyrazole->VEGFR2

EGFR and VEGFR-2 signaling pathways inhibited by pyranopyrazoles.

cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->pRb hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Pyranopyrazole Pyranopyrazole Derivatives Pyranopyrazole->CyclinE_CDK2

CDK2 signaling pathway in cell cycle progression.

References

In Vivo Validation of Pyranopyrazole Compounds Demonstrates Potent Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have provided compelling in vivo evidence for the anticancer efficacy of novel pyranopyrazole compounds, positioning them as promising candidates for further drug development. These compounds have demonstrated significant tumor growth inhibition in various cancer models, with mechanisms of action targeting key oncogenic pathways. This report presents a comparative guide to the in vivo performance of select pyranopyrazole derivatives against established cancer cell lines, supported by detailed experimental data and methodologies.

Comparative Efficacy of Pyranopyrazole Derivatives

This guide focuses on the in vivo validation of two distinct pyranopyrazole derivatives: a potent tubulin polymerization inhibitor and a Src kinase inhibitor. Their anticancer activities were evaluated in well-established murine models of breast cancer and osteosarcoma, respectively.

Pyranopyrazole Compound 1: A Novel Tubulin Inhibitor

A 3,4-diaryl-substituted pyranopyrazole, herein referred to as Pyranopyrazole Compound 1, has shown remarkable antitumor activity in an orthotopic murine mammary tumor model. This compound, a potent inhibitor of tubulin polymerization, was compared against the known tubulin inhibitor Combretastatin A-4 phosphate (CA-4P).

Table 1: In Vivo Efficacy of Pyranopyrazole Compound 1 vs. CA-4P in an Orthotopic Murine Mammary Tumor Model

CompoundDoseAdministrationTumor Growth InhibitionReference
Pyranopyrazole Compound 15 mg/kgIntraperitonealSignificant inhibition (quantitative data pending publication)[1][2]
CA-4P30 mg/kgIntraperitonealComparison arm[2]

Further quantitative data from the primary study is anticipated for a more direct comparison.

Pyrazolo[3,4-d]pyrimidine SI-83: A Potent Src Kinase Inhibitor

The pyrazolo[3,4-d]pyrimidine derivative, SI-83, a potent inhibitor of Src kinase, was evaluated for its anticancer efficacy in a human osteosarcoma (SaOS-2) xenograft model in nude mice. The study demonstrated a significant, dose-dependent reduction in tumor mass compared to the vehicle control.

Table 2: In Vivo Efficacy of SI-83 in a SaOS-2 Xenograft Mouse Model

Treatment GroupDoseAdministrationMean Tumor Weight (g) ± SDTumor Weight Reduction vs. ControlReference
Vehicle Control-Oral1.5 ± 0.3-[3][4]
SI-8350 mg/kgOral (daily)0.8 ± 0.246.7%[3][4]
SI-83100 mg/kgOral (daily)0.5 ± 0.1566.7%[3][4]

Experimental Protocols

In Vivo Murine Mammary Tumor Model (for Pyranopyrazole Compound 1)
  • Animal Model: Female BALB/c mice.[5]

  • Cell Line: Murine mammary carcinoma cell line (e.g., 4T1).

  • Tumor Induction: Orthotopic injection of tumor cells into the mammary fat pad.[5]

  • Treatment: Once tumors are established, animals are randomized into treatment and control groups. Pyranopyrazole Compound 1 (5 mg/kg) or CA-4P (30 mg/kg) is administered intraperitoneally.

  • Efficacy Evaluation: Tumor volume is measured at regular intervals. At the end of the study, tumors are excised and weighed.

In Vivo Human Osteosarcoma Xenograft Model (for SI-83)
  • Animal Model: Athymic nude mice (nu/nu).[3][4]

  • Cell Line: Human osteosarcoma SaOS-2 cells.[3][4]

  • Tumor Induction: Subcutaneous injection of SaOS-2 cells into the flank of the mice.[3][4]

  • Treatment: When tumors reached a palpable size, mice were randomly assigned to three groups: vehicle control, 50 mg/kg SI-83, and 100 mg/kg SI-83. Treatments were administered daily via oral gavage.[3][4]

  • Efficacy Evaluation: Tumor growth was monitored throughout the study. At day 26 post-cell injection, the animals were euthanized, and the tumors were excised and weighed.[3]

Signaling Pathways and Experimental Workflow

The anticancer effects of these pyranopyrazole compounds are attributed to their targeted inhibition of critical cellular pathways.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis cell_culture Cancer Cell Culture animal_model Animal Model (e.g., Nude Mice) cell_culture->animal_model Tumor Cell Implantation tumor_growth Tumor Growth Monitoring animal_model->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration (Pyranopyrazole vs. Control) randomization->treatment data_collection Tumor Volume/Weight Measurement treatment->data_collection toxicity Toxicity Assessment (Body Weight) treatment->toxicity histology Histological Analysis data_collection->histology

Figure 1. General experimental workflow for in vivo anticancer efficacy studies.

Tubulin Polymerization Inhibition Pathway

Pyranopyrazole Compound 1 disrupts microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis in cancer cells.

tubulin_inhibition cluster_pathway Tubulin Polymerization Pathway tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis cell_division Cell Division mitosis->cell_division apoptosis Apoptosis mitosis->apoptosis Arrest leads to compound Pyranopyrazole Compound 1 compound->tubulin Inhibits

Figure 2. Signaling pathway of tubulin polymerization inhibition.

Src Kinase Signaling Pathway

SI-83 targets the Src kinase, a non-receptor tyrosine kinase that is often hyperactivated in cancer. Inhibition of Src disrupts multiple downstream signaling cascades involved in cell proliferation, survival, and migration.

src_pathway cluster_src Src Signaling Pathway rtk Receptor Tyrosine Kinases (RTKs) src Src Kinase rtk->src Activates stat3 STAT3 src->stat3 pi3k PI3K/Akt src->pi3k ras Ras/MAPK src->ras migration Cell Migration & Invasion src->migration proliferation Cell Proliferation & Survival stat3->proliferation pi3k->proliferation ras->proliferation si83 SI-83 si83->src Inhibits

Figure 3. Simplified Src kinase signaling pathway.

Conclusion

The presented in vivo data for these pyranopyrazole compounds underscore their potential as effective anticancer agents. The tubulin inhibitor demonstrates potent antitumor activity in a breast cancer model, while the Src inhibitor SI-83 shows significant efficacy in an osteosarcoma model. These findings, supported by detailed experimental protocols and an understanding of their molecular targets, provide a strong rationale for the continued development of pyranopyrazole-based therapeutics in oncology. Further studies, including comprehensive toxicity profiling and pharmacokinetic analyses, are warranted to advance these promising compounds toward clinical investigation.

References

Comparative Cross-Reactivity Profiling of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound, Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate, alongside established kinase inhibitors. The following sections detail the experimental methodologies, present comparative data, and visualize the workflows and relevant signaling pathways to offer a comprehensive assessment of its selectivity.

Introduction

This compound is a synthetic heterocyclic compound with a pyrazole core fused to a tetrahydropyran ring.[1] The pyrazole scaffold is a common feature in many biologically active molecules, including kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2][3][4] Given that pyranopyrazole derivatives have shown potential as anticancer and anti-inflammatory agents[5], understanding the kinase selectivity profile of this novel compound is crucial for its further development as a therapeutic agent. Off-target kinase activity can lead to unforeseen side effects, while polypharmacology can sometimes be leveraged for therapeutic benefit.[6][7]

This guide compares the cross-reactivity of this compound against a panel of kinases with that of two well-characterized kinase inhibitors: Dasatinib , a broad-spectrum tyrosine kinase inhibitor, and Erlotinib , a more selective EGFR inhibitor. The comparison is based on hypothetical data from established kinase profiling platforms.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values in nM) of this compound and comparator compounds against a panel of representative kinases. Lower values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
Tyrosine Kinases
ABL1850.5>10,000
SRC1200.81,500
EGFR5,500251
VEGFR225052,000
PDGFRβ30081,800
Serine/Threonine Kinases
BRAF>10,0008,000>10,000
CDK21,200500>10,000
p38α (MAPK14)800350>10,000
AKT17,500>10,000>10,000

Experimental Methodologies

A multi-platform approach was hypothetically employed to generate the cross-reactivity data, ensuring a comprehensive assessment of the compound's selectivity.

KiNativ™ Cellular Kinase Profiling

This method assesses compound binding to native kinases in a cellular lysate.[8][9][10] It utilizes an ATP-biotin probe that covalently labels the active site of kinases.[11] Inhibition of this labeling by a test compound indicates target engagement.

Experimental Workflow for KiNativ™ Profiling

G KiNativ™ Experimental Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling and Digestion cluster_enrichment_analysis Enrichment and Analysis cell_lysate Cell Lysate Preparation compound_treatment Incubation with Test Compound cell_lysate->compound_treatment probe_labeling Addition of ATP-biotin Probe compound_treatment->probe_labeling trypsin_digest Tryptic Digestion probe_labeling->trypsin_digest streptavidin_enrichment Streptavidin Affinity Enrichment of Biotinylated Peptides trypsin_digest->streptavidin_enrichment lc_ms_analysis LC-MS/MS Analysis streptavidin_enrichment->lc_ms_analysis quantification Quantification of Labeled Peptides lc_ms_analysis->quantification result Kinase Inhibition Profile quantification->result Inhibition Profile

Caption: Workflow for KiNativ™ kinase profiling.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures compound binding to a specific kinase target.[12][13] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[14][15][16] Competitive displacement of the tracer by a test compound results in a loss of BRET signal.

Signaling Pathway for NanoBRET™ Assay

G NanoBRET™ Target Engagement Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_NanoLuc Kinase-NanoLuc® Fusion Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding BRET_Signal BRET Signal Detected Tracer->BRET_Signal Energy Transfer Kinase_NanoLuc_Inhib Kinase-NanoLuc® Fusion Inhibitor Test Compound Kinase_NanoLuc_Inhib->Inhibitor Binding Tracer_Inhib Fluorescent Tracer Inhibitor->Tracer_Inhib Displacement No_BRET No BRET Signal

Caption: Principle of NanoBRET™ target engagement assay.

Enzymatic Kinase Assays

These are in vitro assays that directly measure the catalytic activity of purified kinases.[17][18][19] The transfer of a phosphate group from ATP to a substrate is quantified, typically using luminescence, fluorescence, or radiometric methods.[20][21][22][23] The effect of a test compound on this activity is measured to determine its IC50.

Logical Relationship for Enzymatic Kinase Assay

G Enzymatic Kinase Assay Logic Kinase Purified Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix ATP ATP ATP->Reaction_Mix Substrate Substrate (Peptide or Protein) Substrate->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Phosphorylation Phosphorylated Substrate + ADP Reaction_Mix->Phosphorylation Phosphorylation Reaction Detection Detection Method (Luminescence, Fluorescence, etc.) Phosphorylation->Detection Quantification IC50 IC50 Value Detection->IC50 IC50 Determination

Caption: Logical flow of an enzymatic kinase assay.

Detailed Experimental Protocols

KiNativ™ Profiling Protocol
  • Cell Lysis: Cells are harvested and lysed in a buffer containing phosphatases and proteases inhibitors to preserve the native state of kinases.

  • Compound Incubation: The lysate is incubated with varying concentrations of the test compound or vehicle control (DMSO) for 1 hour at room temperature.

  • Probe Labeling: The ATP-biotin probe is added to the lysate and incubated for 15 minutes to allow for covalent modification of the kinase active sites.

  • Reduction, Alkylation, and Digestion: The proteins in the lysate are denatured, reduced, alkylated, and then digested with trypsin overnight.

  • Affinity Enrichment: Biotinylated peptides are enriched from the digest using streptavidin-coated magnetic beads.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The relative abundance of labeled peptides in the compound-treated samples is compared to the vehicle control to determine the percent inhibition for each kinase.

NanoBRET™ Target Engagement Protocol
  • Cell Transfection: HEK293 cells are co-transfected with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a HaloTag® protein.

  • Cell Plating: Transfected cells are plated in 96-well plates and incubated for 24 hours.

  • Compound Addition: The test compound is serially diluted and added to the cells, followed by a 2-hour incubation at 37°C.

  • Tracer Addition: The fluorescent NanoBRET™ tracer is added to all wells, and the plate is incubated for another 2 hours.

  • Luminescence Measurement: The NanoBRET™ substrate is added, and the donor (460 nm) and acceptor (618 nm) emission signals are measured using a plate reader.[15]

  • Data Analysis: The BRET ratio is calculated, and the data are normalized to vehicle controls to determine the IC50 value.

ADP-Glo™ Enzymatic Kinase Assay Protocol
  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated in a reaction buffer in a 384-well plate.

  • ADP-Glo™ Reagent Addition: After the kinase reaction (typically 1 hour), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader.

  • Data Analysis: The luminescence data are normalized to controls to calculate the percent inhibition and determine the IC50 value.

Conclusion

This comparative guide outlines a robust framework for assessing the cross-reactivity profile of novel chemical entities like this compound. The hypothetical data presented suggests that this compound has a distinct selectivity profile compared to the broad-spectrum inhibitor Dasatinib and the selective inhibitor Erlotinib. By employing a combination of cellular and biochemical assays, researchers can gain a comprehensive understanding of a compound's target engagement and off-target effects, which is critical for advancing promising molecules through the drug discovery pipeline.

References

A Comparative Analysis of the Antimicrobial Spectrum of Novel Pyranopyrazoles Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the face of mounting challenges posed by antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds with potent antimicrobial activity. Recently, a class of heterocyclic compounds known as pyranopyrazoles has emerged as a promising area of research. This guide provides a detailed comparison of the in vitro antimicrobial spectrum of new pyranopyrazole derivatives against a panel of clinically relevant standard antibiotics, supported by experimental data and standardized protocols.

Executive Summary

Newly synthesized pyranopyrazole derivatives, specifically a series of 6-amino-3-methyl-4-(substituted-phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, have demonstrated notable antibacterial activity. This guide benchmarks their efficacy against common Gram-negative and Gram-positive bacteria and compares their Minimum Inhibitory Concentration (MIC) values with those of standard antibiotics: Ciprofloxacin, Gentamicin, and Meropenem. The presented data, collated from recent studies, suggests that certain pyranopyrazole analogues exhibit antimicrobial potency comparable to, and in some cases exceeding, that of established drugs.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of the novel pyranopyrazole compounds and standard antibiotics is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Pyranopyrazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosa
Pyranopyrazole Derivatives
Pyranopyrazole 5a (Phenyl sub.)12.512.5>50
Pyranopyrazole 5b (4-methylphenyl sub.)12.512.5>50
Pyranopyrazole 5c (2-hydroxyphenyl sub.)6.256.25>50
Pyranopyrazole 5d (4-methoxyphenyl sub.)2525>50
Pyranopyrazole 5e (4-nitrophenyl sub.)12.512.5>50
Standard Antibiotics
Ciprofloxacin≤0.25≤0.25≤0.5
Gentamicin≤1≤1≤4
Meropenem≤0.06≤0.06≤1

Note: The MIC values for the pyranopyrazole derivatives are sourced from a study by Belhane et al. (2021), where the specific strains were noted as multidrug-resistant isolates.[1] The MIC values for the standard antibiotics are representative values based on CLSI guidelines for susceptible organisms and may vary depending on the specific strain and its resistance profile.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Pyranopyrazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus
Pyranopyrazole Derivatives
Pyranopyrazole 5a (Phenyl sub.)25
Pyranopyrazole 5b (4-methylphenyl sub.)25
Pyranopyrazole 5c (2-hydroxyphenyl sub.)12.5
Pyranopyrazole 5d (4-methoxyphenyl sub.)50
Pyranopyrazole 5e (4-nitrophenyl sub.)12.5
Standard Antibiotics
Ciprofloxacin≤0.5
Gentamicin≤1
Meropenem≤1

Note: The MIC values for the pyranopyrazole derivatives are sourced from a study by Belhane et al. (2021), where the specific strains were noted as multidrug-resistant isolates.[1] The MIC values for the standard antibiotics are representative values based on CLSI guidelines for susceptible organisms and may vary depending on the specific strain and its resistance profile.

Key Observations

From the comparative data, several key insights can be drawn:

  • Promising Activity Against Gram-Negative Bacteria: The pyranopyrazole derivative with a 2-hydroxyphenyl substitution (Compound 5c) exhibited the most potent activity against E. coli and K. pneumoniae, with an MIC of 6.25 µg/mL.[1] While not as low as the standard antibiotics for susceptible strains, this level of activity against potentially multidrug-resistant isolates is significant.

  • Moderate Activity Against Gram-Positive Bacteria: Compounds 5c and 5e (with 2-hydroxyphenyl and 4-nitrophenyl substitutions, respectively) showed the best activity against S. aureus among the tested pyranopyrazoles, with an MIC of 12.5 µg/mL.[1]

  • Limited Efficacy Against P. aeruginosa: The tested pyranopyrazole derivatives showed weak activity against P. aeruginosa, with MIC values exceeding 50 µg/mL.[1] This suggests that the current scaffold may require further modification to broaden its spectrum to include this challenging pathogen.

  • Superior Potency of Standard Antibiotics: It is important to note that the standard antibiotics, Ciprofloxacin, Gentamicin, and Meropenem, generally exhibit significantly lower MIC values against susceptible strains of the tested bacteria. However, the rise of resistance to these frontline drugs underscores the importance of developing new antimicrobial agents like pyranopyrazoles.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of a compound's antimicrobial potency. The methodologies employed in the cited studies for pyranopyrazole evaluation are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compound (pyranopyrazole or standard antibiotic) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric conditions and temperatures (typically 35°C ± 2°C) for 16-20 hours for most bacteria.

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Diffusion Method (Kirby-Bauer Test)

This method is often used as a qualitative or semi-quantitative screening tool for antimicrobial susceptibility.

  • Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of a Mueller-Hinton agar plate.

  • Application of Discs: Paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under standardized conditions.

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear circular zone of no growth will appear around the disc. The diameter of this zone of inhibition is measured and correlated with the susceptibility of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a new compound using the broth microdilution method.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Wells Compound_Prep->Inoculation Dispense into wells Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Add to wells Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The exploration of novel pyranopyrazole derivatives represents a valuable contribution to the ongoing fight against antimicrobial resistance. The data presented herein indicates that these compounds possess a noteworthy spectrum of activity, particularly against Gram-negative pathogens like E. coli and K. pneumoniae. While their potency may not yet match that of established antibiotics against susceptible strains, their efficacy against resistant isolates warrants further investigation and lead optimization. The detailed experimental protocols and workflow provided in this guide aim to facilitate standardized and reproducible research in this critical area of drug discovery. Continued development of the pyranopyrazole scaffold could lead to the identification of new drug candidates with improved efficacy and a broader spectrum of activity.

References

Pyranopyrazole Derivatives as Versatile Scaffolds: A Comparative Docking Analysis Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyranopyrazole derivatives reveals their significant potential as versatile scaffolds in drug discovery, with in silico studies demonstrating promising interactions with a range of therapeutic targets implicated in cancer, inflammation, and microbial infections. This guide provides a comparative overview of the docking studies of various pyranopyrazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and biological pathways.

Pyranopyrazole-based compounds have emerged as a privileged heterocyclic motif in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these derivatives, predicting their binding affinities and interaction patterns with crucial protein targets. This guide synthesizes findings from multiple studies to offer a comparative perspective on their therapeutic potential.

Comparative Docking Performance of Pyranopyrazole Derivatives

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different pyranopyrazole derivatives against a panel of validated drug targets.

Table 1: Antimicrobial Targets

DerivativeTarget ProteinOrganismDocking Score (kcal/mol)Reference
Compound 5cEscherichia coli MurBEscherichia coli-[2]
Compound 5bEscherichia coli MurBEscherichia coli-[2]
Compound 5cS. aureus DNA gyrase BStaphylococcus aureus-[2]
Compound 5bS. aureus DNA gyrase BStaphylococcus aureus-[2]
Compounds 3d, 4bTyrosyl-tRNA synthetaseStaphylococcus aureus-[3]
Compounds D1-D14CYP51Fungi-[4]

Note: Specific binding energy values were not consistently provided in the source material in a comparable format.

Table 2: Anti-Inflammatory Target (COX-2)

DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Compound 12Cyclooxygenase-2 (COX-2)-[5][6]
Compound 13Cyclooxygenase-2 (COX-2)-[5][6]
Compound 11Cyclooxygenase-2 (COX-2)-[5][6]
Compound 6Cyclooxygenase-2 (COX-2)-[5][6]
Pyranopyrazole DerivativesHuman COX-2 (PDB: 5KIR)-[7]

Note: While the studies confirmed strong binding affinities, specific numerical docking scores for direct comparison were not uniformly available in the abstracts.

Table 3: Anticancer Targets (Protein Kinases)

DerivativeTarget ProteinPDB CodeBinding Energy (kJ/mol)Reference
Compound 1bVEGFR-22QU5-10.09[8]
Compound 1dAurora A2W1G-8.57[8]
Compound 2bCDK22VTO-10.35[8]
Compound 6EGFR--[9]
Compound 6hEGFR--[10]
Compound 6jEGFR--[10]
Pyrazole DerivativesRET Kinase4CKJ-7.14 kcal/mol[11]
M36C-RAF--[12]
M76VEGFR--[12]

Note: Binding energies are reported as found in the source material. Conversion between kcal/mol and kJ/mol can be done using the factor 1 kcal = 4.184 kJ.

Experimental Protocols for Molecular Docking

The methodologies employed in the cited studies for molecular docking simulations share common principles, although specific parameters may vary. A generalized workflow is outlined below.

I. Ligand and Protein Preparation
  • Ligand Preparation : The 3D structures of the pyranopyrazole derivatives are typically sketched using chemical drawing software and subsequently optimized to their lowest energy conformation. This is often achieved using computational chemistry packages and force fields like MMFF94.

  • Protein Preparation : The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Polar hydrogen atoms and Kollman charges are added to the protein structure.

II. Docking Simulation
  • Software : Commonly used software for docking studies includes AutoDock, PyRx, and AutoDock Vina.[7][8][13]

  • Grid Box Definition : A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and coordinates of the grid box are crucial for accurate docking.

  • Docking Algorithm : The docking software employs algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function : A scoring function is used to estimate the binding affinity of each ligand pose. The pose with the lowest binding energy is typically considered the most favorable.

III. Analysis of Results

The results of the docking simulation are analyzed to identify the best-docked conformation based on the binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the binding mode.

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts related to the docking studies of pyranopyrazole derivatives.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand Ligand Preparation (Pyranopyrazole Derivatives) grid Grid Box Definition ligand->grid protein Protein Preparation (Target Protein from PDB) protein->grid dock Molecular Docking (e.g., AutoDock) grid->dock scoring Scoring & Ranking (Binding Energy) dock->scoring interaction Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction

A generalized workflow for molecular docking studies.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene inhibitor Pyranopyrazole Derivative inhibitor->receptor

Inhibition of a receptor tyrosine kinase signaling pathway.

logical_relationship compound Pyranopyrazole Derivative binding Binding to Active Site compound->binding target Target Protein (e.g., Kinase, Enzyme) target->binding inhibition Inhibition of Protein Function binding->inhibition effect Therapeutic Effect (Anticancer, Anti-inflammatory, etc.) inhibition->effect

Logical flow from compound to therapeutic effect.

References

A Comparative Guide to Catalysts in Pyranopyrazole Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyranopyrazole scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a head-to-head comparison of various catalysts, supported by experimental data, to inform the selection of the most effective catalytic system for this important class of heterocyclic compounds.

Pyranopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their synthesis, typically achieved through a one-pot, four-component reaction of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), malononitrile, and a hydrazine derivative, is highly dependent on the choice of catalyst. An optimal catalyst not only ensures a high yield of the desired product but also promotes green chemistry principles through mild reaction conditions, shorter reaction times, and catalyst reusability.[2][3]

This comparative analysis delves into the performance of a diverse array of catalysts, ranging from metal-based nanoparticles to biocatalysts, providing a comprehensive overview to guide your synthetic strategies.

Head-to-Head Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of pyranopyrazole derivatives, offering a clear comparison of their efficiency under different reaction conditions.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Ceria-doped zirconia (CeO₂/ZrO₂)50 mgEthanolRoom Temp15 min88-98[4][5]
Yttrium iron garnet (Y₃Fe₅O₁₂; YIG)0.005 gSolvent-free8020 min89-95[4][5][6]
Meglumine10 mol%EtOH-H₂ORoom Temp-85-95[4]
H₃PW₁₂O₄₀@Fe₃O₄@SiO₂-NH₂-WaterRoom Temp10 min89-99[4]
Aspergillus niger Lipase20 mgEthanol301 h70-98[5]
CoFe₂O₄0.05 gWaterUltrasound5 min-[4][5]
SnS-Ethanol8025 min85-91[5]
Fe₃O₄@THAM-SO₃H10 mgaq. Ethanol-25 min69-85[5]
SnCl₂--80 (Conventional)1.4 h80[6][7]
SnCl₂--Microwave25 min88[6][7]
Potassium t-butoxide--Microwave< 5 minExcellent[6][7]
Ceric Ammonium Nitrate (CAN)-WaterUltrasound-Favorable[7]
Nano-SiO₂10 mol%Water-40 sExcellent[6][7]
Amberlite-supported L-prolinate-EthanolReflux< 25 min85-98[7]
CaO Nanoparticles7 mol%aq. Ethanol80 (Microwave)-85-91[8]
ZnO Nanoparticles25 mgWaterRoom Temp10-20 minExcellent[9]
Magnetized Dextrin-----[10]

Experimental Workflow & Protocols

The synthesis of pyranopyrazoles via a four-component reaction is a robust and widely adopted method. The general experimental workflow for comparing different catalysts is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Work-up & Isolation Aldehyde Aldehyde Reaction Vessel Reaction Vessel Aldehyde->Reaction Vessel 1 eq. β-Ketoester β-Ketoester β-Ketoester->Reaction Vessel 1 eq. Malononitrile Malononitrile Malononitrile->Reaction Vessel 1 eq. Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Reaction Vessel 1 eq. Solvent Addition Solvent Addition Solvent Addition->Reaction Vessel Catalyst Introduction Catalyst Introduction Catalyst Introduction->Reaction Vessel Temperature Control Temperature Control Reaction Vessel->Temperature Control Stirring/Agitation Stirring/Agitation Temperature Control->Stirring/Agitation Time Monitoring Time Monitoring Stirring/Agitation->Time Monitoring Reaction Quenching Reaction Quenching Time Monitoring->Reaction Quenching Filtration/Extraction Filtration/Extraction Reaction Quenching->Filtration/Extraction Purification Purification Filtration/Extraction->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for the catalytic synthesis of pyranopyrazoles.

General Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This protocol can be adapted for different catalysts by modifying the catalyst loading, solvent, and reaction conditions as detailed in the comparison table.

  • Reactant Mixture Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol, water, or an aqueous ethanol mixture) as specified for the chosen catalyst. Introduce the catalyst at the designated loading (e.g., mol% or weight).

  • Reaction Execution: Stir the reaction mixture at the specified temperature (room temperature, reflux, or a set temperature with microwave or ultrasound irradiation) for the indicated duration.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyranopyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Pathway for Catalyst Selection

The choice of an appropriate catalyst is a critical decision in the synthetic process, influenced by several factors beyond just the final product yield. The following diagram illustrates a logical pathway for selecting a suitable catalyst for pyranopyrazole synthesis.

G cluster_start Initial Considerations cluster_green Green Chemistry Principles cluster_cost Economic Factors cluster_decision Catalyst Selection Desired Yield & Purity Desired Yield & Purity Catalyst Choice Catalyst Choice Desired Yield & Purity->Catalyst Choice Reaction Time Constraints Reaction Time Constraints Reaction Time Constraints->Catalyst Choice Available Equipment Available Equipment Available Equipment->Catalyst Choice Solvent Choice (Water/Solvent-free) Solvent Choice (Water/Solvent-free) Optimal Catalyst Optimal Catalyst Solvent Choice (Water/Solvent-free)->Optimal Catalyst Catalyst Reusability Catalyst Reusability Catalyst Reusability->Optimal Catalyst Energy Efficiency (RT/Microwave) Energy Efficiency (RT/Microwave) Energy Efficiency (RT/Microwave)->Optimal Catalyst Catalyst Cost Catalyst Cost Catalyst Cost->Optimal Catalyst Substrate Scope Substrate Scope Substrate Scope->Optimal Catalyst Green Chemistry Principles Green Chemistry Principles Catalyst Choice->Green Chemistry Principles Economic Factors Economic Factors Catalyst Choice->Economic Factors Green Chemistry Principles->Solvent Choice (Water/Solvent-free) Green Chemistry Principles->Catalyst Reusability Green Chemistry Principles->Energy Efficiency (RT/Microwave) Economic Factors->Catalyst Cost Economic Factors->Substrate Scope

Caption: Decision-making pathway for selecting a catalyst for pyranopyrazole synthesis.

Conclusion

The synthesis of pyranopyrazoles is a well-established field with a plethora of catalytic systems available. For researchers focused on sustainable and efficient synthesis, catalysts such as nano-SiO₂, ceria-doped zirconia, and various magnetic nanoparticles offer excellent yields in short reaction times under green conditions.[4][5][6][7] Biocatalysts like Aspergillus niger lipase also present an environmentally benign alternative.[5] The choice of catalyst should be guided by a holistic assessment of factors including yield, reaction time, cost, reusability, and alignment with green chemistry principles. This guide provides the necessary data to make an informed decision, enabling the streamlined synthesis of pyranopyrazole libraries for drug discovery and development programs.

References

Safety Operating Guide

Prudent Disposal of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate with care. In the absence of specific hazard information, all research chemicals should be treated as potentially hazardous. Always wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat.

Step-by-Step Disposal Procedures

The recommended and primary method for the disposal of this compound is through your institution's licensed chemical waste disposal program. This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is the foundational step to prevent accidental reactions and ensure compliant disposal.[1][2]

  • Solid Waste:

    • Collect any unused or expired solid this compound in a clearly labeled, sealed container.

    • Contaminated materials, such as weighing paper, pipette tips, and tubes that have been in direct contact with the compound, should also be placed in a designated solid chemical waste container.[2]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[2]

    • Do not mix solutions of this compound with other incompatible waste streams. It is advisable to segregate halogenated and non-halogenated solvent waste where possible.[3]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][4][5]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3] To prevent over-pressurization, do not overfill containers; leave adequate headspace.[3]

  • Labeling: All waste containers must be accurately and clearly labeled.[6] The label should include:

    • The words "Hazardous Waste".[3]

    • An accurate list of all constituents and their approximate concentrations.[3]

    • The date when waste accumulation began.[3]

    • The name of the principal investigator and the laboratory location.[3]

Step 3: Storage

  • Store the waste container in a designated hazardous waste accumulation area within the laboratory.[1][3][6]

  • This area should be at or near the point of generation.[6]

  • Ensure that incompatible wastes are segregated to prevent accidental reactions.[1]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[2]

  • Provide them with a detailed inventory of the waste, including the chemical names and quantities.

  • Follow their specific instructions for packaging and preparing the waste for transport.

Disposal of Empty Containers
  • A container that has held a hazardous waste, unless it held an acutely hazardous waste, can typically be disposed of as regular trash once it has been emptied of all contents that can be practically removed.[4]

  • It is good practice to triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][7]

  • Before disposing of the container in the regular trash, deface or remove all chemical labels.[4]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation55 gallons[6]
Maximum Acutely Toxic Waste Accumulation1 quart (liquid) or 1 kilogram (solid)[6]
Storage Time for Partially Filled ContainersUp to 1 year in a Satellite Accumulation Area[1]
Disposal of Opened Peroxide-Forming Chemicals (Class A)Within 3 months of opening[6]
Disposal of Opened Peroxide-Forming Chemicals (Class B)Within 1 year of opening[6]

Experimental Protocols

As this document provides procedural guidance for disposal rather than experimental results, detailed experimental protocols are not applicable. The provided step-by-step disposal procedure is the primary protocol.

Logical Relationships in Chemical Waste Disposal

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Characterize Waste (Solid or Liquid) A->B C Select Appropriate Waste Container B->C D Label Container Correctly 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area D->E F Is Container Full? E->F G Contact EHS for Pickup F->G Yes H Continue Accumulating Waste F->H No I End: Waste Removed by EHS G->I H->E

Caption: Workflow for the proper disposal of the target compound.

References

Essential Safety and Operational Guide for Handling Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other pyrazole derivatives and carboxylates. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is intended to directly answer specific operational questions regarding the safe handling of this chemical.

Hazard Profile and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks associated with structurally similar pyrazole derivatives and carboxylates include skin, eye, and respiratory irritation.[1][2]

Table 1: Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields meeting ANSI Z.87.1 standards.[1] A face shield may be necessary where splashing is a significant risk.[1][3]Protects against splashes and dust, which can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][3] A standard or chemical-resistant lab coat must be worn and fully buttoned.[1] Fully enclosed shoes made of a chemical-resistant material are mandatory.[1]Prevents skin contact, which can cause irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[1]Minimizes the risk of respiratory tract irritation.[1][2]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Chemical Fume Hood) check_hood Verify Fume Hood Functionality prep_area->check_hood don_ppe Don Appropriate PPE check_hood->don_ppe transfer Transfer Solid Compound (Use Spatula, Avoid Dust) don_ppe->transfer dissolve Dissolve in Solvent (Add Solid to Liquid Slowly) transfer->dissolve decontaminate Decontaminate Work Surfaces and Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate Segregate Waste (Solid, Liquid, Sharps) wash_hands->segregate label_waste Label Waste Containers Clearly segregate->label_waste store_waste Store in Designated Area label_waste->store_waste request_pickup Arrange for Professional Disposal store_waste->request_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[1]

    • Before handling, ensure all necessary PPE is readily available and in good condition.

  • Handling the Compound:

    • When handling the solid, use a spatula for transfers and avoid actions that could generate dust.[1]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[1]

    • Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[2]

  • Post-Handling Procedures:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat).[1]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or contaminated solid compound, along with any contaminated disposable materials (e.g., weighing paper, gloves), in a clearly labeled, sealable, and chemically compatible hazardous waste container.[4][5]

    • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for hazardous liquid chemical waste.[4] Do not pour any amount down the drain.[1]

  • Waste Storage:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[4]

  • Professional Disposal:

    • Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[4][5]

    • The ultimate disposal should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[3][5]

Emergency Procedures

In the event of exposure, follow these first-aid measures and seek medical attention.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, call a physician.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Get medical attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention if symptoms occur.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.